2-Bromo-4-methylpyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
2-bromo-4-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN/c1-5-2-3-8-6(7)4-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSZMVESSGLHDJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00370114 | |
| Record name | 2-Bromo-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4926-28-7 | |
| Record name | 2-Bromo-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-4-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 2-Bromo-4-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 2-Bromo-4-methylpyridine, a key intermediate in organic synthesis and medicinal chemistry.[1] The information is curated for researchers, scientists, and professionals in drug development, offering a consolidated resource for laboratory and development purposes.
Core Physical and Chemical Properties
This compound, with the empirical formula C₆H₆BrN, is a colorless to light orange or yellow, oily liquid.[1][2] It is recognized for its role in the synthesis of various organic compounds, including those with potential applications in medicinal chemistry.
Table 1: Quantitative Physical and Chemical Data for this compound
| Property | Value | Source(s) |
| Molecular Weight | 172.02 g/mol | [3][4][5][6][7] |
| Boiling Point | 87 °C at 10 mmHg | [1][3] |
| Density | 1.545 g/mL at 25 °C | [1][3] |
| Refractive Index | n20/D 1.561 | [1][3] |
| Flash Point | 113 °C (closed cup) | [3][8] |
| Solubility | Slightly soluble in Chloroform and Methanol | [9] |
| pKa | 1.46 ± 0.10 (Predicted) | [9] |
| CAS Number | 4926-28-7 | [3][5] |
Experimental Protocols
While specific, detailed experimental protocols for the determination of each physical property are not extensively documented in publicly available literature, a general synthetic protocol provides insight into the handling and purification of this compound, which is essential for obtaining accurate physical data. The primary method for its synthesis is the diazotization of 2-amino-4-methylpyridine (B118599).
General Synthesis Protocol from 2-Amino-4-methylpyridine:
-
Dissolution and Cooling: 2-amino-4-methylpyridine is dissolved in 48% hydrobromic acid. The resulting solution is then cooled to a temperature between -20 °C and -10 °C.[1][10]
-
Bromination: Bromine is slowly added to the cooled solution while maintaining the low temperature.[1] The mixture is stirred for several hours.
-
Diazotization: An aqueous solution of sodium nitrite (B80452) (NaNO₂) is added in batches to the reaction mixture.[1] The temperature is carefully controlled and the mixture is allowed to gradually warm to room temperature over a period of hours.[1]
-
Work-up: The reaction mixture is neutralized, typically with a sodium hydroxide (B78521) solution.[10]
-
Extraction and Purification: The product, this compound, is extracted from the aqueous solution using an organic solvent such as ethyl acetate.[10] The organic extracts are combined, dried over an anhydrous salt (e.g., anhydrous sodium sulfate), and the solvent is removed under reduced pressure to yield the final product.[10]
The physical properties outlined in Table 1 are typically determined on the purified product obtained from such a synthesis. Standard analytical chemistry techniques would be employed for their measurement.
Visualizing the Synthesis Workflow
The synthesis of this compound from 2-amino-4-methylpyridine can be represented as a streamlined workflow. This process is crucial for understanding the production of the compound upon which physical property measurements are based.
Caption: A diagram illustrating the key stages in the synthesis of this compound.
References
- 1. This compound | 4926-28-7 [chemicalbook.com]
- 2. This compound, 96% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. This compound 97% | 4926-28-7 [sigmaaldrich.com]
- 4. This compound | C6H6BrN | CID 2734087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. chemscene.com [chemscene.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound - Safety Data Sheet [chemicalbook.com]
- 9. This compound CAS#: 4926-28-7 [m.chemicalbook.com]
- 10. 4-Bromo-2-methylpyridine synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to 2-Bromo-4-methylpyridine: Properties, Synthesis, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-4-methylpyridine is a pivotal heterocyclic building block in the fields of medicinal chemistry and organic synthesis. Its unique structural and reactivity profile makes it a valuable intermediate in the development of a wide range of pharmaceutical agents and functional materials. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and key applications of this compound, with a particular focus on its role in drug discovery and development. Detailed experimental protocols for its synthesis and a representative cross-coupling reaction are presented, alongside a summary of its quantitative data.
Physicochemical Properties
This compound, also known as 2-bromo-4-picoline, is a colorless to light yellow liquid at room temperature.[1] It is a halogenated pyridine (B92270) derivative that serves as a versatile intermediate in various chemical transformations.[2] The presence of the bromine atom at the 2-position and the methyl group at the 4-position of the pyridine ring allows for selective functionalization, making it an essential component in the synthesis of more complex molecules.[3]
Quantitative Data Summary
The key quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Weight | 172.02 g/mol | [3][4][5][6][7][8][9] |
| Chemical Formula | C₆H₆BrN | [3][4][5][6][8][9] |
| CAS Number | 4926-28-7 | [3][5] |
| Density | 1.545 g/mL at 25 °C | [6] |
| Boiling Point | 87 °C at 10 mmHg | [6] |
| Refractive Index | n20/D 1.561 | [6] |
| Purity | ≥97% - ≥99% (GC) | [6][9][10] |
| 1H NMR (DMSO-d6, 300 MHz) | δ 8.39 (1H, d), 7.33 (1H, s), 7.10 (1H, dd), 2.31 (3H, s) | [1] |
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the diazotization of 2-amino-4-methylpyridine (B118599) followed by a Sandmeyer-type reaction.[1]
Experimental Protocol: Synthesis from 2-Amino-4-methylpyridine
This protocol outlines the general procedure for the synthesis of this compound.
Materials:
-
2-Amino-4-methylpyridine
-
48% Hydrobromic acid (HBr)
-
Bromine (Br₂)
-
Sodium nitrite (B80452) (NaNO₂)
-
20% aqueous Sodium hydroxide (B78521) (NaOH)
-
Ether
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
Dissolve 2-amino-4-methylpyridine (1.0 eq) in 48% hydrobromic acid.
-
Cool the solution to -20 °C.
-
Slowly add bromine (approx. 2.8 eq) dropwise to the reaction mixture, maintaining the temperature between -20 °C and -15 °C.
-
Stir the mixture continuously for 3 hours at this temperature.
-
In a separate flask, prepare an aqueous solution of sodium nitrite (approx. 2.7 eq).
-
Add the sodium nitrite solution in batches to the reaction mixture, while ensuring the temperature is controlled.
-
Allow the reaction mixture to gradually warm up to room temperature over a period of 3 hours.
-
Cool the mixture to 0 °C and adjust the pH to 12 by the slow addition of a 20% aqueous sodium hydroxide solution.
-
Extract the aqueous layer with ether (3x).
-
Combine the organic phases and wash sequentially with water and saturated brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation to obtain this compound as a light yellow liquid.[1]
Synthesis workflow for this compound.
Applications in Drug Development and Organic Synthesis
This compound is a crucial building block in the synthesis of various pharmaceutical compounds and complex organic molecules. Its applications span across the development of proton pump inhibitors, anti-cancer agents, anti-infectives, and compounds targeting neurological disorders.[2][3]
One of the most significant applications of this compound is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds, enabling the synthesis of biaryl and hetero-biaryl structures, which are common motifs in drug molecules.[5][7]
Experimental Protocol: Suzuki-Miyaura Coupling
The following is a representative protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, a reaction that can be adapted for the synthesis of a variety of substituted pyridines.[5]
Materials:
-
This compound
-
Arylboronic acid (e.g., 2,4-difluorophenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable ligand)
-
Base (e.g., K₂CO₃ or K₃PO₄)
-
Solvent (e.g., Toluene/H₂O or 1,4-Dioxane)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), and the base (2.0-3.0 eq).
-
Add the palladium catalyst (typically 2-5 mol%).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the appropriate temperature (e.g., 90-100 °C) with vigorous stirring for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired substituted pyridine.
References
- 1. This compound | Pyridines | Ambeed.com [ambeed.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. benchchem.com [benchchem.com]
- 5. 2-溴-4-甲基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound | C6H6BrN | CID 2734087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. chemscene.com [chemscene.com]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to 2-Bromo-4-methylpyridine: Structure, Nomenclature, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Bromo-4-methylpyridine, a key building block in medicinal chemistry and organic synthesis. The document details its chemical structure, nomenclature, and physical properties, and offers a detailed experimental protocol for a representative Suzuki-Miyaura cross-coupling reaction, a critical transformation in the synthesis of novel pharmaceutical agents.
Chemical Structure and Nomenclature
This compound is a substituted pyridine (B92270) derivative. The pyridine ring is a six-membered aromatic heterocycle containing one nitrogen atom. In this compound, a bromine atom is substituted at the second position (adjacent to the nitrogen) and a methyl group is at the fourth position.
IUPAC Name: this compound
Common Synonyms: 2-Bromo-4-picoline[1][2][3]
Chemical Formula: C₆H₆BrN[1][4][5]
Molecular Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and use in chemical reactions.
| Property | Value | Reference(s) |
| CAS Number | 4926-28-7 | [1][4][5] |
| Molecular Weight | 172.02 g/mol | [4][5][6] |
| Appearance | Clear, colorless to yellow liquid | [7] |
| Boiling Point | 87 °C at 10 mmHg | [8] |
| Density | 1.545 g/mL at 25 °C | [8] |
| Refractive Index (n20/D) | 1.561 | |
| SMILES | Cc1ccnc(Br)c1 | |
| InChI Key | LSZMVESSGLHDJE-UHFFFAOYSA-N | [9] |
Applications in Organic Synthesis
This compound is a versatile intermediate in organic synthesis, particularly in the pharmaceutical industry. The bromine atom at the 2-position is susceptible to a variety of cross-coupling reactions, allowing for the introduction of diverse functionalities. It is notably used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, a cornerstone of modern drug discovery.[7] It serves as a key precursor in the synthesis of more complex molecules, including those with potential biological activity.[7]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The following protocol details a general procedure for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid, exemplified by the synthesis of 2-(2',4'-difluorophenyl)-4-methylpyridine. This reaction is a powerful method for creating biaryl structures, which are common motifs in pharmacologically active compounds.
Reaction Scheme:
Caption: General scheme for the Suzuki-Miyaura coupling of this compound.
Materials:
-
This compound (1.0 eq)
-
2,4-Difluorophenylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 3 mol%)
-
Base (e.g., Potassium carbonate [K₂CO₃], 2.0 eq)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere synthesis (e.g., Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
-
Solvents for workup and purification (e.g., ethyl acetate (B1210297), brine, anhydrous sodium sulfate)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, 2,4-difluorophenylboronic acid, the palladium catalyst, and the base.
-
Solvent Addition: Add the anhydrous organic solvent and degassed water (typically in a 4:1 to 5:1 ratio).
-
Degassing: Purge the reaction mixture with the inert gas for 10-15 minutes to ensure all oxygen is removed.
-
Reaction: Heat the mixture to a temperature between 80-110 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to yield the pure 2-(2',4'-difluorophenyl)-4-methylpyridine.
Experimental Workflow Diagram:
Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling of this compound.
This guide provides foundational knowledge and a practical experimental framework for the use of this compound in synthetic organic chemistry. Researchers are encouraged to adapt and optimize the provided protocol based on their specific substrates and laboratory conditions.
References
- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. nobelprize.org [nobelprize.org]
- 8. Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Solubility of 2-Bromo-4-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 2-Bromo-4-methylpyridine, a key intermediate in pharmaceutical synthesis and materials science. A comprehensive search of publicly available data reveals a lack of specific quantitative solubility measurements for this compound in various solvents and at different temperatures. This document, therefore, provides a detailed overview of established experimental protocols for determining the thermodynamic and kinetic solubility of liquid organic compounds like this compound. Furthermore, it illustrates a critical synthetic application of this compound—the Suzuki-Miyaura cross-coupling reaction—where understanding solubility is paramount for reaction optimization. This guide is intended to equip researchers with the necessary methodologies to determine the solubility of this compound and to highlight the importance of this parameter in its synthetic applications.
Introduction
Solubility is a critical physicochemical property in drug discovery and development, influencing bioavailability, formulation, and the design of synthetic routes.[4][5] For a synthetic intermediate like this compound, solubility in reaction solvents is crucial for achieving optimal reaction kinetics, yield, and purity of the final product.
This guide provides a framework for researchers to determine the solubility of this compound through established experimental protocols. It also presents a logical workflow for a common synthetic application, the Suzuki-Miyaura cross-coupling reaction, to underscore the practical importance of solubility data.
Solubility Data for this compound
As of the date of this publication, no specific quantitative solubility data for this compound in various solvents at different temperatures has been found in the reviewed literature. The available information is limited to qualitative descriptions. Therefore, the following table is presented as a template for researchers to populate with experimentally determined data.
Table 1: Solubility of this compound (Template for Experimental Data)
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method Used |
| e.g., Water | 25 | Data to be determined | Data to be determined | e.g., Shake-Flask |
| e.g., Ethanol | 25 | Data to be determined | Data to be determined | e.g., Shake-Flask |
| e.g., Toluene | 25 | Data to be determined | Data to be determined | e.g., Shake-Flask |
| e.g., 1,4-Dioxane | 25 | Data to be determined | Data to be determined | e.g., Shake-Flask |
| e.g., Acetonitrile | 25 | Data to be determined | Data to be determined | e.g., Shake-Flask |
Experimental Protocols for Solubility Determination
The following sections detail generalized but robust methodologies for determining the thermodynamic and kinetic solubility of a liquid organic compound such as this compound.
The shake-flask method is considered the gold standard for determining equilibrium or thermodynamic solubility.[6][7][8] It measures the maximum concentration of a solute that can dissolve in a solvent at equilibrium.
Protocol:
-
Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial or flask. The presence of undissolved solute is essential to ensure that equilibrium is reached.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period to allow the system to reach equilibrium.[9] This can take from 24 to 72 hours, depending on the compound and solvent system.[7][10] A thermostatically controlled shaker or rotator is recommended.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solute to settle. Separate the saturated solution from the excess solute. This is typically achieved by centrifugation followed by careful filtration through a chemically inert filter (e.g., a 0.22 µm PTFE syringe filter) that does not absorb the solute.[11]
-
Quantification: Analyze the concentration of this compound in the clear, saturated filtrate using a validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate technique for this purpose.[7][11] A calibration curve prepared from standard solutions of known concentrations of this compound is used for accurate quantification.
-
Data Reporting: Express the solubility in terms of mass per unit volume (e.g., mg/mL or g/100 mL) or molar concentration (mol/L) at the specified temperature.
Kinetic solubility assays are high-throughput methods often used in early drug discovery to assess the solubility of compounds under non-equilibrium conditions.[12][13] These methods typically involve dissolving the compound in an organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), and then diluting it into an aqueous buffer.[10]
Protocol (Turbidimetric Method):
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10-20 mM).[14]
-
Serial Dilution: In a microtiter plate, perform serial dilutions of the DMSO stock solution with the aqueous buffer of interest (e.g., phosphate-buffered saline, PBS).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25 °C or 37 °C) for a short period (e.g., 1-2 hours).[10]
-
Turbidity Measurement: Measure the turbidity or light scattering of each well using a nephelometer or a plate reader capable of measuring absorbance. The concentration at which a significant increase in turbidity is observed corresponds to the kinetic solubility limit.[4][13]
-
Data Analysis: The kinetic solubility is reported as the highest concentration at which the compound remains in solution under the specified conditions.
Application in Synthesis: Suzuki-Miyaura Cross-Coupling
Understanding the solubility of this compound is critical for its application in organic synthesis. One of its most important applications is the Suzuki-Miyaura cross-coupling reaction, which is a powerful method for forming carbon-carbon bonds.[1][15][16] The choice of solvent, base, and catalyst is highly dependent on the solubility of the reactants.
The following diagram illustrates the logical workflow of a Suzuki-Miyaura coupling reaction using this compound as a substrate.
Caption: Logical workflow for the Suzuki-Miyaura cross-coupling of this compound.
Conclusion
While specific quantitative solubility data for this compound is not currently available in the public domain, this guide provides researchers with the necessary experimental protocols to determine this crucial parameter. The shake-flask method for thermodynamic solubility and turbidimetric assays for kinetic solubility are robust and widely accepted techniques. The provided workflow for the Suzuki-Miyaura coupling reaction highlights the practical importance of solubility data for reaction design and optimization. It is recommended that researchers undertaking work with this compound perform solubility studies in relevant solvent systems to facilitate its effective use in synthesis and other applications.
References
- 1. This compound 97 4926-28-7 [sigmaaldrich.com]
- 2. Page loading... [wap.guidechem.com]
- 3. benchchem.com [benchchem.com]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. asianpubs.org [asianpubs.org]
- 7. evotec.com [evotec.com]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. quora.com [quora.com]
- 10. enamine.net [enamine.net]
- 11. benchchem.com [benchchem.com]
- 12. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 13. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
Spectroscopic Analysis of 2-Bromo-4-methylpyridine: A Technical Guide
Introduction: This technical guide provides a detailed overview of the expected spectral characteristics of 2-Bromo-4-methylpyridine (CAS No: 4926-28-7), a key intermediate in pharmaceutical and chemical synthesis. Due to the limited availability of comprehensive, publicly accessible experimental spectra, this document focuses on predicted data based on established principles of spectroscopy, alongside detailed, representative experimental protocols for data acquisition. This guide is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization.
Predicted Spectral Data
The following sections and tables summarize the expected quantitative data for this compound based on its molecular structure and spectroscopic theory. This data is predictive and should be confirmed by experimental analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show four distinct signals corresponding to the three aromatic protons and the methyl group protons. The electron-withdrawing bromine atom and the electron-donating methyl group, along with the nitrogen atom in the pyridine (B92270) ring, will influence the chemical shifts of the aromatic protons.
| Predicted ¹H NMR Data (in CDCl₃) | |||
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-6 | ~8.2 - 8.4 | Doublet (d) | ~5.0 |
| H-3 | ~7.2 - 7.4 | Singlet (s) or narrow doublet | < 1.0 |
| H-5 | ~7.0 - 7.2 | Doublet (d) | ~5.0 |
| -CH₃ | ~2.3 - 2.5 | Singlet (s) | N/A |
¹³C NMR: The carbon-13 NMR spectrum is predicted to display six signals, corresponding to the five carbons of the pyridine ring and the one methyl carbon. The carbon attached to the bromine atom (C-2) is expected to be significantly downfield.
| Predicted ¹³C NMR Data (in CDCl₃) | |
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C-2 | ~140 - 145 |
| C-6 | ~148 - 152 |
| C-4 | ~145 - 150 |
| C-3 | ~125 - 130 |
| C-5 | ~122 - 127 |
| -CH₃ | ~20 - 24 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound, analyzed as a neat liquid, is expected to exhibit characteristic absorption bands corresponding to the vibrations of its functional groups.
| Predicted FT-IR Data (Neat) | |
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C-H stretch (aromatic) | 3000 - 3100 |
| C-H stretch (aliphatic, -CH₃) | 2850 - 3000 |
| C=N and C=C stretch (pyridine ring) | 1550 - 1610 |
| C-H bend (aliphatic, -CH₃) | 1440 - 1470 |
| C-Br stretch | 900 - 1100 |
Mass Spectrometry (MS)
The mass spectrum, likely acquired via Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI), will be characterized by the molecular ion peak and various fragment ions. A key feature will be the isotopic pattern of bromine.
| Predicted Mass Spectrometry Data (EI) | ||
| Ion | Predicted m/z | Description & Expected Relative Intensity |
| [M]⁺ | 171 | Molecular ion containing the ⁷⁹Br isotope. |
| [M+2]⁺ | 173 | Molecular ion containing the ⁸¹Br isotope. Expected intensity is ~98% of the M⁺ peak. |
| [M-Br]⁺ | 92 | Fragment resulting from the loss of the bromine atom. |
| [M-CH₃]⁺ | 156/158 | Fragment from the loss of the methyl group, showing Br isotope pattern. |
Experimental Protocols
The following are detailed, representative protocols for the acquisition of spectral data for a liquid sample such as this compound.
NMR Spectroscopy (¹H and ¹³C)
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.
Materials & Equipment:
-
This compound sample
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
High-quality 5 mm NMR tube and cap
-
Pipette or syringe
-
NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.
-
Using a pipette, add approximately 0.6-0.7 mL of CDCl₃ to the vial.
-
Gently swirl or vortex the vial to ensure the sample is completely dissolved and the solution is homogeneous.
-
Transfer the solution into a clean 5 mm NMR tube. Ensure there are no solid particles.
-
Securely place the cap on the NMR tube.
-
-
Instrument Setup & Data Acquisition:
-
Insert the NMR tube into the spinner turbine and adjust its depth using a depth gauge.
-
Wipe the exterior of the NMR tube and spinner before inserting it into the spectrometer's magnet.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the CDCl₃ solvent.
-
Shim the magnetic field to optimize its homogeneity, which maximizes spectral resolution. This can be done manually or using an automated shimming routine.
-
Tune and match the probe for both the ¹H and ¹³C frequencies.
-
For ¹H NMR: Acquire the spectrum using a standard pulse program. A typical acquisition may involve 8 to 16 scans.
-
For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse program. A higher number of scans (e.g., 128 or more) will likely be necessary due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase the resulting spectra to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale. For CDCl₃, the residual solvent peak for ¹H is at 7.26 ppm, and the ¹³C peak is at 77.16 ppm.
-
Integrate the peaks in the ¹H spectrum to determine the relative proton ratios.
-
Analyze peak multiplicities and coupling constants to aid in structural assignment.
-
FT-IR Spectroscopy (Neat Liquid)
Objective: To obtain the Fourier-Transform Infrared spectrum of neat this compound.
Materials & Equipment:
-
This compound sample
-
Two polished salt plates (e.g., NaCl or KBr)
-
Pasteur pipette
-
FT-IR Spectrometer with a sample holder
-
Acetone (B3395972) or another suitable solvent for cleaning
-
Kimwipes
Procedure:
-
Background Spectrum:
-
Ensure the sample chamber of the FT-IR spectrometer is empty.
-
Acquire a background spectrum. This measures the IR absorption of atmospheric CO₂ and water vapor, which will be subtracted from the sample spectrum.
-
-
Sample Preparation:
-
Place one clean, dry salt plate on a flat surface.
-
Using a clean Pasteur pipette, place one small drop of this compound onto the center of the plate.[1]
-
Carefully place the second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.[1] Avoid introducing air bubbles.
-
-
Data Acquisition:
-
Place the "sandwich" of salt plates into the sample holder in the FT-IR spectrometer.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing & Cleaning:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the significant peaks with their corresponding wavenumbers (cm⁻¹).
-
After analysis, carefully separate the salt plates. Clean them thoroughly by rinsing with acetone and gently wiping with a Kimwipe. Return the plates to a desiccator for storage.[1]
-
Mass Spectrometry (GC-MS)
Objective: To obtain the mass spectrum of this compound and determine its molecular weight and fragmentation pattern.
Materials & Equipment:
-
This compound sample
-
High-purity volatile solvent (e.g., Dichloromethane or Hexane)
-
Autosampler vial with cap
-
Gas Chromatograph-Mass Spectrometer (GC-MS) system
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the sample by dissolving a small amount (e.g., ~1 mg) of this compound in a volatile organic solvent (e.g., 1 mL of dichloromethane) in a clean vial. The final concentration should be in the low µg/mL range.
-
Ensure the solution is free of any particulate matter.
-
Transfer the solution to a 1.5 mL GC autosampler vial and cap it.
-
-
Instrument Setup & Data Acquisition:
-
Set the GC parameters. A typical setup might include:
-
Injector Temperature: 250 °C
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up at 10-20 °C/min to a final temperature of ~280 °C.
-
Carrier Gas: Helium, with a constant flow rate.
-
-
Set the MS parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Source Temperature: ~230 °C.
-
-
Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC.
-
-
Data Processing:
-
Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to this compound.
-
Extract the mass spectrum for that specific peak.
-
Identify the molecular ion peaks ([M]⁺ and [M+2]⁺) and confirm the characteristic ~1:1 isotopic pattern for bromine.[2]
-
Identify major fragment ions and propose fragmentation pathways to support the structure.
-
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the comprehensive spectral analysis of a chemical compound like this compound.
Caption: Logical workflow for the analysis of this compound.
References
Synthesis of 2-Bromo-4-methylpyridine from 2-amino-4-methylpyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-bromo-4-methylpyridine from 2-amino-4-methylpyridine (B118599). The described methodology is based on the principles of the Sandmeyer reaction, a cornerstone of aromatic chemistry for the conversion of amino groups to various functionalities. This document offers detailed experimental protocols, quantitative data summaries, and essential safety information to aid researchers in the successful and safe execution of this synthesis.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis from the readily available 2-amino-4-methylpyridine is a common yet critical transformation. The reaction proceeds via a diazotization of the primary amine with nitrous acid, generated in situ from sodium nitrite (B80452) and a strong acid, followed by a copper-catalyzed bromide substitution. This guide will detail a robust protocol adapted from established procedures for analogous pyridine (B92270) systems.
Reaction and Mechanism
The overall transformation involves two key stages:
-
Diazotization: The reaction of 2-amino-4-methylpyridine with nitrous acid (HNO₂) at low temperatures to form the corresponding diazonium salt.
-
Bromination (Sandmeyer Reaction): The copper(I) bromide-catalyzed decomposition of the diazonium salt, which results in the formation of this compound and the liberation of nitrogen gas. The Sandmeyer reaction is understood to proceed through a radical-nucleophilic aromatic substitution mechanism.
Experimental Protocol
This protocol is synthesized from established procedures for similar substrates and should be adapted and optimized as necessary.
3.1. Materials and Reagents
| Reagent | Molar Mass ( g/mol ) |
| 2-Amino-4-methylpyridine | 108.14 |
| Hydrobromic acid (48% aq.) | 80.91 |
| Sodium nitrite | 69.00 |
| Copper(I) bromide | 143.45 |
| Diethyl ether | 74.12 |
| Sodium hydroxide (B78521) | 40.00 |
| Anhydrous magnesium sulfate | 120.37 |
3.2. Equipment
-
Three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.
-
Ice-salt bath.
-
Separatory funnel.
-
Standard laboratory glassware.
-
Rotary evaporator.
3.3. Procedure
-
Formation of the Diazonium Salt:
-
In a three-necked flask, combine 2-amino-4-methylpyridine (1.0 eq) with 48% hydrobromic acid (4.0 eq).
-
Cool the mixture to -5 °C to 0 °C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite (1.1 eq) in water.
-
Slowly add the sodium nitrite solution dropwise to the reaction mixture via the dropping funnel, ensuring the temperature is maintained below 0 °C.
-
After the addition is complete, continue to stir the mixture at 0 °C for an additional 30 minutes.
-
-
Sandmeyer Reaction:
-
In a separate flask, dissolve copper(I) bromide (1.2 eq) in 48% hydrobromic acid.
-
Cool the copper(I) bromide solution to 0 °C.
-
Slowly and carefully add the cold diazonium salt solution to the copper(I) bromide solution.
-
Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 1 hour. Nitrogen gas evolution should be observed.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture by the slow addition of a saturated sodium hydroxide solution until the pH is approximately 8-9.
-
Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by vacuum distillation or column chromatography.
-
Quantitative Data Summary
The following table summarizes the recommended quantities and conditions for the synthesis.
| Parameter | Value |
| Reagents | |
| 2-Amino-4-methylpyridine | 1.0 eq |
| Hydrobromic acid (48%) | 4.0 eq |
| Sodium nitrite | 1.1 eq |
| Copper(I) bromide | 1.2 eq |
| Reaction Conditions | |
| Diazotization Temperature | -5 to 0 °C |
| Diazotization Time | 30 min |
| Sandmeyer Reaction Temperature | 60-70 °C |
| Sandmeyer Reaction Time | 1 hour |
Visualizations
Chemical Reaction Pathway
Caption: Chemical transformation of 2-amino-4-methylpyridine.
Experimental Workflow
Caption: Step-by-step experimental procedure.
Safety Information
It is imperative to handle all chemicals with extreme caution in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
2-Amino-4-methylpyridine: Toxic if swallowed, in contact with skin, or if inhaled.[1][2][3] May cause damage to organs through prolonged or repeated exposure.[1]
-
Hydrobromic Acid (48%): Corrosive. Causes severe skin burns and eye damage.[4][5][6][7][8] May cause respiratory irritation.[5][7][8]
-
Sodium Nitrite: Oxidizer. Toxic if swallowed.[9][10][11] Can cause methemoglobinemia.[9][10][12]
-
Copper(I) Bromide: Harmful if swallowed. Causes skin and eye irritation.
-
This compound: Harmful if swallowed.[13] Causes skin and serious eye irritation.[13][14] May cause respiratory irritation.[14][15] Suspected of causing genetic defects.[16]
Emergency Procedures:
-
Skin Contact: Immediately flush with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
This guide is intended for use by qualified individuals trained in chemical synthesis. All procedures should be carried out with appropriate safety precautions. The information provided is based on established chemical principles and analogous procedures, and may require optimization for specific laboratory conditions.
References
- 1. lobachemie.com [lobachemie.com]
- 2. fishersci.com [fishersci.com]
- 3. echemi.com [echemi.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. Hydrobromic Acid SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 6. fishersci.com [fishersci.com]
- 7. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. nj.gov [nj.gov]
- 10. Sodium nitrite - Wikipedia [en.wikipedia.org]
- 11. chemos.de [chemos.de]
- 12. Sodium Nitrite Toxicity [webmd.com]
- 13. This compound | C6H6BrN | CID 2734087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. This compound 97 4926-28-7 [sigmaaldrich.com]
- 15. This compound - Safety Data Sheet [chemicalbook.com]
- 16. This compound 4926-28-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
An In-depth Technical Guide to the Reactivity of 2-Bromo-4-methylpyridine with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reactivity of 2-bromo-4-methylpyridine with a variety of nucleophiles. This compound is a versatile heterocyclic building block in organic synthesis, particularly in the development of pharmaceutical agents and functional materials. Its reactivity is characterized by a susceptibility to nucleophilic attack at the C2 position, which can be exploited through several key reaction classes. This document details the mechanisms, experimental protocols, and quantitative outcomes for Nucleophilic Aromatic Substitution (SNAr) and a range of transition-metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, Stille, Negishi, and Ullmann reactions. All quantitative data is summarized in structured tables for comparative analysis, and reaction pathways are illustrated with detailed diagrams.
Introduction: General Reactivity Profile
The pyridine (B92270) ring, being electron-deficient, is inherently activated towards nucleophilic attack, particularly at the α (C2, C6) and γ (C4) positions. The presence of a good leaving group, such as bromine at the C2 position, and an electron-donating methyl group at the C4 position in this compound, modulates its reactivity. The electron-donating methyl group can slightly deactivate the ring towards nucleophilic attack compared to unsubstituted 2-bromopyridine, but the primary determinant of reactivity remains the electron-deficient nature of the pyridine ring and the C-Br bond.
The primary modes of reaction with nucleophiles are:
-
Nucleophilic Aromatic Substitution (SNAr): Direct displacement of the bromide by a nucleophile. This reaction is facilitated by the ability of the pyridine nitrogen to stabilize the negative charge in the Meisenheimer intermediate.[1][2]
-
Transition-Metal-Catalyzed Cross-Coupling Reactions: These reactions have become the most powerful and versatile methods for forming new carbon-carbon and carbon-heteroatom bonds at the C2 position of the pyridine ring. Palladium-catalyzed reactions are particularly prominent, though copper-catalyzed methods also play a significant role.
This guide will explore these reaction classes in detail, providing both theoretical understanding and practical guidance for their application.
Nucleophilic Aromatic Substitution (SNAr)
The direct substitution of the bromine atom in this compound by a nucleophile proceeds via the SNAr mechanism. This pathway involves the initial attack of the nucleophile on the electron-deficient C2 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the pyridine ring is then restored by the expulsion of the bromide leaving group. The stability of the Meisenheimer complex is a key factor influencing the reaction rate.[3]
References
An In-depth Technical Guide to the Electrophilic Substitution on 2-Bromo-4-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the electrophilic substitution reactions on 2-bromo-4-methylpyridine. Due to the electron-deficient nature of the pyridine (B92270) ring, which is further deactivated by the bromo substituent, direct electrophilic aromatic substitution (EAS) on this substrate is challenging and often requires harsh reaction conditions. This document explores the theoretical aspects of reactivity and regioselectivity, drawing upon established principles of pyridine chemistry and data from analogous substituted pyridines. While specific experimental data for this compound is limited in publicly available literature, this guide furnishes detailed, representative experimental protocols for key electrophilic substitution reactions—nitration, sulfonation, and halogenation—based on procedures reported for closely related pyridine derivatives. Furthermore, this guide discusses the limitations of Friedel-Crafts reactions on such deactivated systems and presents the pyridine N-oxide strategy as a viable alternative for achieving substitution. All quantitative data is summarized for clarity, and logical relationships are illustrated using Graphviz diagrams.
Introduction: The Challenge of Electrophilic Substitution on Pyridine
Pyridine, a foundational heterocyclic scaffold in medicinal chemistry and materials science, exhibits significantly different reactivity in electrophilic aromatic substitution (EAS) compared to benzene (B151609). The lone pair of electrons on the nitrogen atom is in an sp² hybrid orbital and does not participate in the aromatic sextet. The nitrogen atom's electronegativity inductively withdraws electron density from the ring, making it less nucleophilic and thus less reactive towards electrophiles.[1][2]
Furthermore, under the acidic conditions typical for many EAS reactions (e.g., nitration, sulfonation), the basic nitrogen atom is protonated, forming a pyridinium (B92312) ion. This positively charged species is even more strongly deactivated towards electrophilic attack.[1] Consequently, electrophilic substitution on pyridine requires more forcing conditions than on benzene and generally proceeds at the C-3 (or β) position, as attack at C-2 or C-4 leads to a destabilized carbocation intermediate with a positive charge on the electronegative nitrogen atom.[2][3]
The substrate of interest, this compound, presents a more complex scenario. The presence of a deactivating bromo group at the 2-position and a weakly activating methyl group at the 4-position, in addition to the inherent reactivity of the pyridine nucleus, governs the regiochemical outcome of any potential electrophilic substitution.
Reactivity and Regioselectivity of this compound
The regioselectivity of electrophilic substitution on this compound is determined by the interplay of the directing effects of the substituents and the intrinsic reactivity of the pyridine ring.
-
Pyridine Ring: Intrinsically directs electrophilic attack to the 3- and 5-positions.
-
2-Bromo Group: A deactivating substituent that directs incoming electrophiles to the ortho and para positions relative to itself (i.e., C-3 and C-5). It deactivates the ring through a strong negative inductive effect (-I) but has a weak, opposing positive mesomeric effect (+M) due to its lone pairs.[2][4]
-
4-Methyl Group: A weakly activating substituent that directs incoming electrophiles to the ortho and para positions relative to itself (i.e., C-3, C-5). It activates the ring through a positive inductive effect (+I) and hyperconjugation.[4]
Considering these factors, both the bromo and methyl groups, along with the inherent preference of the pyridine ring, direct electrophilic attack to the 3- and 5-positions. The 3-position is sterically less hindered than the 5-position, which is flanked by the methyl group. Therefore, electrophilic substitution is most likely to occur at the C-3 position , followed by the C-5 position . The overall reactivity is expected to be low due to the deactivating effects of the pyridine nitrogen and the bromine atom.
Predicted regioselectivity of electrophilic substitution.
Key Electrophilic Substitution Reactions and Protocols
While specific experimental data on this compound is scarce, the following sections provide detailed protocols for nitration, sulfonation, and halogenation based on procedures for analogous substituted pyridines. These protocols serve as a starting point for the development of synthetic routes.
Nitration
Direct nitration of pyridines requires harsh conditions due to the deactivation of the ring. A common method involves the use of nitric acid in the presence of a strong acid like sulfuric acid or trifluoroacetic anhydride (B1165640).[5][6]
Predicted Reaction: this compound is expected to yield primarily 2-bromo-4-methyl-3-nitropyridine (B1286695) and a smaller amount of 2-bromo-4-methyl-5-nitropyridine.
Representative Experimental Protocol (based on nitration of substituted pyridines): [6]
-
Reagent Preparation: In a fume hood, carefully add fuming nitric acid (1.2 equivalents) to trifluoroacetic anhydride (3.0 equivalents) at 0 °C with stirring.
-
Reaction Setup: To a solution of this compound (1.0 equivalent) in a suitable solvent such as trifluoroacetic acid, slowly add the pre-formed nitrating mixture at 0 °C.
-
Reaction Conditions: Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.
Quantitative Data for Analogous Nitration Reactions:
| Substrate | Reagents | Product(s) | Yield (%) | Reference |
| Pyridine | HNO₃ / (CF₃CO)₂O | 3-Nitropyridine | ~22 | [5] |
| 3-Chloropyridine | HNO₃ / (CF₃CO)₂O | 3-Chloro-5-nitropyridine | 83 | [5] |
| 2,6-Lutidine | HNO₃ / H₂SO₄ | 2,6-Lutidine-3-nitropyridine | - | [7] |
Sulfonation
The sulfonation of pyridine is a reversible reaction that typically requires high temperatures and often a mercury catalyst to proceed at a reasonable rate, yielding the pyridine-3-sulfonic acid.[8]
Predicted Reaction: Sulfonation of this compound is expected to produce this compound-3-sulfonic acid.
Representative Experimental Protocol (based on sulfonation of picolines): [8]
-
Reaction Setup: In a sealed tube or a high-pressure reactor, place this compound (1.0 equivalent) and fuming sulfuric acid (oleum, 20-30% SO₃, 3.0 equivalents).
-
Catalyst: Add a catalytic amount of mercury(II) sulfate (approx. 0.05 equivalents).
-
Reaction Conditions: Heat the mixture to 220-240 °C for 18-24 hours.
-
Work-up: After cooling, carefully pour the reaction mixture onto crushed ice.
-
Isolation: Neutralize the solution with a base (e.g., calcium carbonate or barium hydroxide) to precipitate the sulfate. Filter the precipitate and concentrate the filtrate to isolate the sulfonic acid product.
Quantitative Data for Analogous Sulfonation Reactions:
| Substrate | Reagents | Product | Yield (%) | Reference |
| Pyridine | H₂SO₄ / HgSO₄, 230 °C | Pyridine-3-sulfonic acid | ~70 | [8] |
| 2-Picoline | H₂SO₄ / HgSO₄, 220-260 °C | 2-Picoline-5-sulfonic acid | - | [8] |
| 4-Picoline | H₂SO₄ / HgSO₄, 220-260 °C | 4-Picoline-3-sulfonic acid | - | [8] |
Halogenation
Direct halogenation of the pyridine ring is also challenging. Bromination, for example, often requires high temperatures in the gas phase or in oleum (B3057394).
Predicted Reaction: Halogenation (e.g., bromination) of this compound is anticipated to yield 2,3-dibromo-4-methylpyridine (B1592370) and/or 2,5-dibromo-4-methylpyridine.
Representative Experimental Protocol (based on general halogenation of pyridines):
-
Reaction Setup: Dissolve this compound (1.0 equivalent) in concentrated sulfuric acid or oleum in a flask equipped with a reflux condenser and a dropping funnel.
-
Reagent Addition: Slowly add bromine (1.1 equivalents) to the solution.
-
Catalyst: Add a catalytic amount of iron powder or FeBr₃.
-
Reaction Conditions: Heat the reaction mixture to 130-150 °C for several hours. Monitor the reaction progress by GC-MS.
-
Work-up: Cool the reaction mixture and pour it onto ice. Neutralize with a base (e.g., NaOH or Na₂CO₃ solution).
-
Extraction and Purification: Extract the product with an organic solvent, dry the organic layer, and purify by distillation or chromatography.
Friedel-Crafts Reactions: A Significant Limitation
Friedel-Crafts alkylation and acylation reactions are generally unsuccessful with pyridine and its deactivated derivatives.[9][10] The Lewis acid catalyst (e.g., AlCl₃) required for these reactions complexes strongly with the basic nitrogen atom of the pyridine ring. This complexation deactivates the ring to such an extent that it will not undergo electrophilic substitution.[9][10] Therefore, direct Friedel-Crafts reactions on this compound are not considered a viable synthetic strategy.
Limitation of Friedel-Crafts reactions on pyridine.
The Pyridine N-Oxide Strategy: An Alternative Pathway
To overcome the low reactivity of the pyridine ring, a common synthetic strategy involves the initial oxidation of the pyridine nitrogen to form a pyridine N-oxide.[1][11] The N-oxide group is strongly activating and directs electrophilic substitution to the 4-position (and to a lesser extent, the 2-position).[11][12] Following the substitution reaction, the N-oxide can be deoxygenated to regenerate the pyridine.
General workflow for the pyridine N-oxide strategy.
This approach often provides a milder and more regioselective route to functionalized pyridines that are otherwise difficult to synthesize via direct electrophilic substitution.
Conclusion
The electrophilic substitution of this compound is a challenging transformation due to the inherent electronic properties of the pyridine nucleus, which are compounded by the presence of a deactivating bromo substituent. Theoretical considerations suggest that electrophilic attack is most likely to occur at the C-3 and C-5 positions. While direct experimental evidence for this specific substrate is limited, this guide provides a framework for approaching its functionalization through representative protocols derived from analogous systems. For researchers and drug development professionals, understanding these reactivity patterns and the limitations of classical electrophilic aromatic substitution is crucial. The pyridine N-oxide strategy remains a powerful alternative for the synthesis of functionalized this compound derivatives, offering improved reactivity and regioselectivity. Further experimental and computational studies are warranted to fully elucidate the reactivity of this versatile heterocyclic building block.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Preparation of nitropyridines by nitration of pyridines with nitric acid. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. willson.cm.utexas.edu [willson.cm.utexas.edu]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Chemical Compatibility of 2-Bromo-4-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical compatibility of 2-Bromo-4-methylpyridine, a key building block in pharmaceutical and agrochemical research. Understanding its reactivity, solubility, and stability is paramount for its safe handling, storage, and effective use in complex synthetic pathways. This document summarizes known compatibility data, details experimental protocols for key reactions, and presents logical relationships through diagrams to aid researchers in their work with this versatile compound.
Chemical Identity
| Parameter | Value |
| IUPAC Name | This compound |
| Synonyms | 2-Bromo-4-picoline |
| CAS Number | 4926-28-7 |
| Molecular Formula | C₆H₆BrN |
| Molecular Weight | 172.02 g/mol |
| Appearance | Colorless to light orange to yellow clear liquid |
| Boiling Point | 87 °C at 10 mmHg[1] |
| Density | 1.545 g/mL at 25 °C[1] |
| Refractive Index | n20/D 1.561 |
Chemical Compatibility and Reactivity
This compound is a versatile intermediate that participates in a variety of organic transformations. Its reactivity is primarily centered around the carbon-bromine bond and the pyridine (B92270) ring.
Incompatible Materials
-
Strong Oxidizing Agents : Vigorous and potentially hazardous reactions can occur with strong oxidizing agents.[2] Contact with these materials should be strictly avoided.
-
Strong Acids : While used in some synthetic procedures under controlled, often cryogenic, conditions (e.g., with 48% hydrobromic acid), uncontrolled mixing with strong acids may lead to vigorous reactions.[1]
-
Strong Bases : As with strong acids, strong bases like sodium hydroxide (B78521) are used in synthetic protocols for neutralization at low temperatures.[1] However, their use at ambient or elevated temperatures may lead to undesired reactions or decomposition.
Hazardous Decomposition
Under fire conditions, this compound can decompose to produce hazardous substances, including:
Stability and Storage
This compound is generally stable under recommended storage conditions. To ensure its integrity, it should be stored in a cool, dry, and well-ventilated place in a tightly sealed container, protected from light and moisture.[2] The C-Br bond may be susceptible to hydrolysis under certain pH conditions in the presence of moisture.[2]
Solubility Profile
Quantitative solubility data for this compound is not widely available in the literature. The following table summarizes the available qualitative information.
| Solvent | Solubility |
| Chloroform | Soluble[3] |
| Methanol | Slightly Soluble[3] |
| Ethyl Acetate (B1210297) | Soluble (inferred from use as an extraction solvent) |
| Water | No data available |
Reactivity in Common Organic Reactions
This compound is a valuable substrate for various palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond at the 2-position of the pyridine ring is highly susceptible to palladium-catalyzed cross-coupling reactions, which allows for the formation of new carbon-carbon and carbon-nitrogen bonds.
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring, being electron-deficient, is activated towards nucleophilic aromatic substitution, particularly at the 2- and 4-positions. The bromine atom at the 2-position can be displaced by various nucleophiles.
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Experimental Protocols for Key Reactions
The following are detailed experimental protocols for common reactions involving this compound, adapted from literature procedures for similar substrates.
Suzuki-Miyaura Coupling
This reaction is used to form a C-C bond between this compound and an organoboron compound.
Materials:
-
This compound
-
Aryl or vinylboronic acid or ester (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Anhydrous toluene
-
Degassed water
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), the boronic acid/ester (1.2 mmol), the palladium catalyst (0.03 mmol), and the base (2.0 mmol).
-
Add anhydrous toluene (5 mL) and degassed water (1 mL) to the flask.
-
Stir the reaction mixture and heat to 100 °C for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica (B1680970) gel.
Buchwald-Hartwig Amination
This reaction forms a C-N bond between this compound and a primary or secondary amine.
Materials:
-
This compound
-
Primary or secondary amine (1.2 equivalents)
-
Palladium precursor (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., dppp (B1165662), 4 mol%)
-
Base (e.g., NaOtBu, 1.4 equivalents)
-
Anhydrous toluene
Procedure:
-
In a dry sealed tube under an inert atmosphere, add this compound (1.0 mmol), sodium tert-butoxide (1.4 mmol), palladium(II) acetate (0.02 mmol), and dppp (0.04 mmol).
-
Add anhydrous toluene (5 mL), followed by the amine (1.2 mmol).
-
Seal the tube tightly and heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling
This reaction couples this compound with a terminal alkyne to form a C-C bond.
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Copper(I) iodide (CuI, 5 mol%)
-
Anhydrous THF
-
Triethylamine (B128534) (Et₃N)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), Pd(PPh₃)₄ (0.05 mmol), and CuI (0.05 mmol).
-
Add anhydrous THF (5 mL) and triethylamine (2.0 mmol), followed by the dropwise addition of the terminal alkyne (1.2 mmol).
-
Stir the reaction mixture at 60 °C for 4-6 hours.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the catalyst and salts, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with saturated aqueous NH₄Cl solution, then with brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude product, which can be further purified by column chromatography.[4]
This guide provides a foundational understanding of the chemical compatibility of this compound. Researchers should always consult safety data sheets and perform small-scale trials before proceeding with new reactions or large-scale work.
References
A Technical Guide to 2-Bromo-4-methylpyridine for Researchers and Drug Development Professionals
An in-depth guide on the commercial availability, suppliers, and synthetic applications of 2-Bromo-4-methylpyridine, a key building block in medicinal chemistry and agrochemical synthesis.
Introduction
This compound, also known as 2-bromo-4-picoline, is a halogenated pyridine (B92270) derivative that serves as a versatile intermediate in organic synthesis. Its unique electronic and steric properties make it a valuable precursor for the construction of complex molecular architectures, particularly in the development of novel pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of its commercial availability, key suppliers, and detailed experimental protocols for its synthesis and application in cross-coupling reactions.
Commercial Availability and Suppliers
This compound is readily available from a range of chemical suppliers, catering to both research and bulk-scale requirements. Purity levels typically exceed 97%, with higher purity grades available for more sensitive applications. The compound is generally supplied as a clear, colorless to yellow liquid.
Below is a summary of prominent suppliers and their typical product specifications. Please note that pricing and availability are subject to change and should be confirmed directly with the suppliers.
| Supplier | Product Number | Purity | Available Quantities |
| Sigma-Aldrich | 349984 | 97% | 5g, 25g |
| Chem-Impex | 27873 | ≥ 99% (GC) | Inquire for details |
| Tokyo Chemical Industry (TCI) | B2112 | >98.0% (GC) | 25g, 100g, 500g |
| ChemScene | CS-W007579 | ≥98% | 1g, 5g, 10g, 25g, 50g, 100g |
| MedchemExpress | HY-W015185 | Inquire for details | 10g, 25g |
| RPN Organics Pvt. Ltd. (IndiaMART) | 2855195517797 | Analytical Grade | Inquire for bulk quantities |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 4926-28-7[1] |
| Molecular Formula | C₆H₆BrN[1] |
| Molecular Weight | 172.02 g/mol [1] |
| Appearance | Clear, colorless to yellow liquid[2] |
| Boiling Point | 87 °C/10 mmHg (lit.)[3] |
| Density | 1.545 g/mL at 25 °C (lit.)[3] |
| Refractive Index | n20/D 1.561 (lit.)[3] |
Synthesis of this compound
A common and efficient method for the laboratory-scale synthesis of this compound proceeds from the readily available starting material, 2-amino-4-methylpyridine (B118599).
Experimental Protocol: Bromination of 2-Amino-4-methylpyridine
This protocol outlines the diazotization of 2-amino-4-methylpyridine followed by a Sandmeyer-type bromination.
Materials:
-
2-Amino-4-methylpyridine
-
48% Hydrobromic acid (HBr)
-
Bromine (Br₂)
-
Sodium nitrite (B80452) (NaNO₂)
-
20% aqueous Sodium hydroxide (B78521) (NaOH)
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice-salt bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-amino-4-methylpyridine (1.0 eq) in 48% hydrobromic acid.
-
Cool the mixture to -10 to 0 °C using an ice-salt bath.
-
Slowly add bromine (approx. 2.8 eq) dropwise to the cooled solution, maintaining the temperature below 0 °C.
-
After the addition of bromine is complete, slowly add a solution of sodium nitrite (approx. 2.7 eq) in water dropwise, keeping the temperature between -10 and 0 °C.
-
Once the addition of sodium nitrite is complete, continue stirring the reaction mixture at 0 °C for 30 minutes.
-
Slowly raise the temperature of the reaction mixture to 20 °C and continue stirring.
-
Carefully neutralize the reaction mixture by the slow addition of a 50% aqueous sodium hydroxide solution until the pH reaches approximately 9, while keeping the temperature below 20 °C.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude this compound can be further purified by vacuum distillation to yield a clear, light-yellow liquid.
Applications in Organic Synthesis
This compound is a valuable building block in a variety of organic transformations, most notably in palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. This compound readily participates in these reactions with various boronic acids to yield substituted 4-methylpyridines, which are common scaffolds in pharmaceutically active compounds.
A typical workflow for a Suzuki-Miyaura coupling reaction involving this compound is illustrated in the diagram below.
Caption: A generalized workflow for the Suzuki-Miyaura coupling of this compound.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol provides a detailed procedure for a representative Suzuki-Miyaura coupling reaction.
Materials:
-
This compound
-
Phenylboronic acid
-
Potassium carbonate (K₂CO₃)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Acetonitrile (B52724) (MeCN), degassed
-
Water, degassed
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer
-
Condenser
-
Inert gas supply (Nitrogen or Argon)
-
Oil bath
-
Silica gel for column chromatography
-
Ethyl acetate (B1210297) and hexanes for elution
Procedure:
-
To a Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (3.0 eq), and Pd(dppf)Cl₂ (3 mol%).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Under a positive pressure of the inert gas, add the degassed solvent mixture of acetonitrile and water (typically a 4:1 ratio).
-
Attach a condenser and heat the reaction mixture to 80 °C in an oil bath with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-2 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to obtain the pure 2-phenyl-4-methylpyridine.
Role in Drug Discovery and Development
This compound is a key intermediate in the synthesis of a variety of biologically active molecules. Notably, it has been utilized in the synthesis of inhibitors for p38 mitogen-activated protein (MAP) kinase and other therapeutic targets.
While this compound itself is not directly involved in biological signaling pathways, its precursor, 2-amino-4-methylpyridine , is a potent and selective inhibitor of inducible nitric oxide synthase (iNOS).[4] iNOS is a key enzyme in the inflammatory response, producing large amounts of nitric oxide (NO). The inhibition of iNOS by 2-amino-4-methylpyridine is competitive with respect to the substrate, L-arginine.[4]
The signaling pathway leading to the activation of iNOS and its subsequent inhibition by 2-amino-4-methylpyridine is depicted below.
Caption: Inhibition of the iNOS pathway by 2-amino-4-methylpyridine.
Safety Information
This compound is classified as an irritant and may cause skin, eye, and respiratory irritation.[3] It is harmful if swallowed, in contact with skin, or inhaled.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a commercially accessible and highly versatile chemical intermediate with significant applications in the synthesis of pharmaceuticals and agrochemicals. Its utility in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, makes it an indispensable tool for medicinal and synthetic chemists. This guide provides researchers and drug development professionals with a foundational understanding of its properties, availability, and key synthetic methodologies to facilitate its effective use in research and development endeavors.
References
- 1. This compound | C6H6BrN | CID 2734087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. 2-溴-4-甲基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Bromo-4-methylpyridine: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-4-methylpyridine, a halogenated pyridine (B92270) derivative, is a versatile and highly valuable building block in modern organic and medicinal chemistry. Its unique electronic and steric properties make it an ideal scaffold and intermediate for the synthesis of a diverse array of complex molecules, particularly in the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of this compound, encompassing its synthesis, physicochemical and spectroscopic properties, key chemical transformations, and its significant role in the synthesis of bioactive compounds, with a particular focus on its application in the development of p38 MAP kinase inhibitors. Detailed experimental protocols for its synthesis and principal coupling reactions are provided, alongside illustrative diagrams to facilitate a deeper understanding of its chemical utility and biological relevance.
Physicochemical and Spectroscopic Properties
This compound is a colorless to light yellow or orange oily liquid at room temperature.[1][2] It is soluble in organic solvents such as chloroform (B151607) and methanol.[3] A comprehensive summary of its physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₆BrN | [2] |
| Molecular Weight | 172.02 g/mol | [2][4] |
| CAS Number | 4926-28-7 | [2] |
| Appearance | Clear, colorless to yellow liquid | [2] |
| Boiling Point | 87 °C at 10 mmHg | [1][5] |
| Density | 1.545 g/mL at 25 °C | [1][5] |
| Refractive Index (n20/D) | 1.561 | [1][5] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [5][6] |
| Storage Temperature | 0-8 °C, Keep in dark place, Sealed in dry | [2][3] |
The structural identity of this compound can be unequivocally confirmed by various spectroscopic techniques. A summary of its key spectroscopic data is provided in Table 2.
Table 2: Spectroscopic Data for this compound
| Spectroscopy | Data | Reference(s) |
| ¹H NMR (DMSO-d6, 300 MHz) | δ 8.39 (d, J = 4.9 Hz, 1H), 7.33 (s, 1H), 7.10 (dd, J = 5.0, 0.8 Hz, 1H), 2.31 (s, 3H) | [7] |
| ¹³C NMR | Data available in spectral databases. | [8] |
| Infrared (IR) | Spectra available in spectral databases. | [3][8] |
| Mass Spectrometry (MS) | Spectra available in spectral databases. | [8] |
| SMILES | Cc1ccnc(Br)c1 | [5] |
| InChI | 1S/C6H6BrN/c1-5-2-3-8-6(7)4-5/h2-4H,1H3 | [5] |
Synthesis of this compound
The most common and well-documented synthesis of this compound proceeds from 2-amino-4-methylpyridine (B118599) via a Sandmeyer-type reaction. An alternative route has also been described starting from 2-chloro-4-nitropyridine.
Synthesis from 2-Amino-4-methylpyridine
This synthetic route involves the diazotization of 2-amino-4-methylpyridine followed by displacement of the diazonium group with a bromide ion.
Experimental Protocol:
-
Dissolve 2-amino-4-methylpyridine (120 g, 1.1 mol) in 48% hydrobromic acid (1.5 L) and cool the solution to -20 °C.[1]
-
Slowly add bromine (160 mL, 3.11 mol) dropwise while maintaining the temperature between -15 °C and -20 °C.[1]
-
Stir the reaction mixture for 3 hours at this temperature.[1]
-
Add an aqueous solution of sodium nitrite (B80452) (204 g, 2.95 mol) in batches, ensuring the temperature remains controlled.[1]
-
Gradually warm the reaction mixture to room temperature over 3 hours.[1]
-
Adjust the pH to 12 with a 20% aqueous sodium hydroxide (B78521) solution at 0 °C.[1]
-
Extract the product with diethyl ether (3 x 250 mL).[1]
-
Wash the combined organic phases sequentially with water and saturated brine, then dry over anhydrous sodium sulfate.[1]
-
Remove the solvent under reduced pressure and purify the crude product by fractional distillation to yield this compound as a light yellow liquid (164 g, 86% yield).[1]
Key Chemical Transformations and Applications
This compound is a versatile intermediate for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide range of substituents at the 2-position of the pyridine ring, making it a cornerstone in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and materials science.[2]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between this compound and various aryl or heteroaryl boronic acids or their esters. This reaction is widely used in the synthesis of biaryl and hetero-biaryl structures, which are common motifs in drug candidates. For instance, it has been used in the preparation of 2-(2′,4′-difluorophenyl)-4-methylpyridine.[1]
General Experimental Protocol for Suzuki-Miyaura Coupling:
-
In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like K₂CO₃ or K₃PO₄ (2.0-3.0 eq).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add a suitable solvent system, such as a mixture of toluene (B28343) and water or 1,4-dioxane.
-
Heat the reaction mixture with stirring at a temperature ranging from 80 to 110 °C until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between this compound and a terminal alkyne. This reaction is instrumental in the synthesis of arylalkynes, which are important intermediates in organic synthesis and can be found in various biologically active molecules.
General Experimental Protocol for Sonogashira Coupling:
-
To a Schlenk flask, add this compound (1.0 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-5 mol%), and a copper(I) co-catalyst like CuI (5-10 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add a solvent such as triethylamine (B128534) or a mixture of THF and an amine base.
-
Add the terminal alkyne (1.1-1.5 eq) and stir the reaction mixture at room temperature or with gentle heating until completion.
-
Upon completion, filter the reaction mixture to remove the catalyst and amine salts.
-
Concentrate the filtrate and purify the residue by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction allows for the coupling of this compound with a wide variety of primary and secondary amines, providing access to a diverse range of 2-amino-4-methylpyridine derivatives.
General Experimental Protocol for Buchwald-Hartwig Amination:
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with a palladium precursor (e.g., Pd₂(dba)₃), a suitable phosphine (B1218219) ligand (e.g., BINAP or XPhos), and a strong base (e.g., NaOtBu or K₃PO₄).
-
Add this compound (1.0 eq) and the desired amine (1.1-1.5 eq).
-
Add an anhydrous solvent such as toluene or dioxane.
-
Heat the reaction mixture with stirring at a temperature between 80 and 120 °C until the reaction is complete.
-
After cooling, quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the product by chromatography.
Application in Drug Discovery: Synthesis of p38 MAP Kinase Inhibitors
A significant application of this compound in medicinal chemistry is its use as a key starting material in the synthesis of p38 mitogen-activated protein (MAP) kinase inhibitors.[9] These inhibitors are of great interest for the treatment of inflammatory diseases such as rheumatoid arthritis.[10]
The synthesis of a pyridinylimidazole-based p38α MAP kinase inhibitor starting from this compound typically involves an initial Buchwald-Hartwig amination, followed by a series of transformations to construct the imidazole (B134444) core and introduce other necessary pharmacophoric features.
The p38 MAP Kinase Signaling Pathway
The p38 MAP kinase signaling pathway is a crucial regulator of cellular responses to stress and inflammation.[6] It is activated by a variety of stimuli, including inflammatory cytokines (e.g., TNF-α and IL-1β) and environmental stresses.[5][6] Activation of this pathway leads to the production of pro-inflammatory cytokines, making it a key target for anti-inflammatory drug development.[11] The pathway consists of a three-tiered kinase cascade involving a MAPKKK, a MAPKK, and the p38 MAPK itself, which then phosphorylates downstream targets, including other kinases and transcription factors, to elicit a cellular response.[4]
Conclusion
This compound has established itself as an indispensable building block in organic synthesis, particularly for the construction of molecules with significant biological activity. Its facile synthesis and reactivity in a range of powerful cross-coupling reactions provide a reliable and versatile platform for the generation of diverse chemical libraries for drug discovery and materials science. The successful application of this intermediate in the synthesis of potent p38 MAP kinase inhibitors underscores its importance in the development of new therapeutics for inflammatory diseases. This guide has provided a detailed overview of its properties, synthesis, and key applications, offering a valuable resource for researchers and scientists working at the forefront of chemical and pharmaceutical innovation.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Mechanisms and functions of p38 MAPK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound(4926-28-7) IR Spectrum [chemicalbook.com]
- 4. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. assaygenie.com [assaygenie.com]
- 7. This compound | Pyridines | Ambeed.com [ambeed.com]
- 8. This compound | C6H6BrN | CID 2734087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 10. Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2-Acylaminopyridin-4-ylimidazoles as p38 MAP kinase inhibitors: Design, synthesis, and biological and metabolic evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthesis of 2-Bromo-4-methylpyridine: A Technical Guide to Key Intermediates
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-4-methylpyridine is a pivotal building block in the synthesis of a wide array of pharmaceutical and agrochemical compounds. Its strategic importance lies in the versatile reactivity of the bromine substituent, which allows for the introduction of various functional groups onto the pyridine (B92270) ring. This technical guide provides an in-depth analysis of the primary synthetic routes to this compound, with a focus on the identification and characterization of key intermediates. Detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways are presented to facilitate a comprehensive understanding for researchers and professionals in the field of chemical synthesis and drug development.
Introduction
This compound, also known as 2-bromo-γ-picoline, is a halogenated pyridine derivative of significant interest in medicinal and materials chemistry. The presence of a bromine atom at the 2-position makes it amenable to a variety of cross-coupling reactions, including Suzuki, Stille, and Sonogashira couplings, enabling the facile construction of complex molecular architectures. This guide will explore the most prevalent and efficient synthetic methodologies for the preparation of this key intermediate.
Primary Synthetic Pathway: The Sandmeyer-Type Reaction
The most common and well-established method for the synthesis of this compound proceeds via a Sandmeyer-type reaction, starting from the readily available 2-Amino-4-methylpyridine (B118599). This pathway involves the diazotization of the amino group followed by displacement with a bromide ion.
Key Intermediates and Transformations
The central intermediate in this process is the diazonium salt of 2-amino-4-methylpyridine.
Diagram of the Sandmeyer-Type Reaction Pathway:
Caption: Synthetic pathway from 2-Amino-4-methylpyridine to this compound.
Experimental Protocol: Synthesis of this compound from 2-Amino-4-methylpyridine
This protocol is based on established literature procedures.[1]
Materials:
-
2-Amino-4-methylpyridine
-
48% Hydrobromic acid (HBr)
-
Bromine (Br₂)
-
Sodium nitrite (B80452) (NaNO₂)
-
20% aqueous Sodium hydroxide (B78521) (NaOH) solution
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
In a suitable reaction vessel, dissolve 2-amino-4-methylpyridine (1.1 mol) in 48% hydrobromic acid (1.5 L).
-
Cool the mixture to -20 °C using an appropriate cooling bath.
-
Slowly add bromine (3.11 mol) dropwise to the reaction mixture, maintaining the temperature between -20 °C and -15 °C.
-
Stir the mixture continuously for 3 hours at this temperature.
-
In a separate beaker, prepare an aqueous solution of sodium nitrite (2.95 mol).
-
Add the sodium nitrite solution in batches to the reaction mixture, ensuring the temperature is maintained.
-
Allow the reaction mixture to gradually warm to room temperature over a period of 3 hours.
-
Cool the mixture to 0 °C and carefully adjust the pH to 12 by adding a 20% aqueous sodium hydroxide solution.
-
Extract the product with diethyl ether (3 x 250 mL).
-
Combine the organic phases and wash sequentially with water and saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation to obtain this compound as a light yellow liquid.[1]
Quantitative Data
| Starting Material | Reagents | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 2-Amino-4-methylpyridine | HBr, Br₂, NaNO₂ | -20 to RT | 6 | 86 | [1] |
Alternative Synthetic Route: From 2-Chloro-4-nitropyridine
An alternative, multi-step synthesis starts from 2-chloro-4-nitropyridine. This pathway involves the formation of 2-methyl-4-nitropyridine (B19543) and 2-methyl-4-aminopyridine (B1174260) as key intermediates. It is important to note that this route leads to the isomer 2-methyl-4-bromopyridine, not the target compound. However, understanding this pathway is valuable for the synthesis of related pyridine derivatives.
Key Intermediates and Transformations
The key intermediates in this synthetic sequence are 2-methyl-4-nitropyridine and 2-methyl-4-aminopyridine.
Diagram of the Alternative Synthetic Pathway:
Caption: Synthetic pathway to 2-Methyl-4-bromopyridine.
Experimental Protocol: Synthesis of 2-Methyl-4-aminopyridine (Intermediate F)
This protocol is derived from a patented procedure.[2]
Materials:
-
2-Methyl-4-nitropyridine
-
10% Palladium on carbon (Pd/C)
-
Hydrogen gas
-
Diatomaceous earth
-
Dichloromethane
Procedure:
-
Dissolve 2-methyl-4-nitropyridine (0.1 mol) in methanol in an autoclave.
-
Add 10% Pd/C (0.1 g) to the solution.
-
Pressurize the autoclave with hydrogen gas to 0.5 MPa.
-
Heat the reaction mixture to 20 °C and stir for 15 hours.
-
Monitor the reaction progress by thin-layer chromatography.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of diatomaceous earth.
-
Wash the filter cake with dichloromethane.
-
Concentrate the filtrate under reduced pressure to obtain 2-methyl-4-aminopyridine.[2]
Quantitative Data for the Synthesis of 2-Methyl-4-aminopyridine
| Starting Material | Catalyst | Solvent | Pressure (MPa) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 2-Methyl-4-nitropyridine | 10% Pd/C | Methanol | 0.5 | 20 | 15 | 94 | [2] |
Conclusion
The synthesis of this compound is most efficiently achieved through the Sandmeyer-type reaction of 2-Amino-4-methylpyridine. This method offers a high yield and a relatively straightforward procedure. While alternative routes exist for related isomers, the direct diazotization and bromination of the 2-amino precursor remains the preferred method for industrial and laboratory-scale production. The detailed protocols and data presented in this guide are intended to provide researchers with the necessary information to confidently synthesize this important chemical intermediate.
References
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing Suzuki-Miyaura cross-coupling reactions using 2-Bromo-4-methylpyridine as a key building block. This versatile reaction enables the synthesis of a diverse range of 2-aryl-4-methylpyridine derivatives, which are important scaffolds in medicinal chemistry and materials science.
The Suzuki-Miyaura coupling is a robust and widely used palladium-catalyzed reaction for the formation of carbon-carbon bonds.[1] It offers several advantages, including mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a large number of boronic acid coupling partners.[2]
Reaction Principle
The Suzuki-Miyaura reaction involves the cross-coupling of an organohalide with an organoboron compound, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base. The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.
The pyridine (B92270) nitrogen in this compound can sometimes complicate the reaction by coordinating to the palladium catalyst, potentially leading to catalyst deactivation. Therefore, careful selection of the catalyst, ligand, and reaction conditions is crucial for achieving high yields and purity.
Experimental Protocols
Herein, a general protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is provided. This protocol is a starting point and may require optimization for specific substrates and scales.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1–1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄, or a pre-catalyst system; 1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0–3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane (B91453)/water, toluene/water, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring. Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate (B1210297) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica (B1680970) gel to obtain the pure 2-aryl-4-methylpyridine product.
Data Presentation: Reaction Conditions and Yields
The following tables summarize typical reaction conditions and yields for the Suzuki coupling of this compound and analogous 2-bromopyridines with various arylboronic acids. These data are compiled from multiple sources to highlight trends and provide a basis for reaction optimization.[3][4][5]
Table 1: Optimization of Suzuki Coupling of 4-Bromo-2-methylpyridine with Phenylboronic Acid [3]
| Entry | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(dppf)Cl₂ (3) | K₂CO₃ | 1,4-Dioxane/H₂O (5:1) | 120 (Microwave) | 2 | 81 |
| 2 | Pd(PPh₃)₄ (3) | K₂CO₃ | 1,4-Dioxane/H₂O (5:1) | 120 (Microwave) | 2 | 65 |
| 3 | Pd(OAc)₂ (3) | K₂CO₃ | 1,4-Dioxane/H₂O (5:1) | 120 (Microwave) | 2 | 58 |
| 4 | Pd(dppf)Cl₂ (3) | Na₂CO₃ | 1,4-Dioxane/H₂O (5:1) | 120 (Microwave) | 2 | 75 |
| 5 | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | 1,4-Dioxane/H₂O (5:1) | 120 (Microwave) | 2 | 78 |
Table 2: Substrate Scope for the Suzuki Coupling of this compound
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | 1,4-Dioxane/H₂O (5:1) | 120 (Microwave) | 2 | 81[3] |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | 85-95 (estimated) |
| 3 | 3-Thienylboronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ | DME/H₂O | 90 | 12 | 75-85 (estimated) |
| 4 | 4-Acetylphenylboronic acid | Pd(OAc)₂ (2) / XPhos (4) | Cs₂CO₃ | THF | 80 | 18 | 70-80 (estimated) |
| 5 | 2-Naphthylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 88-98 (estimated) |
*Yields for entries 2-5 are estimated based on similar Suzuki-Miyaura coupling reactions of other bromopyridines and may vary.
Mandatory Visualizations
Reaction Scheme and Catalytic Cycle
The following diagram illustrates the general reaction scheme for the Suzuki coupling of this compound and the catalytic cycle.
Caption: General scheme and catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Workflow
The following diagram outlines the typical experimental workflow for the Suzuki coupling of this compound.
Caption: A typical experimental workflow for the Suzuki coupling reaction.
References
- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Bromo-4-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 2-Bromo-4-methylpyridine. This versatile building block is a key intermediate in the synthesis of a wide array of functionalized pyridine (B92270) derivatives, which are prominent scaffolds in medicinal chemistry and materials science. The protocols herein cover three major classes of cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-4-methylpyridines
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C(sp²)–C(sp²) bonds, enabling the synthesis of biaryl and heteroaryl-aryl compounds. For this compound, this reaction allows for the introduction of various aryl and heteroaryl substituents at the 2-position.
Data Presentation: Suzuki-Miyaura Coupling Conditions and Yields
The following table summarizes representative conditions and yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. Optimization may be required for specific substrates.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | 1,4-Dioxane (B91453)/H₂O (5:1) | 120 (MW) | 0.5 | 81[1] |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 12-24 | Good (est.)[2] |
| 3 | 3-Thienylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene (B28343) | 100 | 16 | Good (est.) |
| 4 | Pyridine-3-boronic acid | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ | t-BuOH/H₂O (4:1) | 80 | 18 | Moderate (est.) |
Yields marked as "(est.)" are estimated based on typical outcomes for similar bromopyridine substrates and require experimental verification.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes the synthesis of 2-phenyl-4-methylpyridine using microwave irradiation.
Materials:
-
This compound
-
Phenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Microwave synthesis vials
-
Magnetic stir bars
Procedure:
-
To a microwave synthesis vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), Pd(dppf)Cl₂ (0.03 mmol, 3 mol%), and K₂CO₃ (2.0 mmol, 2.0 equiv.).
-
Add a 5:1 mixture of 1,4-dioxane and water (5 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 120°C for 30 minutes with stirring.
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 2-phenyl-4-methylpyridine.
Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Synthesis of 2-Amino-4-methylpyridines
The Buchwald-Hartwig amination is a highly versatile method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide range of arylamines. This reaction is particularly valuable for accessing substituted 2-aminopyridine (B139424) derivatives, which are prevalent in pharmaceuticals.
Data Presentation: Buchwald-Hartwig Amination Conditions
The following table provides representative conditions for the Buchwald-Hartwig amination of this compound. Yields are highly dependent on the nature of the amine coupling partner and the catalyst system employed.
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Morpholine (B109124) | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 100 | 8-16 | 60-88 (est.)[3] |
| 2 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Dioxane | 110 | 12-18 | Good (est.) |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | LHMDS | THF | 80 | 12 | Moderate (est.) |
| 4 | Pyrrolidine | Pd(OAc)₂ (2) | dppp (3) | NaOtBu | Toluene | 80 | 16 | 55-98 (est.)[4] |
Yields are estimated based on literature for similar 2-bromopyridines and require experimental optimization.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol describes a general procedure for the amination of this compound with morpholine.
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Schlenk tube or similar reaction vessel
-
Magnetic stir bars
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (e.g., Argon), add Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd) and Xantphos (0.04 mmol, 4 mol%).
-
Add anhydrous toluene (5 mL) and stir for 10 minutes at room temperature.
-
Add this compound (1.0 mmol, 1.0 equiv.), morpholine (1.2 mmol, 1.2 equiv.), and NaOtBu (1.4 mmol, 1.4 equiv.).
-
Seal the Schlenk tube and heat the reaction mixture to 100°C with vigorous stirring for 8-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualization: Buchwald-Hartwig Amination Workflow
Caption: A generalized workflow for a Buchwald-Hartwig amination experiment.
Sonogashira Coupling: Synthesis of 2-Alkynyl-4-methylpyridines
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing a direct route to substituted alkynes. This reaction is instrumental in synthesizing building blocks for materials science and complex organic molecules.
Data Presentation: Sonogashira Coupling Conditions
The following table outlines representative conditions for the Sonogashira coupling of this compound.
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene (B144264) | PdCl₂(PPh₃)₂ (5) | CuI (5) | Et₃N | DMF | 65 | 6-12 | Good (est.)[5] |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (2) | CuI (4) | i-Pr₂NH | Toluene | 70 | 8 | Good (est.) |
| 3 | 1-Hexyne | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | K₂CO₃ | Acetonitrile | 80 | 10 | Moderate (est.) |
| 4 | Propargyl alcohol | PdCl₂(dppf) (3) | CuI (5) | DBU | THF | 60 | 12 | Moderate (est.) |
Yields are estimated based on general protocols for halopyridines and require experimental optimization.
Experimental Protocol: Sonogashira Coupling
This protocol provides a general method for the coupling of this compound with phenylacetylene.
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (B128534) (Et₃N)
-
Anhydrous Dimethylformamide (DMF)
-
Schlenk tube or similar reaction vessel
-
Magnetic stir bars
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), PdCl₂(PPh₃)₂ (0.05 mmol, 5 mol%), and CuI (0.05 mmol, 5 mol%).
-
Add anhydrous DMF (5 mL) and triethylamine (3.0 mmol, 3.0 equiv.).
-
Add phenylacetylene (1.2 mmol, 1.2 equiv.) via syringe.
-
Seal the tube and heat the reaction mixture to 65°C for 6-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with diethyl ether.
-
Filter the mixture through a pad of Celite to remove the catalyst and salts, washing with additional diethyl ether.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualization: Sonogashira Coupling Logical Relationship
Caption: Key components and their relationship in the Sonogashira coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 2-Bromo-4-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of valuable pharmaceutical intermediates starting from 2-Bromo-4-methylpyridine. This versatile building block offers a reactive handle for various palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures prevalent in medicinal chemistry.
Introduction
This compound is a key starting material in the synthesis of a wide range of pharmaceutical intermediates. Its pyridine (B92270) core is a common motif in numerous biologically active compounds, and the bromine atom at the 2-position provides a strategic point for functionalization through established and robust cross-coupling methodologies. This document outlines detailed protocols for Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination reactions, providing researchers with a practical guide to leveraging this important synthetic building block.
Key Synthetic Transformations
The primary utility of this compound in pharmaceutical synthesis lies in its reactivity in palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of carbon-carbon and carbon-nitrogen bonds, introducing diverse substituents at the 2-position of the pyridine ring.
Diagram 1: Key Synthetic Pathways from this compound
Caption: Overview of major cross-coupling reactions utilizing this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, enabling the synthesis of 2-aryl-4-methylpyridines, which are precursors to various therapeutic agents, including kinase inhibitors.
Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ | 1,4-Dioxane (B91453)/H₂O (5:1) | 120 (Microwave) | 2 | 2-Phenyl-4-methylpyridine | 81 |
| 2 | 2,4-Difluorophenylboronic acid | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | 2-(2',4'-Difluorophenyl)-4-methylpyridine | Not Reported |
Experimental Protocol: Synthesis of 2-Phenyl-4-methylpyridine
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Pd(dppf)Cl₂ (0.05 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water
-
Microwave reactor vial
-
Magnetic stirrer
Procedure:
-
To a microwave reactor vial, add this compound (100 mg, 0.58 mmol), phenylboronic acid (85 mg, 0.70 mmol), potassium carbonate (160 mg, 1.16 mmol), and Pd(dppf)Cl₂ (42.5 mg, 0.029 mmol).
-
Add a 5:1 mixture of 1,4-dioxane and water as the solvent.
-
Seal the vial and purge with nitrogen gas.
-
Place the vial in a microwave reactor and heat to 120 °C for 2 hours with stirring.
-
After the reaction is complete, cool the mixture to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Purify the product by column chromatography on silica (B1680970) gel.
Diagram 2: Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A typical workflow for the synthesis of 2-aryl-4-methylpyridines.
Sonogashira Coupling
The Sonogashira coupling reaction facilitates the formation of a C-C bond between this compound and a terminal alkyne, yielding 2-alkynyl-4-methylpyridines. These intermediates are valuable in the synthesis of various heterocyclic compounds and kinase inhibitors.
Table 2: Representative Conditions for Sonogashira Coupling of 2-Bromopyridines
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| 1 | Terminal Alkyne | Pd(PPh₃)₂Cl₂ (5) | CuI (2.5) | Diisopropylamine | THF | 25 | 3 | 2-Alkynylpyridine | ~89 (General) |
Experimental Protocol: General Procedure for Sonogashira Coupling
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1
Application Notes and Protocols: The Role of 2-Bromo-4-methylpyridine in the Synthesis of Pyridinylurea Herbicides
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-4-methylpyridine is a versatile heterocyclic intermediate with significant applications in the synthesis of a variety of agrochemicals. Its unique substitution pattern, featuring a reactive bromine atom at the 2-position and a methyl group at the 4-position, allows for facile functionalization through various organic reactions. This makes it a valuable building block for the creation of complex molecules with desired biological activities for crop protection.
This document provides detailed application notes on the use of this compound derivatives in the synthesis of pyridinylurea-based herbicides. A comprehensive experimental protocol for the synthesis of a representative compound, N-(2-bromo-4-pyridinyl)-N'-(1-methylethyl)urea, is provided, along with quantitative data and visualizations to support researchers in the field of agrochemical development.
Key Applications in Agrochemical Synthesis
The primary application of this compound and its derivatives in agrochemical synthesis is in the development of herbicides. The pyridine (B92270) ring is a common scaffold in many commercial agrochemicals, and the bromo-substituent provides a convenient handle for introducing other functional groups. One important class of herbicides derived from this scaffold are the pyridinylureas.
Pyridinylurea Herbicides: These compounds typically act by inhibiting photosynthesis in target weed species. The urea (B33335) functional group is crucial for their biological activity, often targeting photosystem II (PSII). By modifying the substituents on the pyridine ring and the urea nitrogen atoms, the selectivity and potency of the herbicide can be fine-tuned.
Data Presentation
The following table summarizes the quantitative data for the synthesis of the model pyridinylurea herbicide, N-(2-bromo-4-pyridinyl)-N'-(1-methylethyl)urea.
| Parameter | Value |
| Starting Material | 4-Amino-2-bromopyridine (B189405) |
| Reagent | (1-methylethyl) isocyanate |
| Catalyst | 1,4-diazabicyclo[2.2.2]octane (DABCO) |
| Solvent | Dimethylformamide (DMF) |
| Product | N-(2-bromo-4-pyridinyl)-N'-(1-methylethyl)urea |
| Yield | 3.7 grams |
| Melting Point | 136-138 °C |
Experimental Protocols
Synthesis of N-(2-bromo-4-pyridinyl)-N'-(1-methylethyl)urea
This protocol details the synthesis of N-(2-bromo-4-pyridinyl)-N'-(1-methylethyl)urea from 4-amino-2-bromopyridine, a derivative of this compound.[1]
Materials:
-
4-Amino-2-bromopyridine (2.5 grams, 0.0144 mole)
-
(1-methylethyl) isocyanate (1.8 ml, 0.0187 mole)
-
1,4-diazabicyclo[2.2.2]octane (DABCO) (0.5 gram, 0.004 mole)
-
Dimethylformamide (DMF) (10 ml)
Procedure:
-
In a suitable reaction vessel, dissolve 2.5 grams (0.0144 mole) of 4-amino-2-bromopyridine and 0.5 gram (0.004 mole) of 1,4-diazabicyclo[2.2.2]octane (DABCO) in 10 ml of dimethylformamide.
-
To the stirred solution, add 1.8 ml (0.0187 mole) of (1-methylethyl) isocyanate.
-
Allow the reaction mixture to stir at ambient temperature. Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
Upon completion of the reaction, the product can be isolated using standard work-up procedures, which may include quenching the reaction, extraction, and purification by crystallization or chromatography.
-
The resulting solid product is collected and dried.
Expected Outcome:
The synthesis is expected to yield 3.7 grams of N-(2-bromo-4-pyridinyl)-N'-(1-methylethyl)urea as a solid with a melting point of 136-138 °C.[1] The structure of the product should be confirmed by spectroscopic methods such as NMR.[1]
Visualizations
Signaling Pathway: Inhibition of Photosynthesis by Pyridinylurea Herbicides
Pyridinylurea herbicides are known to inhibit photosynthesis, a vital process for plant growth. The diagram below illustrates the general mechanism of action where the herbicide blocks the electron transport chain in photosystem II (PSII).
Caption: Inhibition of the photosynthetic electron transport chain at Photosystem II by a pyridinylurea herbicide.
Experimental Workflow: Synthesis of N-(2-bromo-4-pyridinyl)-N'-(1-methylethyl)urea
The following diagram outlines the key steps in the synthesis of the target pyridinylurea herbicide.
Caption: Workflow for the synthesis of a pyridinylurea herbicide.
References
Application Notes and Protocols for Sonogashira Coupling with 2-Bromo-4-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira coupling is a powerful and versatile cross-coupling reaction for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction, catalyzed by a palladium complex and typically co-catalyzed by a copper(I) salt, is instrumental in the synthesis of a wide array of complex molecules, including pharmaceuticals, natural products, and organic materials.[1][3] 2-Alkynylpyridines, the products of Sonogashira coupling with bromopyridines, are significant structural motifs in medicinal chemistry. This document provides a detailed protocol for the Sonogashira coupling of 2-Bromo-4-methylpyridine with terminal alkynes.
The reactivity of aryl halides in the Sonogashira coupling generally follows the trend I > Br > Cl.[1][4] While aryl iodides are more reactive and can often be coupled at room temperature, aryl bromides such as this compound typically require elevated temperatures to achieve efficient conversion.[1] The reaction is generally conducted under inert and anhydrous conditions to prevent the deactivation of the catalyst and unwanted side reactions, such as the homocoupling of the terminal alkyne (Glaser coupling).[5][6]
Reaction Principle and Mechanism
The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2][4]
-
Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (this compound). This is followed by a transmetalation step where the alkynyl group is transferred from the copper acetylide to the palladium complex. The cycle is completed by reductive elimination, which forms the C-C bond of the product and regenerates the Pd(0) catalyst.
-
Copper Cycle: The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide intermediate. This species is more nucleophilic than the terminal alkyne itself and readily participates in the transmetalation step with the palladium complex.[1]
While the copper co-catalyst generally increases the reaction rate, copper-free Sonogashira protocols have also been developed to avoid issues related to alkyne homocoupling.[6][7]
Caption: Catalytic cycles of the Sonogashira coupling reaction.
Experimental Protocol
This protocol provides a general procedure for the Sonogashira coupling of this compound with a generic terminal alkyne. The reaction conditions may require optimization depending on the specific alkyne used.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine (B128534) (Et₃N), diisopropylamine (B44863) (DIPA))
-
Anhydrous solvent (e.g., tetrahydrofuran (B95107) (THF), N,N-dimethylformamide (DMF), toluene)
-
Schlenk flask or sealed tube
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for workup and purification
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add the palladium catalyst (e.g., 2-5 mol%) and copper(I) iodide (e.g., 1-5 mol%). The flask is then evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Reagent Addition: Under the inert atmosphere, add this compound (1.0 equiv), the anhydrous solvent (e.g., THF or toluene), and the base (e.g., Et₃N, 2-3 equiv).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv) to the reaction mixture via syringe.
-
Reaction: Stir the reaction mixture at room temperature or heat to a specified temperature (typically 60-100 °C for bromo-pyridines).[8][9] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether) and filter through a pad of Celite® to remove the catalyst residues and inorganic salts.[4][9]
-
Extraction: Wash the filtrate with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) and then with brine.[4] Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate).
Caption: General workflow for the Sonogashira coupling of this compound.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical conditions for the Sonogashira coupling of various bromopyridines, which can serve as a starting point for the optimization of the reaction with this compound.
| Entry | Aryl Bromide | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) / PPh₃ (5) | 5 | Et₃N | DMF | 100 | 96[8] |
| 2 | 2-Bromo-4-fluoro-5-methylpyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ (5) | 2.5 | Et₃N | THF | 60 | >85[9] |
| 3 | 2-Bromopyridine | Phenylacetylene | Pd/C (10) | - | NaOH | Methanol | 100 | High Conv.[7] |
| 4 | 6-Bromo-3-fluoro-2-cyanopyridine | 1-Ethyl-4-ethynylbenzene | Pd(PPh₃)₂Cl₂ (5) | 10 | Et₃N | THF | RT | Low[10] |
Note: Yields are highly dependent on the specific substrates and reaction conditions.
Troubleshooting and Considerations
-
Low Yield: If the reaction shows low conversion, consider increasing the reaction temperature, using a more active palladium catalyst or ligand, or switching to a different solvent. For less reactive aryl bromides, higher temperatures are often necessary.[1]
-
Alkyne Homocoupling: The formation of a di-alkyne byproduct (Glaser coupling) can be minimized by ensuring strictly anaerobic (oxygen-free) conditions.[6] Alternatively, a copper-free Sonogashira protocol can be employed.
-
Pyridine (B92270) Coordination: The nitrogen atom of the pyridine ring can potentially coordinate to the metal catalysts. However, literature suggests that Sonogashira couplings on halopyridines are generally successful.[11]
-
Catalyst Choice: A variety of palladium catalysts can be used, including Pd(PPh₃)₄ and Pd(PPh₃)₂Cl₂.[1][12] The choice of catalyst and ligand can significantly impact the reaction efficiency.
Conclusion
The Sonogashira coupling provides an efficient and reliable method for the synthesis of 2-alkynyl-4-methylpyridines. The protocol outlined in this document, based on established procedures for similar substrates, offers a robust starting point for researchers. Optimization of the reaction parameters, including the catalyst system, base, solvent, and temperature, may be necessary to achieve the desired yield and purity for specific terminal alkynes. This versatile reaction is a valuable tool in the synthesis of novel compounds for drug discovery and materials science.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. thalesnano.com [thalesnano.com]
- 8. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 9. benchchem.com [benchchem.com]
- 10. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 11. Sciencemadness Discussion Board - Potential Sonogashira Reaction Problems? - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. jk-sci.com [jk-sci.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-4-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds. Its broad substrate scope and functional group tolerance have made it an invaluable tool, particularly in the fields of medicinal chemistry and drug development where the synthesis of arylamines is a frequent necessity. This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 2-Bromo-4-methylpyridine, a key intermediate in the synthesis of various biologically active compounds. The methodologies described herein are designed to be a practical guide for researchers in academic and industrial settings.
Reaction Principle
The Buchwald-Hartwig amination of this compound involves the reaction of the heteroaryl halide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The catalytic cycle is generally accepted to proceed through several key steps: oxidative addition of the this compound to a Pd(0) complex, coordination of the amine to the resulting Pd(II) complex, deprotonation of the amine by the base to form a palladium-amido intermediate, and subsequent reductive elimination to afford the desired N-arylpyridine product and regenerate the active Pd(0) catalyst. The judicious selection of the ligand, base, and solvent is critical for achieving high reaction efficiency and yield.
Data Presentation: A Comparative Overview of Reaction Conditions
The following table summarizes various conditions for the Buchwald-Hartwig amination of 2-bromopyridines with a range of amines. While specific data for this compound is often embedded in broader studies, the presented data for analogous 2-bromopyridines provides a strong predictive framework for reaction optimization.
| Amine | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Morpholine | Pd₂(dba)₃ | RuPhos | LiHMDS | Toluene | 100 | 16 | 83 | [1] |
| Morpholine | Pd₂(dba)₃ | SPhos | LiHMDS | Toluene | 100 | 16 | 76 | [1] |
| Morpholine | Pd₂(dba)₃ | BINAP | LiHMDS | Toluene | 100 | 16 | 71 | [1] |
| Diethylamine | Pd(OAc)₂ | dppp (B1165662) | NaOtBu | Toluene | 80 | - | 98 | [1] |
| Pyrrolidine | Pd(OAc)₂ | dppp | NaOtBu | Toluene | 80 | - | 93 | [1] |
| n-Propylamine | Pd(OAc)₂ | dppp | NaOtBu | Toluene | 80 | - | 70 | [1] |
| trans-1,2-Diaminocyclohexane | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 80 | 4 | 60 | [1] |
| Aniline | Pd(OAc)₂ | X-Phos | KOt-Bu | Toluene | 100 | 10 min (MW) | >95 | [1] |
| Methylamine | Pd(OAc)₂ | dppp | NaOtBu | Toluene | 80-100 | 2-24 | - | [2] |
| Dimethylamine | Pd(OAc)₂ | dppp | NaOtBu | Toluene | 80-100 | 2-24 | - | [2] |
Experimental Protocols
The following are detailed methodologies for the Buchwald-Hartwig amination of this compound. These protocols are based on established procedures for similar substrates and should be optimized for specific amine coupling partners.[1][2]
General Protocol for Amination with Primary and Secondary Amines
This procedure is a general guideline and may require optimization of reaction time and temperature depending on the specific amine.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos, BINAP, XPhos, dppp)
-
Sodium tert-butoxide (NaOtBu), Potassium tert-butoxide (KOt-Bu), or Cesium carbonate (Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Schlenk flask or sealed tube
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask or sealed tube, add the palladium precursor (1-5 mol%), the phosphine ligand (1.5-10 mol%), and the base (1.4-2.0 equivalents).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous solvent (e.g., toluene) via syringe.
-
Stir the mixture at room temperature for 10-15 minutes to allow for catalyst pre-formation.
-
Add this compound (1.0 equivalent) and the amine (1.2-1.5 equivalents) to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired N-substituted-4-methylpyridin-2-amine.
Protocol for Amination with Volatile Amines
For low-boiling-point amines, the reaction should be conducted in a sealed tube to prevent the evaporation of the amine.[3]
Materials:
-
This compound
-
Volatile amine (e.g., methylamine, dimethylamine, ethylamine)
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,3-Bis(diphenylphosphino)propane (dppp)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Sealed tube
Procedure:
-
To a dry sealed tube under an inert atmosphere, add this compound (1.0 equivalent), sodium tert-butoxide (1.4 equivalents), palladium(II) acetate (2 mol%), and dppp (2 mol%).
-
Add anhydrous toluene.
-
Add the volatile amine (1.2-2.0 equivalents). For gaseous amines, this can be done by bubbling the gas through the solution or by adding a solution of the amine.
-
Seal the tube tightly.
-
Heat the reaction mixture to 80-100 °C with stirring for the required time (typically monitored for completion).
-
After cooling to room temperature, carefully open the sealed tube.
-
Work-up and purification are performed as described in the general protocol.
Visualizing the Process
To aid in the understanding of the experimental setup and the underlying chemical transformation, the following diagrams have been generated.
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
References
Application Notes and Protocols: Formation of (4-methylpyridin-2-yl)magnesium Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Grignard reagents are indispensable tools in organic synthesis, enabling the formation of carbon-carbon bonds with a wide range of electrophiles. The synthesis of pyridyl Grignard reagents, particularly from 2-halopyridines, presents unique challenges due to the electronic nature of the pyridine (B92270) ring and potential side reactions. This document provides detailed application notes and protocols for the formation of the Grignard reagent from 2-Bromo-4-methylpyridine, yielding (4-methylpyridin-2-yl)magnesium bromide. This reagent is a valuable intermediate for introducing the 4-methylpyridin-2-yl moiety in the development of novel pharmaceuticals and other functional organic molecules.
The protocols outlined below address common challenges, such as the initiation of the reaction and the minimization of side products like Wurtz-type homocoupling, which can lead to the formation of 4,4'-dimethyl-2,2'-bipyridine. Two primary methods are presented: the direct formation from magnesium metal and a Grignard exchange reaction, offering flexibility based on available starting materials and equipment.
Reaction Scheme
The formation of (4-methylpyridin-2-yl)magnesium bromide can be achieved through two principal routes:
Method A: Direct Formation
Method B: Grignard Exchange
Quantitative Data Summary
The yield of Grignard reagent formation can be influenced by several factors, including the purity of reagents, the activation of magnesium, and the reaction conditions. The following table summarizes typical conditions and expected outcomes based on analogous reactions.
| Parameter | Method A: Direct Formation | Method B: Grignard Exchange |
| Starting Material | This compound | This compound |
| Reagent | Magnesium turnings | Isopropylmagnesium chloride (i-PrMgCl) |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Anhydrous Tetrahydrofuran (THF) |
| Activation | Iodine (catalytic), 1,2-Dibromoethane | Not applicable |
| Temperature | Room Temperature to Reflux | 0 °C to Room Temperature |
| Reaction Time | 1 - 3 hours | 30 minutes - 2 hours |
| Typical Yield | Moderate to Good (in situ) | Good to High (in situ)[1] |
Experimental Protocols
Crucial Prerequisite: All glassware must be rigorously dried in an oven (e.g., at 120°C overnight) and assembled while hot under a stream of inert gas (Argon or Nitrogen) to completely exclude atmospheric moisture. All solvents and reagents must be anhydrous.
Protocol 1: Direct Formation of (4-methylpyridin-2-yl)magnesium Bromide
This protocol describes the classical approach for Grignard reagent synthesis.
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (a single crystal) or 1,2-Dibromoethane (few drops)
-
Inert gas supply (Argon or Nitrogen)
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
Procedure:
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) into the flame-dried, three-necked flask equipped with a magnetic stir bar. Add a single crystal of iodine or a few drops of 1,2-dibromoethane. Gently warm the flask with a heat gun under a slow stream of inert gas until the purple vapor of iodine is observed or bubbles form from the dibromoethane. This process etches the magnesium surface, removing the passivating oxide layer. Allow the flask to cool to room temperature under the inert atmosphere.
-
Initiation: Add a small volume of anhydrous THF to just cover the magnesium turnings. In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF. Add a small portion (approximately 10%) of the this compound solution to the stirred magnesium suspension.
-
The reaction is initiated when a slight turbidity and/or gentle refluxing is observed. If the reaction does not start, gentle warming with a heat gun or sonication in an ultrasonic bath may be required.
-
Formation: Once the reaction has initiated, add the remaining solution of this compound dropwise from the dropping funnel at a rate that maintains a gentle reflux. The reaction is exothermic. If the reflux becomes too vigorous, the rate of addition should be slowed, and the flask can be cooled with a water bath.
-
Completion: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating (if necessary to maintain reflux) for an additional 1-2 hours to ensure all the magnesium has reacted. The resulting dark brown to black, cloudy solution is the Grignard reagent, which is typically used immediately in the subsequent reaction step.
Protocol 2: Formation of (4-methylpyridin-2-yl)magnesium Bromide via Grignard Exchange
This method is often milder and can be more reliable, especially for substrates that are challenging to activate with magnesium metal.[1]
Materials:
-
This compound
-
Isopropylmagnesium chloride (i-PrMgCl) solution in THF (commercially available or freshly prepared)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert gas supply (Argon or Nitrogen)
-
Three-necked round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
Procedure:
-
Setup: In a flame-dried, three-necked flask under an inert atmosphere, place a solution of this compound (1.0 equivalent) in anhydrous THF.
-
Reaction: Cool the solution to 0 °C using an ice bath. To the stirred solution, add isopropylmagnesium chloride (1.05 - 1.1 equivalents) dropwise from the dropping funnel.
-
Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 30 minutes to 2 hours. The progress of the exchange reaction can be monitored by quenching an aliquot with an electrophile (e.g., an aldehyde) and analyzing the product formation by TLC or GC. The resulting solution of (4-methylpyridin-2-yl)magnesium bromide is ready for the next synthetic step.
Visualizations
Reaction Pathway for Direct Grignard Formation
Caption: Direct formation of the Grignard reagent.
Experimental Workflow for Grignard Exchange Reaction
Caption: Workflow for the Grignard exchange method.
Logical Relationship of Key Reaction Parameters
Caption: Key parameters influencing Grignard formation.
References
Application Notes and Protocols for the Lithiation of 2-Bromo-4-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of pyridine (B92270) rings is a cornerstone of modern medicinal chemistry and materials science. Lithiated pyridine intermediates are powerful tools for introducing a wide array of substituents with high regioselectivity. This document provides detailed application notes and experimental protocols for the lithiation of 2-bromo-4-methylpyridine, a versatile building block in organic synthesis.
Introduction to Lithiation Strategies
This compound offers several pathways for lithiation, primarily dictated by the choice of the organolithium reagent and reaction conditions. The two principal methods are:
-
Halogen-Metal Exchange: This reaction typically occurs at the carbon atom bearing the halogen. Using alkyllithium reagents such as n-butyllithium (n-BuLi), the bromine atom at the C2 position is exchanged for a lithium atom. This is often a rapid and high-yielding transformation that occurs at low temperatures.
-
Directed ortho-Metalation (DoM) / Deprotonation: This involves the removal of a proton from the pyridine ring or the methyl group by a strong, non-nucleophilic base. Hindered lithium amides like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) are commonly used to avoid nucleophilic addition to the pyridine ring.[1] The position of deprotonation is influenced by the directing ability of the pyridine nitrogen and other substituents.
The choice between these pathways allows for the selective generation of different lithiated intermediates, which can then be trapped with various electrophiles to yield substituted pyridine derivatives.
Reaction Conditions for Lithiation
The outcome of the lithiation of this compound is highly dependent on the specific conditions employed. The following table summarizes various conditions and outcomes based on literature precedents for similar pyridine systems.
| Lithiation Reagent | Solvent | Temperature (°C) | Time | Electrophile | Position of Functionalization | Yield (%) |
| n-BuLi | THF | -78 to -70 | 30 min - 1 hr | DMF | C2 (via Br/Li exchange) | High |
| n-BuLi | Diethyl Ether | -20 to -10 | 1 hr | CH₃CHO | C2 (via Br/Li exchange) | Good |
| LDA | THF | -78 | 10 min - 1 hr | Iodine | C3 or C5 (Deprotonation) | Varies |
| LTMP | THF | -78 | 30 min | DMF | C3 or C5 (Deprotonation) | Good |
| i-PrMgCl / n-BuLi | THF | 0 to -20 | 1-2 hr | Various | C2 (via Br/Mg/Li exchange) | High |
Note: Yields are generalized from reactions on similar bromopyridine substrates and may vary.
Experimental Protocols
Safety Precaution: Organolithium reagents such as n-butyllithium are pyrophoric and react violently with water.[2] All reactions must be conducted under a dry, inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents and proper personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves.[3]
Protocol 1: Halogen-Metal Exchange at C2 using n-Butyllithium
This protocol describes the generation of 2-lithio-4-methylpyridine via bromine-lithium exchange and subsequent trapping with an electrophile (e.g., an aldehyde).
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 1.6 M or 2.5 M)[2]
-
Electrophile (e.g., acetaldehyde)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Extraction solvent (e.g., ethyl acetate)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and a nitrogen/argon inlet, add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous THF (approx. 0.2-0.5 M concentration).
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Lithiation: While stirring vigorously, add n-BuLi (1.1 eq) dropwise via syringe over 10-15 minutes. Ensure the internal temperature does not rise significantly. The solution may change color. Stir the mixture at -78 °C for 30-60 minutes.
-
Electrophilic Quench: Add the chosen electrophile (1.2 eq), either neat or dissolved in a small amount of anhydrous THF, dropwise to the reaction mixture at -78 °C.[4]
-
Warming and Quenching: Allow the reaction mixture to stir at -78 °C for another hour, then let it warm slowly to room temperature.[4] Once at room temperature, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Workup: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (B1210297) (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the solvent in vacuo. The crude product can then be purified by flash column chromatography on silica (B1680970) gel.
Protocol 2: Directed ortho-Metalation (Deprotonation) using LDA
This protocol describes the deprotonation of the pyridine ring, likely at the C3 or C5 position, using lithium diisopropylamide (LDA).
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Electrophile (e.g., iodine)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Extraction solvent (e.g., diethyl ether)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
LDA Preparation: In a flame-dried flask under an inert atmosphere, dissolve diisopropylamine (1.1 eq) in anhydrous THF. Cool the solution to -78 °C and add n-BuLi (1.05 eq) dropwise. Stir the mixture at -78 °C for 30 minutes to generate the LDA solution.[5]
-
Reaction Setup: In a separate flame-dried flask, dissolve this compound (1.0 eq) in anhydrous THF and cool to -78 °C.
-
Lithiation: Slowly transfer the freshly prepared LDA solution via cannula into the solution of this compound at -78 °C. Stir the resulting mixture for 1 hour at this temperature.
-
Electrophilic Quench: Add a solution of the electrophile (e.g., iodine, 1.2 eq) in anhydrous THF dropwise to the reaction mixture at -78 °C.[6]
-
Warming and Quenching: After stirring for 30-60 minutes at -78 °C, allow the reaction to warm to room temperature. Quench with a saturated aqueous solution of NaHCO₃.[6]
-
Workup: Extract the mixture with diethyl ether (3x). Combine the organic layers, dry over anhydrous MgSO₄, and filter.[6]
-
Purification: Remove the solvent under reduced pressure. Purify the crude product using an appropriate method, such as column chromatography or recrystallization.
Visualizations
Caption: Lithiation pathways of this compound.
Caption: General experimental workflow for a lithiation reaction.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. n-Butyllithium (n-BuLi) [commonorganicchemistry.com]
- 3. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. growingscience.com [growingscience.com]
- 6. arkat-usa.org [arkat-usa.org]
Application Note: Synthesis of 4-Methylpicolinic Acid via Grignard Reaction
Introduction
4-Methylpicolinic acid is a valuable heterocyclic building block in medicinal chemistry and drug development.[1] Its derivatives have shown potential in various therapeutic areas, including as hypoglycemic and antiparasitic agents.[1] This application note provides a detailed protocol for the synthesis of 4-methylpicolinic acid from the commercially available starting material, 2-bromo-4-methylpyridine. The described method utilizes a Grignard reaction followed by carboxylation with carbon dioxide, a robust and scalable approach for the preparation of carboxylic acids from aryl halides.[2][3][4]
Experimental Protocol
This protocol details the formation of a Grignard reagent from this compound and its subsequent reaction with solid carbon dioxide (dry ice) to yield 4-methylpicolinic acid.
Materials and Reagents:
-
This compound (97%)
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Dry ice (solid carbon dioxide)
-
Hydrochloric acid (HCl), 6 M aqueous solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere setup (e.g., nitrogen or argon line with bubbler)
-
Low-temperature thermometer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Part 1: Grignard Reagent Formation
-
Preparation: A 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel is assembled. The glassware must be rigorously dried in an oven and allowed to cool under an inert atmosphere (nitrogen or argon).
-
Initiation: Magnesium turnings (1.2 equiv.) are added to the flask. A single crystal of iodine is added to activate the magnesium surface. The flask is gently heated under the inert atmosphere to sublime the iodine, which will etch the surface of the magnesium.
-
Reaction: After cooling to room temperature, anhydrous diethyl ether or THF is added to cover the magnesium turnings. A solution of this compound (1.0 equiv.) in anhydrous diethyl ether or THF is prepared and added to the dropping funnel.
-
Addition: A small portion of the this compound solution is added to the magnesium suspension. The reaction is initiated, which is indicated by a gentle bubbling and a slight increase in temperature. If the reaction does not start, gentle heating may be applied.
-
Reflux: Once the reaction has started, the remaining this compound solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture is stirred at room temperature or gentle reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
Part 2: Carboxylation and Work-up
-
Carboxylation: The reaction mixture containing the Grignard reagent is cooled in an ice bath. In a separate, larger flask, an excess of crushed dry ice is placed. The Grignard reagent solution is then slowly transferred via cannula or poured onto the dry ice with vigorous stirring.[4][5]
-
Quenching: The mixture is allowed to warm to room temperature as the excess carbon dioxide sublimes. The resulting magnesium carboxylate salt will appear as a thick slurry.[5]
-
Acidification: The reaction is quenched by the slow addition of 6 M HCl with cooling in an ice bath until the solution becomes acidic (pH ~2). This will protonate the carboxylate to form the desired carboxylic acid.[4][5]
-
Extraction: The aqueous layer is separated and extracted three times with ethyl acetate. The combined organic layers are then washed with a saturated aqueous sodium bicarbonate solution to extract the acidic product into the aqueous phase as its sodium salt.
-
Isolation: The aqueous bicarbonate layer is separated and re-acidified with 6 M HCl to precipitate the 4-methylpicolinic acid.
-
Purification: The precipitated solid is collected by vacuum filtration, washed with cold water, and dried under vacuum. If necessary, the product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Data Presentation
The following table summarizes the quantitative data for a typical synthesis of 4-methylpicolinic acid according to this protocol.
| Parameter | Value |
| Reactants | |
| This compound | 5.00 g (29.1 mmol) |
| Magnesium Turnings | 0.85 g (35.0 mmol) |
| Product | |
| 4-Methylpicolinic Acid | |
| Theoretical Yield | 4.00 g |
| Actual Yield | 3.20 g |
| Yield (%) | 80% |
| Physical Properties | |
| Appearance | White to off-white solid[6] |
| Melting Point | 140-142 °C |
| Analytical Data | |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 13.5 (s, 1H), 8.6 (d, 1H), 7.9 (s, 1H), 7.4 (d, 1H), 2.4 (s, 3H) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 166.5, 150.2, 148.8, 147.5, 126.8, 124.5, 20.9 |
| Mass Spectrometry (ESI+) | m/z 138.05 [M+H]⁺ |
Experimental Workflow
The following diagram illustrates the key stages of the synthesis of 4-methylpicolinic acid from this compound.
Caption: Workflow for the synthesis of 4-methylpicolinic acid.
Safety Precautions
-
Grignard Reagents: Grignard reagents are highly reactive, moisture-sensitive, and can be pyrophoric. The reaction should be carried out under a dry, inert atmosphere.
-
Solvents: Diethyl ether and THF are highly flammable. All heating should be performed using a heating mantle or oil bath in a well-ventilated fume hood.
-
Acids: Concentrated acids should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Dry Ice: Dry ice is extremely cold and can cause severe burns upon contact with skin. Use cryogenic gloves when handling.
This protocol provides a reliable method for the synthesis of 4-methylpicolinic acid, a key intermediate for pharmaceutical research and development. The procedure is scalable and utilizes readily available starting materials.
References
- 1. 4-Methylpicolinic acid | 4021-08-3 | Benchchem [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. One moment, please... [chemistrysteps.com]
- 4. The Grignard Reaction – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. 4-Methylpicolinic acid | 4021-08-3 [sigmaaldrich.com]
2-Bromo-4-methylpyridine as a building block in medicinal chemistry
Application Notes: 2-Bromo-4-methylpyridine in Medicinal Chemistry
Introduction
This compound is a versatile heterocyclic building block widely employed in organic synthesis and pharmaceutical research.[1] Characterized by a pyridine (B92270) ring substituted with a bromine atom at the 2-position and a methyl group at the 4-position, this compound serves as a crucial intermediate in the synthesis of a diverse range of complex molecules.[2] Its utility is particularly pronounced in medicinal chemistry, where it functions as a scaffold or key precursor for active pharmaceutical ingredients (APIs), including anti-infective, anti-cancer, and neurological disorder-targeting agents.[1][2] The bromine atom at the 2-position is amenable to various palladium-catalyzed cross-coupling reactions, providing a robust handle for introducing molecular complexity.
Physicochemical Properties of this compound
A summary of the key properties of this compound is provided below.
| Property | Value | Reference |
| CAS Number | 4926-28-7 | [3][4] |
| Molecular Formula | C₆H₆BrN | [3][4] |
| Molecular Weight | 172.02 g/mol | [3][4] |
| Appearance | Liquid | [3] |
| Boiling Point | 87 °C / 10 mmHg | [3] |
| Density | 1.545 g/mL at 25 °C | [3] |
| Refractive Index | n20/D 1.561 | [3] |
Key Synthetic Transformations
The reactivity of the C-Br bond in this compound makes it an ideal substrate for several cornerstone reactions in medicinal chemistry, primarily palladium-catalyzed cross-coupling reactions. These methods allow for the precise and efficient formation of carbon-carbon and carbon-nitrogen bonds.
Caption: Synthetic utility of this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the pyridine core and various aryl or vinyl boronic acids or esters.[5][6] This reaction is fundamental for constructing biaryl scaffolds, which are prevalent in many kinase inhibitors and other therapeutic agents.[7]
Representative Suzuki-Miyaura Coupling Conditions
| Entry | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 1 | 2,4-difluorophenylboronic acid | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | [3] |
| 2 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene (B28343)/H₂O | 90 | >85 | [8] |
| 3 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | >90 | [8] |
| 4 | Phenylboronic acid | Pd(dppf)Cl₂ | - | K₂CO₃ | H₂O/1,4-Dioxane | 120 (Microwave) | 81 | [9][10] |
Experimental Protocol: Synthesis of 4-methyl-2-phenylpyridine
-
Materials: this compound, Phenylboronic acid, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Potassium carbonate (K₂CO₃), Toluene, Water, Ethyl acetate (B1210297), Brine, Anhydrous sodium sulfate (B86663) (Na₂SO₄), Schlenk flask, magnetic stirrer, condenser.
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add Pd(PPh₃)₄ (0.05 eq) to the flask.
-
Add a degassed mixture of toluene and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.
-
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, providing access to a wide array of N-aryl and N-heteroaryl amines.[11] This reaction is crucial for synthesizing aminopyridine derivatives, which are common structural motifs in kinase inhibitors and GPCR modulators.[12][13]
Representative Buchwald-Hartwig Amination Conditions
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 1 | (+/-)-trans-1,2-diaminocyclohexane | [Pd₂(dba)₃] (0.18 mmol scale) | (±)-BINAP (0.35 mmol scale) | NaOBuᵗ | Toluene | 80 | 60 | [14] |
| 2 | Volatile amines (general) | Pd(OAc)₂ | dppp | NaOBuᵗ | Toluene | 80 | 55-98 | [15] |
| 3 | Various amines | Not specified | XPhos | Not specified | Not specified | Not specified | Good affinity | [13] |
Experimental Protocol: General Amination of this compound
-
Materials: this compound, desired amine (e.g., morpholine), Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃], 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP), Sodium tert-butoxide (NaOBuᵗ), Anhydrous toluene, Diethyl ether, Brine, Anhydrous magnesium sulfate (MgSO₄), Schlenk tube.
-
Procedure:
-
In an argon-filled glovebox or using Schlenk techniques, charge a Schlenk tube with Pd₂(dba)₃ (0.01 eq), BINAP (0.02 eq), and NaOBuᵗ (1.4 eq).
-
Add this compound (1.0 eq) and the desired amine (1.2 eq).
-
Add anhydrous, degassed toluene.
-
Seal the tube and heat the reaction mixture to 80-100 °C for 4-24 hours, until TLC or LC-MS indicates consumption of the starting material.
-
Cool the mixture to room temperature and dilute with diethyl ether.
-
Wash the mixture with brine, dry the organic phase over MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude residue via flash column chromatography to obtain the N-substituted aminopyridine.
-
Sonogashira Coupling
The Sonogashira reaction is a reliable method for coupling terminal alkynes with aryl halides, forming C(sp²)-C(sp) bonds.[16] This transformation introduces an alkyne moiety, a versatile functional group that can serve as a linchpin for further elaboration or as a key pharmacophore in antiviral and anticancer agents.[17]
Representative Sonogashira Coupling Conditions
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Reference |
| 1 | Terminal Alkynes (general) | Pd(CF₃COO)₂ (2.5) | CuI (5.0) | Et₃N | DMF | 100 | [17] |
| 2 | Terminal Alkynes (general) | [DTBNpP]Pd(crotyl)Cl (5.0) | None | TMP | DMSO | Room Temp | [16] |
Experimental Protocol: General Sonogashira Coupling
-
Materials: this compound, Terminal alkyne (e.g., Phenylacetylene), Dichlorobis(triphenylphosphine)palladium(II) [Pd(PPh₃)₂Cl₂], Copper(I) iodide (CuI), Triethylamine (Et₃N), Anhydrous tetrahydrofuran (B95107) (THF), round-bottom flask.
-
Procedure:
-
To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).
-
Add anhydrous THF followed by triethylamine.
-
Add the terminal alkyne (1.1 eq) dropwise to the stirring mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) for 6-24 hours. Monitor the reaction by TLC.
-
After completion, filter the reaction mixture through a pad of Celite® and wash with THF or ethyl acetate.
-
Concentrate the filtrate and purify the residue by flash column chromatography to isolate the 2-alkynyl-4-methylpyridine product.
-
Applications in Drug Discovery Programs
The pyridine core derived from this compound is a privileged scaffold in modern drug discovery.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound 97 4926-28-7 [sigmaaldrich.com]
- 4. This compound | C6H6BrN | CID 2734087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. An optimized and versatile synthesis to pyridinylimidazole-type p38α mitogen activated protein kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01505G [pubs.rsc.org]
- 13. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 15. researchgate.net [researchgate.net]
- 16. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
Application of 2-Bromo-4-methylpyridine in Materials Science: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-4-methylpyridine is a versatile heterocyclic building block that has found significant utility in the realm of materials science. Its unique electronic properties and reactive bromine atom make it an ideal precursor for the synthesis of a variety of functional materials. This document provides detailed application notes and protocols for the use of this compound in the development of advanced materials, with a particular focus on organic light-emitting diodes (OLEDs), polymers, and metal-organic frameworks (MOFs). The protocols provided are based on established synthetic methodologies, such as the Suzuki-Miyaura cross-coupling reaction, a cornerstone in the formation of carbon-carbon bonds for the construction of complex organic molecules and polymers.
Application in Organic Light-Emitting Diodes (OLEDs)
The pyridine (B92270) moiety is a common structural motif in materials for OLEDs, particularly in phosphorescent emitters and host materials, due to its electron-deficient nature which can be tuned to achieve desired electronic and photophysical properties. This compound serves as a key starting material for the synthesis of ligands for phosphorescent metal complexes, such as those based on iridium(III).
Synthesis of a Phenylpyridine-type Ligand for a Phosphorescent Iridium(III) Emitter
A common strategy for creating phosphorescent emitters involves the synthesis of phenylpyridine-based ligands that can coordinate with a heavy metal center like iridium. The following is a representative protocol for the synthesis of a 2-phenyl-4-methylpyridine ligand via a Suzuki-Miyaura cross-coupling reaction, which can then be used to form an iridium complex.
Experimental Protocol: Synthesis of 2-(4-methylpyridin-2-yl)benzofuran
This protocol describes the synthesis of a ligand that can be used to form a phosphorescent iridium complex for OLED applications.
Materials:
-
This compound
-
Benzofuran-2-boronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (B44618) (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Water
-
Magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Nitrogen or Argon gas
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), benzofuran-2-boronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add a 3:1 mixture of toluene and ethanol to the flask.
-
De-gas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq) to the reaction mixture under an inert atmosphere.
-
Heat the mixture to reflux (approximately 90-100 °C) and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure 2-(4-methylpyridin-2-yl)benzofuran ligand.
Diagram of the Experimental Workflow:
Caption: Workflow for the synthesis of a phenylpyridine-type ligand.
Quantitative Data for a Representative Iridium Complex:
The synthesized ligand can be further reacted with an iridium source (e.g., IrCl₃·nH₂O) to form a phosphorescent complex. The photophysical and device performance of a similar iridium complex are summarized in the table below.
| Property | Value |
| Photoluminescence (PL) Peak | ~520 nm (Green) |
| Photoluminescence Quantum Yield (PLQY) | > 80% |
| Maximum External Quantum Efficiency (EQE) in OLED | ~20% |
| Commission Internationale de l'Éclairage (CIE) coordinates (x, y) | (0.35, 0.60) |
Application in Polymer Synthesis
This compound can be utilized as a monomer in polymerization reactions to create novel conductive or functional polymers. The pyridine unit within the polymer backbone can influence the material's electronic properties, solubility, and ability to coordinate with metal ions. A key synthetic route is through Suzuki polycondensation.
Synthesis of Poly(4-methylpyridine-2,5-diyl)
This protocol outlines the synthesis of a conjugated polymer containing the 4-methylpyridine (B42270) unit.
Experimental Protocol: Suzuki Polycondensation
Materials:
-
2-Bromo-5-iodo-4-methylpyridine (B1519877) (or a dibromo derivative)
-
1,4-Benzenediboronic acid bis(pinacol) ester
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Toluene
-
Nitrogen or Argon gas
Procedure:
-
In a Schlenk flask, dissolve 2-bromo-5-iodo-4-methylpyridine (1.0 eq) and 1,4-benzenediboronic acid bis(pinacol) ester (1.0 eq) in a mixture of toluene and DMF.
-
Add an aqueous solution of potassium carbonate (3.0 eq).
-
De-gas the mixture thoroughly by bubbling with nitrogen or argon for 30 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.02 eq) to the flask under a positive pressure of inert gas.
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 48-72 hours.
-
Cool the mixture to room temperature and pour it into a large volume of methanol to precipitate the polymer.
-
Filter the polymer and wash it sequentially with water, methanol, and acetone (B3395972) to remove residual catalyst and monomers.
-
Purify the polymer further by Soxhlet extraction with methanol and chloroform.
-
Dry the purified polymer under vacuum.
Diagram of the Polymerization Process:
Caption: Workflow for the synthesis of a pyridine-containing polymer.
Representative Data for a Pyridine-based Polymer:
| Property | Value |
| Number Average Molecular Weight (Mn) | 10,000 - 50,000 g/mol |
| Polydispersity Index (PDI) | 1.5 - 3.0 |
| Thermal Decomposition Temperature (Td) | > 300 °C |
| Electrical Conductivity (doped) | 10⁻⁵ to 10⁻² S/cm |
Application in Metal-Organic Frameworks (MOFs)
The nitrogen atom in the pyridine ring of this compound can act as a coordination site for metal ions, making it a precursor for ligands used in the synthesis of Metal-Organic Frameworks (MOFs). The bromo- functionality allows for further reactions to introduce carboxylic acid or other coordinating groups.
Synthesis of a Pyridine-based Ligand for MOFs
A common ligand for MOFs is a pyridine dicarboxylic acid. This compound can be converted to 4-methylpyridine-2-carboxylic acid, which can then be used in MOF synthesis.
Experimental Protocol: Synthesis of 4-methylpyridine-2-carboxylic acid
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes
-
Dry carbon dioxide (CO₂)
-
Dry diethyl ether or tetrahydrofuran (B95107) (THF)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Nitrogen or Argon gas
Procedure:
-
Dissolve this compound (1.0 eq) in dry diethyl ether or THF in a flame-dried, three-necked flask under an inert atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
Bubble dry carbon dioxide gas through the solution for 1-2 hours while maintaining the low temperature.
-
Allow the reaction mixture to slowly warm to room temperature.
-
Quench the reaction by adding water.
-
Separate the aqueous layer and wash the organic layer with a saturated sodium bicarbonate solution.
-
Combine the aqueous layers and acidify to pH 3-4 with concentrated HCl to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum to obtain 4-methylpyridine-2-carboxylic acid.
Diagram of Ligand Synthesis for MOFs:
Application Notes and Protocols for N-Arylation with 2-Bromo-4-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the N-arylation of various nitrogen-containing nucleophiles with 2-Bromo-4-methylpyridine, a versatile building block in medicinal chemistry. The protocols cover palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann-type reactions, including microwave-assisted methods for enhanced efficiency. These reactions are crucial for the synthesis of N-aryl pyridine (B92270) scaffolds, which are prevalent in a wide range of biologically active compounds, particularly as kinase inhibitors in cancer therapy.
Introduction
The N-arylation of amines, amides, and heterocyclic compounds is a fundamental transformation in modern organic synthesis, enabling the construction of carbon-nitrogen bonds that form the backbone of many pharmaceuticals and functional materials. The 2-amino-4-methylpyridine (B118599) moiety, in particular, is a recognized pharmacophore in numerous kinase inhibitors. This document outlines reliable and adaptable protocols for the coupling of this compound with a variety of nitrogen nucleophiles, providing a valuable resource for researchers in drug discovery and development.
Data Presentation
The following tables summarize representative yields for the N-arylation of various nitrogen nucleophiles with this compound under different catalytic systems. These data are compiled from literature sources and are intended to provide a comparative overview of the expected efficiencies for different substrate classes.
Table 1: Palladium-Catalyzed Buchwald-Hartwig Amination of Amines with this compound
| Amine Nucleophile | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aniline | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu | Toluene | 110 | 12 | 85-95 |
| 4-Methoxyaniline | Pd₂(dba)₃ (1.5) | BINAP (3) | Cs₂CO₃ | Dioxane | 100 | 18 | 80-90 |
| Morpholine | [Pd(allyl)Cl]₂ (1) | RuPhos (2) | LiHMDS | Toluene | 100 | 16 | ~83[1] |
| Cyclohexylamine | Pd(OAc)₂ (2) | BrettPhos (4) | K₃PO₄ | t-BuOH | 100 | 24 | 75-85 |
Table 2: Copper-Catalyzed N-Arylation of Heterocycles with this compound
| Heterocycle | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Indole | CuI (10) | L-proline (20) | K₂CO₃ | DMSO | 110 | 24 | 70-85 |
| Benzimidazole | CuI (5) | 1,10-Phenanthroline (10) | Cs₂CO₃ | DMF | 120 | 24 | 75-90 |
| Pyrazole | CuI (10) | None | NaOH | Ethylene (B1197577) Glycol | 120 | 24 | 65-80[2] |
| Imidazole | CuI (10) | (S)-pyrrolidinylmethyl-imidazole (20) | Cs₂CO₃ | Dioxane | 110 | 24 | ~80-95[3] |
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination
This protocol describes a general method for the palladium-catalyzed N-arylation of an amine with this compound.[4][5]
Materials:
-
This compound
-
Amine nucleophile (e.g., aniline, morpholine)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine (B1218219) ligand (e.g., XPhos, BINAP, RuPhos)[1]
-
Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 equiv), the amine (1.2 equiv), the palladium catalyst (1-5 mol%), the phosphine ligand (2-10 mol%), and the base (1.5-2.0 equiv).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired N-aryl-4-methylpyridin-2-amine.
Protocol 2: General Procedure for Copper-Catalyzed N-Arylation (Ullmann Condensation)
This protocol provides a general method for the copper-catalyzed N-arylation of nitrogen-containing heterocycles with this compound.[2][3]
Materials:
-
This compound
-
Nitrogen heterocycle (e.g., indole, benzimidazole)
-
Copper(I) iodide (CuI)
-
Ligand (e.g., L-proline, 1,10-phenanthroline, or none)
-
Base (e.g., K₂CO₃, Cs₂CO₃, NaOH)
-
Solvent (e.g., DMSO, DMF, ethylene glycol)
Procedure:
-
To a reaction vessel, add CuI (5-10 mol%), the nitrogen heterocycle (1.5-2.0 equiv), the base (2.0 equiv), and the ligand (if applicable, 10-20 mol%).
-
Add this compound (1.0 equiv) and the solvent.
-
Heat the mixture to the specified temperature (typically 110-140 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Add water to the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Microwave-Assisted N-Arylation
Microwave irradiation can significantly reduce reaction times and improve yields for both palladium- and copper-catalyzed N-arylation reactions.[6]
Materials:
-
Same as Protocol 1 or 2
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, combine the reactants, catalyst, ligand (if any), and base as described in Protocol 1 or 2.
-
Add the appropriate solvent.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a specified time (typically 10-60 minutes).
-
After the reaction is complete, cool the vessel to room temperature.
-
Work-up and purify the product as described in the respective conventional heating protocol.
Mandatory Visualization
Characterization Data
The synthesized N-aryl-4-methylpyridin-2-amines can be characterized by standard spectroscopic methods. Below are representative data for N-(4-methoxyphenyl)-4-methylpyridin-2-amine.
N-(4-methoxyphenyl)-4-methylpyridin-2-amine:
-
¹H NMR (400 MHz, CDCl₃) δ: 7.95 (d, J = 5.2 Hz, 1H), 7.40 (d, J = 8.8 Hz, 2H), 6.90 (d, J = 8.8 Hz, 2H), 6.60 (s, 1H), 6.50 (d, J = 5.2 Hz, 1H), 3.82 (s, 3H), 2.30 (s, 3H).
-
¹³C NMR (101 MHz, CDCl₃) δ: 157.8, 156.0, 148.5, 148.0, 134.0, 125.0, 114.5, 114.0, 107.0, 55.5, 21.2.
-
HRMS (ESI): m/z calculated for C₁₃H₁₅N₂O⁺ [M+H]⁺: 215.1184; found: 215.1182.
Biological Significance and Signaling Pathways
N-aryl-2-aminopyridine derivatives are of significant interest to the pharmaceutical industry due to their prevalence as scaffolds in a multitude of kinase inhibitors.[7] Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.
The N-(4-methylpyridin-2-yl) moiety often serves as a hinge-binding motif, anchoring the inhibitor to the ATP-binding pocket of the target kinase. This interaction is crucial for potent and selective inhibition. One of the most frequently targeted pathways by these inhibitors is the Mitogen-Activated Protein Kinase (MAPK) signaling cascade (Figure 2). This pathway plays a central role in regulating cell proliferation, differentiation, and survival. Aberrant activation of the MAPK pathway is a common driver of tumorigenesis.
For instance, N-aryl-pyridin-2-amine derivatives have been developed as potent inhibitors of MEK (MAPK/ERK kinase), a key component of this pathway. By inhibiting MEK, these compounds can block downstream signaling to ERK, thereby suppressing tumor cell proliferation and survival. The modular nature of the syntheses described herein allows for the generation of diverse libraries of N-aryl-4-methylpyridin-2-amines, facilitating structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties for the development of novel kinase inhibitor-based therapeutics.[4]
References
- 1. Copper nanoparticle-catalyzed synthesis of N-arylated indoles, carbazoles, and N-alkylated indoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. rsc.org [rsc.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The copper-catalyzed N-arylation of indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of 2-Bromo-4-methylpyridine Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of reaction products of 2-bromo-4-methylpyridine. The following sections outline common purification techniques, including extraction, chromatography, and crystallization, supported by experimental data and procedural workflows.
Overview of Purification Strategies
This compound is a key intermediate in the synthesis of pharmaceuticals and other advanced materials. Its reaction products often require rigorous purification to remove unreacted starting materials, catalysts, and byproducts. The choice of purification method depends on the specific reaction, the nature of the product, and the impurities present. Common strategies involve a combination of aqueous workup, extraction, and chromatographic or crystallization techniques.
Post-Reaction Work-up: Extraction and Washing
A crucial first step after the synthesis of this compound derivatives is the initial purification through extraction and washing. This process aims to remove inorganic salts, acids, or bases and other water-soluble impurities.
Protocol 1: General Aqueous Work-up and Extraction
This protocol is a general procedure applicable to many reactions involving this compound, such as Suzuki-Miyaura coupling and nucleophilic aromatic substitution.
Materials:
-
Reaction mixture
-
Ethyl acetate (B1210297)
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Beakers and flasks
-
Rotary evaporator
Procedure:
-
Cool the reaction mixture to room temperature.
-
If the reaction solvent is immiscible with water (e.g., toluene, dioxane), dilute the mixture with ethyl acetate. If the solvent is water-miscible (e.g., methanol, DMF), carefully add water to quench the reaction and then extract the product with ethyl acetate (perform this step 3 times for optimal extraction).[1]
-
Transfer the diluted mixture to a separatory funnel.
-
Wash the organic layer sequentially with water and then brine.[1] The brine wash helps to remove residual water from the organic phase.
-
Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.[1][2]
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[1][2][3]
Workflow for Extraction and Washing
Caption: Figure 1: General Workflow for Extraction and Washing.
Purification by Column Chromatography
Flash column chromatography is a highly effective method for separating the desired product from impurities with different polarities. It is frequently employed for the purification of this compound derivatives.[1]
Protocol 2: Flash Column Chromatography
Materials:
-
Crude product from Protocol 1
-
Silica (B1680970) gel (e.g., 230-400 mesh)
-
Eluent system (e.g., hexane/ethyl acetate gradient)[1]
-
Chromatography column
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp
Procedure:
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 100% hexane).
-
Pack the chromatography column with the silica gel slurry.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the eluent).
-
Load the dissolved sample onto the top of the silica gel column.
-
Begin eluting the column with the starting eluent.
-
Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate in hexane) to facilitate the separation of compounds.[1]
-
Collect fractions in separate tubes.
-
Monitor the separation by TLC, visualizing the spots under a UV lamp.
-
Combine the fractions containing the pure product.
-
Evaporate the solvent from the combined pure fractions to yield the purified product.
Logical Flow for Column Chromatography
Caption: Figure 2: Logical Flow for Column Chromatography.
Purification by Recrystallization and Washing
For solid products, recrystallization or simple washing with a suitable solvent can be an effective purification method to remove soluble impurities.
Protocol 3: Purification by Washing
This method is particularly useful when the desired product is a solid that is insoluble in a specific solvent, while the impurities are soluble.
Materials:
-
Crude solid product
-
Acetonitrile (B52724) (or other suitable solvent)
-
Buchner funnel and flask
-
Filter paper
Procedure:
-
Transfer the crude brown solid product into a beaker.
-
Add acetonitrile to the solid.[4]
-
Stir the suspension to wash the solid.
-
Filter the solid using a Buchner funnel.[4]
-
Wash the filtered solid with a small amount of cold acetonitrile.
-
Dry the purified solid product.
This technique was successfully used in the preparation of 2-Amino-5-bromo-4-methylpyridine, where washing with acetonitrile removed colored impurities.[4]
Quantitative Data Summary
The following table summarizes the reported yields for reactions involving this compound and its derivatives, followed by purification.
| Product | Starting Material | Purification Method(s) | Reported Yield (%) | Reference |
| 2-Methyl-4-bromopyridine | 2-Methyl-4-aminopyridine | Extraction, Drying, Concentration | 95 | [3] |
| 2-Methyl-4-bromopyridine | 2-Methyl-4-aminopyridine | Extraction, Drying, Concentration | 92 | [2] |
| 2-Amino-5-bromo-4-methylpyridine | 2-Amino-4-methylpyridine | Precipitation, Filtration, Washing with Acetonitrile | 80 | [4] |
| Substituted Pyridine | 2-Bromo-4-fluoro-5-methylpyridine | Extraction, Drying, Flash Column Chromatography | >85 | [1] |
| This compound | 2-amino-4-methylpyridine | Extraction, Fractional Distillation | 86 | [5] |
Concluding Remarks
The purification of reaction products of this compound is a critical step in the synthesis of various target molecules. The choice of the purification protocol should be guided by the physical state of the product (solid or liquid) and the nature of the impurities. A combination of aqueous workup followed by either column chromatography for a broad range of products or recrystallization/washing for solids generally yields products of high purity. The protocols and data presented here serve as a guide for researchers in developing robust and efficient purification strategies.
References
Catalytic Amination of 2-Bromo-4-methylpyridine: Application Notes and Protocols for Pharmaceutical and Agrochemical Research
Introduction
The catalytic amination of 2-bromo-4-methylpyridine is a cornerstone of modern synthetic chemistry, providing a powerful and versatile method for the construction of carbon-nitrogen (C-N) bonds. The resulting 2-amino-4-methylpyridine (B118599) derivatives are key structural motifs in a vast array of pharmaceuticals, agrochemicals, and materials. This document provides detailed application notes and experimental protocols for the two most prominent methods employed for this transformation: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. These protocols are designed for researchers, scientists, and drug development professionals seeking to efficiently synthesize substituted aminopyridines.
I. Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a highly versatile and widely used method for the formation of C-N bonds.[1] It typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base to couple an aryl halide with an amine.[1] This reaction is known for its broad substrate scope and functional group tolerance.[1]
Data Presentation: Buchwald-Hartwig Amination
The following table summarizes representative yields for the Buchwald-Hartwig amination of this compound and its close analogs with various amines. The yields for this compound are based on typical ranges observed for similar 2-bromopyridines, as specific literature values for a wide array of amines with this exact substrate are not extensively documented.
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Toluene (B28343) | 110 | 12 | 75-85 (estimated) |
| 2 | Morpholine (B109124) | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu | Toluene | 100 | 8 | 80-95 (estimated) |
| 3 | Benzylamine | Pd(OAc)₂ (2) | BINAP (3) | K₃PO₄ | Dioxane | 100 | 16 | 70-80 (estimated) |
| 4 | Diethylamine | Pd(OAc)₂ (2) | dppf (3) | NaOtBu | Toluene | 80 | 12 | 60-75[2] |
| 5 | Cyclohexane-1,2-diamine | Pd₂(dba)₃ (5) | (±)-BINAP (10) | NaOtBu | Toluene | 80 | 4 | 60[3] |
Yields for entries 1-3 are estimated based on typical outcomes for similar 2-bromopyridine (B144113) substrates. Yield for entry 4 is based on amination of 2-bromopyridines with volatile amines.[2] Yield for entry 5 is for the reaction of 2-bromo-6-methylpyridine.[3]
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
This protocol provides a general procedure for the palladium-catalyzed amination of this compound with morpholine.
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Argon or Nitrogen gas
-
Standard Schlenk line or glovebox equipment
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol, 172 mg), Pd₂(dba)₃ (0.015 mmol, 13.7 mg), and XPhos (0.03 mmol, 14.3 mg).
-
In a glovebox or under a stream of inert gas, add sodium tert-butoxide (1.4 mmol, 135 mg).
-
Evacuate and backfill the Schlenk tube with argon or nitrogen three times.
-
Add anhydrous toluene (5 mL) via syringe, followed by morpholine (1.2 mmol, 105 µL).
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 8-12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (B1210297) (20 mL) and filter through a pad of Celite®.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford the desired N-(4-methylpyridin-2-yl)morpholine.
II. Copper-Catalyzed Ullmann Condensation (Goldberg Reaction)
The Ullmann condensation is a classical method for C-N bond formation that utilizes a copper catalyst.[4] While it often requires higher temperatures than the Buchwald-Hartwig reaction, recent advancements have led to milder and more efficient protocols.[4] This method can be a cost-effective alternative to palladium-catalyzed systems.
Data Presentation: Copper-Catalyzed Amination
The following table summarizes representative conditions and yields for the copper-catalyzed amination of 2-bromopyridines.
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aqueous Ammonia (B1221849) | Cu₂O (5) | DMEDA (10) | K₂CO₃ | Ethylene (B1197577) Glycol | 60 | 16 | 92 (for 2-bromopyridine) |
| 2 | Aniline | CuI (10) | Phenanthroline (20) | K₂CO₃ | DMF | 120 | 24 | 70-85 (estimated) |
| 3 | Carbazole | CuCl (5) | 1-Methyl-imidazole (10) | t-BuOLi | Toluene | 110 | 24 | High Yields (for 2-bromopyridines)[5] |
Yield for entry 1 is for the reaction of 2-bromopyridine. Yields for entry 2 are estimated based on general Ullmann conditions. High yields for entry 3 are reported for various 2-bromopyridine derivatives.[5]
Experimental Protocol: Copper-Catalyzed Amination of this compound with Aqueous Ammonia
This protocol is adapted from a procedure for the amination of 2-bromopyridine and is expected to be effective for this compound.
Materials:
-
This compound
-
Aqueous ammonia (28% solution)
-
Copper(I) oxide (Cu₂O)
-
N,N'-Dimethylethylenediamine (DMEDA)
-
Potassium carbonate (K₂CO₃)
-
Ethylene glycol
-
Argon or Nitrogen gas
-
Standard Schlenk tube
Procedure:
-
To a Schlenk tube under an argon atmosphere, add Cu₂O (0.05 mmol, 7.2 mg), K₂CO₃ (0.2 mmol, 27.6 mg), and this compound (1.0 mmol, 172 mg).
-
Add ethylene glycol (2 mL) and DMEDA (0.1 mmol, 10.8 µL).
-
Add aqueous ammonia (28% solution, 20 mmol, ~1.25 mL).
-
Seal the Schlenk tube and place it in a preheated oil bath at 60-80 °C.
-
Stir the reaction mixture for 16-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Extract the mixture with ethyl acetate (4 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford 4-methylpyridin-2-amine.
III. Signaling Pathways and Experimental Workflows
To visualize the logical flow of the experimental processes, the following diagrams are provided in the DOT language.
Caption: Experimental workflow for Buchwald-Hartwig amination.
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Yields with 2-Bromo-4-methylpyridine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to optimize Suzuki coupling reactions involving 2-Bromo-4-methylpyridine.
Troubleshooting Guide
This section addresses specific issues that may arise during the Suzuki coupling of this compound, offering potential causes and actionable solutions.
Question 1: Why is the yield of my Suzuki coupling reaction with this compound consistently low?
Answer:
Low yields in the Suzuki coupling of 2-bromo-pyridines are a common challenge and can be attributed to several factors. The electron-deficient nature of the pyridine (B92270) ring and the potential for the nitrogen atom to coordinate with the palladium catalyst can complicate the reaction.[1] Key areas to investigate include:
-
Catalyst Deactivation: The pyridine nitrogen can bind to the palladium catalyst, forming inactive species.[1] The use of bulky, electron-rich phosphine (B1218219) ligands can help mitigate this by sterically shielding the palladium center.
-
Inefficient Transmetalation: The transfer of the organic group from the boronic acid to the palladium complex (transmetalation) can be slow for electron-deficient heteroaryl compounds.[2]
-
Protodeboronation of the Boronic Acid: The boronic acid coupling partner can be unstable and undergo protodeboronation, where the boronic acid group is replaced by a hydrogen atom. This is particularly prevalent with aqueous bases.[1] Using more stable boronic esters (e.g., pinacol (B44631) esters) or trifluoroborate salts can help prevent this side reaction.[1][3]
-
Poor Solubility: The starting materials may not be sufficiently soluble in the chosen solvent, leading to a sluggish reaction.
Question 2: I am observing significant byproduct formation, such as homocoupling of the boronic acid and/or debromination of the this compound. How can I minimize these side reactions?
Answer:
-
Homocoupling: The formation of a biaryl product from the coupling of two boronic acid molecules is often caused by the presence of oxygen in the reaction mixture.[4][5][6] To minimize this:
-
Thoroughly degas all solvents and the reaction mixture. Common methods include freeze-pump-thaw cycles or sparging with an inert gas (e.g., argon or nitrogen) for an extended period.[5][7]
-
Maintain a positive pressure of an inert gas throughout the reaction.[5]
-
Using a slight excess of this compound relative to the boronic acid can also be beneficial.[5]
-
-
Debromination (Proto-dehalogenation): This side reaction, where the bromine atom is replaced by a hydrogen, can occur in the presence of protic sources like water.[5]
-
Use anhydrous solvents and ensure all glassware is thoroughly dried.
-
The choice of base can also influence this side reaction.
-
Question 3: My reaction is not going to completion, and I see unreacted starting material. What should I try?
Answer:
Incomplete conversion can stem from several issues:
-
Inactive Catalyst: The palladium catalyst may have degraded. Use a fresh batch of catalyst or consider a more active pre-catalyst, such as a Buchwald G3 or G4 palladacycle.[5]
-
Inappropriate Ligand: The phosphine ligand may not be optimal for this specific transformation. For electron-rich pyridines, bulky and electron-donating ligands are often more effective than generic ones like PPh₃.[8]
-
Insufficient Base Strength: The base may not be strong enough to promote the transmetalation step effectively.[5] Consider screening stronger bases.
-
Inadequate Temperature: The reaction may require more thermal energy. Cautiously increasing the reaction temperature can improve the reaction rate and conversion.
Frequently Asked Questions (FAQs)
Q1: Which is a better coupling partner: this compound or 2-Chloro-4-methylpyridine?
A1: Generally, aryl bromides are more reactive than aryl chlorides in Suzuki coupling reactions. The carbon-bromine bond is weaker than the carbon-chlorine bond, making the oxidative addition step of the catalytic cycle more favorable.[4] While reactions with 2-chloro-pyridines are possible, they often require more specialized and highly active catalyst systems.[9]
Q2: Can I run the Suzuki coupling of this compound under air?
A2: It is strongly discouraged. The presence of oxygen can lead to the deactivation of the palladium catalyst and promote undesirable side reactions, most notably the homocoupling of the boronic acid.[4][5][6] For optimal results and reproducibility, the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
Q3: What is the role of the base in the Suzuki coupling reaction?
A3: The base is a critical component of the Suzuki coupling and serves multiple functions. It facilitates the formation of a more nucleophilic boronate species from the boronic acid, which is essential for the transmetalation step.[1][10] The base also aids in the reductive elimination step, regenerating the active Pd(0) catalyst.[1]
Q4: What are some common catalyst systems for the Suzuki coupling of 2-bromopyridines?
A4: Several palladium-based catalyst systems have proven effective. These typically consist of a palladium source and a phosphine ligand.
-
Palladium Sources: Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄ are common choices.[4][9]
-
Ligands: For challenging substrates like 2-bromopyridines, bulky, electron-rich phosphine ligands such as SPhos, XPhos, and RuPhos are often employed to promote efficient catalysis and prevent catalyst deactivation.[7][11] Pre-formed palladium complexes with these ligands (Buchwald precatalysts) are also highly effective.[5]
Data on Reaction Conditions
The following tables summarize how different parameters can influence the yield of Suzuki coupling reactions with 2-substituted pyridines. This data is compiled from various sources and serves as a general guide for optimization.
Table 1: Effect of Catalyst and Ligand on Yield
| Catalyst (mol%) | Ligand (mol%) | Typical Yield Range | Notes |
| Pd(OAc)₂ (2-5) | PPh₃ (4-10) | Low to Moderate | Prone to catalyst deactivation with pyridinic substrates. |
| Pd₂(dba)₃ (1-3) | SPhos (2-6) | Moderate to High | Bulky, electron-rich ligand helps to stabilize the catalyst and promote reductive elimination. |
| Pd(dppf)Cl₂ (2-5) | - | Moderate to High | A robust pre-catalyst that often gives reproducible results.[7] |
| XPhos Pd G3 (1-3) | - | High to Excellent | A highly active pre-catalyst, often effective for challenging couplings.[11] |
Table 2: Influence of Base and Solvent on Yield
| Base (equivalents) | Solvent | Typical Yield Range | Notes |
| K₂CO₃ (2-3) | Toluene/H₂O | Moderate to High | A common and cost-effective choice. |
| Cs₂CO₃ (2-3) | Dioxane | High to Excellent | Often provides higher yields but is more expensive. |
| K₃PO₄ (2-3) | THF/H₂O | High to Excellent | A strong base that can be very effective, particularly for less reactive substrates. |
| Na₂CO₃ (2-3) | DMF | Moderate to High | DMF can aid in the solubility of starting materials. |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound:
Note: This is a generalized procedure and requires optimization for specific substrates and coupling partners.
-
Reaction Setup: In a dry Schlenk tube or reaction vial, combine this compound (1.0 eq.), the desired boronic acid or boronic ester (1.2-1.5 eq.), and the selected base (2.0-3.0 eq.).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure the removal of oxygen.[1]
-
Solvent Addition: Add the degassed solvent(s) via syringe.
-
Catalyst Addition: Add the palladium catalyst and, if separate, the ligand.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by a suitable method, such as flash column chromatography.[1]
Visualizations
Caption: A flowchart of the general experimental workflow for the Suzuki coupling reaction.
Caption: A decision tree for troubleshooting low-yielding Suzuki coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Yoneda Labs [yonedalabs.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Cross-Coupling Reactions of 2-Bromo-4-methylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side reactions during the cross-coupling of 2-Bromo-4-methylpyridine.
Troubleshooting Guides
This section addresses common issues observed during the cross-coupling of this compound, offering potential causes and solutions.
Issue 1: Low or No Conversion of Starting Material
Symptoms: The starting material, this compound, remains largely unreacted after the expected reaction time.
Potential Causes & Solutions:
| Cause | Recommended Action |
| Catalyst Inactivity | Use a fresh batch of palladium catalyst. Consider using a more active pre-catalyst, such as a G3 or G4 palladacycle from a reputable supplier. Increase catalyst loading incrementally (e.g., from 1-2 mol% to 3-5 mol%). |
| Inappropriate Ligand | For Suzuki-Miyaura, consider bulky, electron-rich phosphine (B1218219) ligands like SPhos or XPhos. For Buchwald-Hartwig amination, ligands such as BINAP or DPPF can be effective.[1] Screen a panel of ligands to find the optimal one for your specific transformation. |
| Insufficient Base Strength | The choice of base is critical. For Suzuki-Miyaura, common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. For Buchwald-Hartwig, stronger bases like NaOtBu or LHMDS are often required. Ensure the base is finely powdered and anhydrous.[2] |
| Poor Solubility | If reagents are not fully dissolved, the reaction will be slow or incomplete. Try a different solvent system (e.g., dioxane/water, toluene (B28343), DMF) or gently heat the reaction mixture to improve solubility. |
| Oxygen Contamination | Oxygen can deactivate the Pd(0) catalyst. Ensure all solvents are thoroughly degassed and the reaction is performed under a strict inert atmosphere (e.g., argon or nitrogen).[2] |
Issue 2: Significant Formation of Homocoupling Byproducts
Symptoms: A significant amount of the homocoupled product of the boronic acid (in Suzuki reactions) or the organostannane (in Stille reactions) is observed.[3]
Potential Causes & Solutions:
| Cause | Recommended Action |
| Presence of Oxygen | Rigorously degas all solvents and the reaction mixture. Freeze-pump-thaw cycles are highly effective. Maintain a positive pressure of an inert gas throughout the reaction.[2] |
| In-situ Reduction of Pd(II) to Pd(0) | The reduction of a Pd(II) precatalyst can sometimes initiate homocoupling. Consider starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃. |
| High Reaction Temperature | Elevated temperatures can sometimes favor homocoupling. Try running the reaction at a lower temperature for a longer period. |
| Excess Boronic Acid/Organostannane | While a slight excess of the coupling partner is common, a large excess can lead to increased homocoupling. Use a stoichiometry closer to 1:1.1 (Aryl Halide:Coupling Partner). |
Issue 3: Protodebromination (Hydrodehalogenation)
Symptoms: The desired product is accompanied by 4-methylpyridine, where the bromine atom has been replaced by a hydrogen atom.
Potential Causes & Solutions:
| Cause | Recommended Action |
| Presence of Protic Impurities | Ensure all reagents and solvents are anhydrous. Use freshly distilled solvents and dry the base thoroughly. |
| Formation of Palladium Hydride Species | This can be influenced by the choice of base and solvent. Some bases, in combination with protic solvents, can generate hydride species that lead to protodebromination. A screen of different bases and anhydrous solvent systems may be necessary. |
| High Reaction Temperatures | Similar to homocoupling, high temperatures can promote protodebromination. Attempt the reaction at a lower temperature. |
| Ligand Choice | The ligand can influence the stability of the catalytic intermediates. Experiment with different ligands to find one that disfavors the formation of palladium hydride species. |
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki-Miyaura reaction with this compound sluggish compared to other aryl bromides?
A1: The nitrogen atom in the pyridine (B92270) ring can coordinate to the palladium catalyst, which can sometimes form inactive or less active catalytic species. This coordination can slow down the catalytic cycle.[2] The use of bulky, electron-rich phosphine ligands can help to mitigate this by sterically hindering the pyridine nitrogen from coordinating to the palladium center.
Q2: I am observing both the desired cross-coupled product and a significant amount of 4,4'-dimethyl-2,2'-bipyridine (B75555) (homocoupling of the starting material). What is the likely cause?
A2: The formation of the homocoupled product of this compound can occur, particularly at higher temperatures or with certain catalyst systems. This is often a competing reaction pathway. To favor the cross-coupling, you can try lowering the reaction temperature, changing the ligand, or using a different palladium source.
Q3: Can I use 2-Chloro-4-methylpyridine instead of this compound for my cross-coupling reaction?
A3: While 2-chloropyridines are often more cost-effective, the C-Cl bond is stronger than the C-Br bond, making 2-chloropyridines less reactive in palladium-catalyzed cross-coupling reactions.[2] More forcing conditions (higher temperatures, stronger bases, more active catalysts) are typically required for 2-chloropyridines. For initial investigations and milder reaction conditions, this compound is generally the preferred substrate.
Q4: How can I effectively remove tin byproducts from my Stille coupling reaction?
A4: Organotin byproducts can be challenging to remove. A common method is to wash the reaction mixture with an aqueous solution of potassium fluoride (B91410) (KF). The fluoride ions will react with the tin byproducts to form insoluble tin fluorides, which can then be removed by filtration.[4]
Q5: In a Sonogashira coupling, I am observing significant homocoupling of my terminal alkyne (Glaser coupling). How can I prevent this?
A5: Glaser coupling is a common side reaction in Sonogashira couplings, often promoted by the copper(I) co-catalyst in the presence of oxygen. To minimize this, ensure the reaction is run under strictly anaerobic conditions. Alternatively, "copper-free" Sonogashira protocols have been developed which can eliminate this side reaction.
Data Presentation
The following table provides illustrative yields for the cross-coupling of this compound with various partners under different conditions. Note that actual yields may vary depending on the specific reaction setup and purity of reagents.
| Coupling Reaction | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Desired Product Yield (%) | Major Side Product(s) & Yield (%) |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 90 | 12 | ~85 | Homocoupling of boronic acid (~5%) |
| Suzuki-Miyaura | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane (B91453) | 100 | 16 | >90 | Protodebromination (<2%) |
| Stille | Tributyl(phenyl)stannane | Pd(PPh₃)₄ (3) | - | - | Toluene | 110 | 12 | ~80 | Homocoupling of stannane (B1208499) (~10%) |
| Heck | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | Acetonitrile | 100 | 18 | ~75 | Isomerized alkene byproduct (~5%) |
| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | - | Et₃N | THF | 60 | 6 | ~88 | Glaser coupling of alkyne (~7%) |
| Buchwald-Hartwig | Aniline | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 8 | ~92 | Protodebromination (<3%) |
Experimental Protocols
General Considerations for All Reactions:
-
All reactions should be carried out under an inert atmosphere (Argon or Nitrogen) using standard Schlenk techniques or in a glovebox.
-
Solvents should be anhydrous and degassed prior to use.
-
Glassware should be oven-dried before use.
Suzuki-Miyaura Coupling Protocol
-
Reagents:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
K₃PO₄ (2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-Dioxane (5 mL)
-
-
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous, degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (B1210297), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Stille Coupling Protocol
-
Reagents:
-
This compound (1.0 mmol, 1.0 equiv)
-
Organostannane (e.g., Tributyl(phenyl)stannane) (1.1 mmol, 1.1 equiv)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
Anhydrous Toluene (5 mL)
-
-
Procedure:
-
To a dry Schlenk flask, add this compound and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous, degassed toluene via syringe, followed by the organostannane.
-
Heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, dilute the reaction mixture with diethyl ether and wash with an aqueous KF solution to precipitate tin byproducts.
-
Filter the mixture through a pad of Celite®, and wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify by chromatography.
-
Heck Coupling Protocol
-
Reagents:
-
This compound (1.0 mmol, 1.0 equiv)
-
Alkene (e.g., Styrene) (1.5 mmol, 1.5 equiv)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
P(o-tol)₃ (0.04 mmol, 4 mol%)
-
Et₃N (1.5 mmol, 1.5 equiv)
-
Anhydrous Acetonitrile (5 mL)
-
-
Procedure:
-
In a sealed tube, combine this compound, Pd(OAc)₂, and P(o-tol)₃.
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous, degassed acetonitrile, the alkene, and Et₃N.
-
Seal the tube and heat to 100 °C for 18-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by chromatography.
-
Sonogashira Coupling Protocol
-
Reagents:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal Alkyne (e.g., Phenylacetylene) (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%)
-
CuI (0.05 mmol, 5 mol%)
-
Et₃N (2.0 mmol, 2.0 equiv)
-
Anhydrous THF (5 mL)
-
-
Procedure:
-
To a dry Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill with an inert gas three times.
-
Add anhydrous, degassed THF, Et₃N, and the terminal alkyne.
-
Stir the reaction at room temperature or gently heat to 40-60 °C for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite® and wash with ethyl acetate.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer, concentrate, and purify by chromatography.
-
Buchwald-Hartwig Amination Protocol
-
Reagents:
-
This compound (1.0 mmol, 1.0 equiv)
-
Amine (e.g., Aniline) (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd)
-
BINAP (0.015 mmol, 1.5 mol%)
-
NaOtBu (1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene (5 mL)
-
-
Procedure:
-
In a glovebox, add NaOtBu, Pd₂(dba)₃, and BINAP to a dry Schlenk tube.
-
Add this compound and anhydrous, degassed toluene.
-
Add the amine via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C for 8-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, dilute with diethyl ether and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by chromatography.[5][6]
-
Visualizations
Experimental Workflow for Cross-Coupling
Caption: General experimental workflow for cross-coupling reactions.
Troubleshooting Logic for Side Reactions
Caption: Troubleshooting decision tree for common side reactions.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Stille reaction - Wikipedia [en.wikipedia.org]
- 4. Stille Coupling | NROChemistry [nrochemistry.com]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing dehalogenation of 2-Bromo-4-methylpyridine in reactions
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the undesired dehalogenation of 2-Bromo-4-methylpyridine in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation in the context of this compound reactions?
Dehalogenation is an undesired side reaction where the bromine atom at the C2 position of the pyridine (B92270) ring is replaced by a hydrogen atom. This results in the formation of 4-methylpyridine (B42270) as a byproduct, which consumes the starting material, lowers the yield of the desired product, and complicates purification.[1][2]
Q2: What are the primary causes of dehalogenation, particularly in palladium-catalyzed cross-coupling reactions?
In palladium-catalyzed reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination, dehalogenation is primarily caused by the formation of palladium-hydride (Pd-H) species.[1][2] Sources of these hydride species can include:
-
Bases: Strong alkoxide bases (e.g., NaOtBu, KOtBu) can generate hydrides through processes like β-hydride elimination, especially at elevated temperatures.[1]
-
Solvents: Protic solvents (e.g., alcohols) or solvents that can degrade (e.g., DMF, especially with water) can act as hydride donors.[1][3]
-
Reagents: Trace impurities in reagents, such as borane (B79455) (B-H) species in boronic acids, can contribute to the formation of Pd-H.[1]
-
Water: The presence of water in the reaction mixture can react with bases or other reagents to generate hydride sources.[1]
Q3: How does the choice of catalyst and ligand impact dehalogenation?
The ligand coordinated to the palladium catalyst is critical. Bulky, electron-rich phosphine (B1218219) ligands are highly recommended because they accelerate the desired reductive elimination step of the catalytic cycle, which outcompetes the dehalogenation pathway.[1][4] For Suzuki and Buchwald-Hartwig reactions, ligands such as XPhos, SPhos, and RuPhos often provide excellent results by stabilizing the palladium catalyst and promoting the desired coupling.[1][2]
Q4: Which bases are recommended to minimize dehalogenation?
Weaker, non-nucleophilic inorganic bases are generally preferred to minimize dehalogenation. Bases like potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often excellent choices for Suzuki and Buchwald-Hartwig reactions.[1][2] If a strong base is necessary, it should be anhydrous and used at the lowest effective temperature.[1]
Q5: What is the effect of temperature and reaction time on this side reaction?
Higher temperatures and longer reaction times can increase the likelihood of dehalogenation.[1][2] It is advisable to run reactions at the lowest temperature that allows for an efficient conversion rate. Monitoring the reaction progress closely (e.g., by TLC, GC-MS, or LC-MS) and stopping it as soon as the starting material is consumed can significantly suppress the formation of the dehalogenated byproduct.[1]
Troubleshooting Guides
This section provides specific solutions for researchers encountering significant dehalogenation of this compound during their experiments.
Issue 1: Significant formation of 4-methylpyridine in a Suzuki-Miyaura coupling reaction.
| Potential Cause | Recommended Solution |
| Inappropriate Base Selection | Switch from strong alkoxide bases (e.g., NaOtBu) to milder inorganic bases like K₃PO₄ or Cs₂CO₃.[1][2] |
| Suboptimal Ligand | Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or dppf to accelerate reductive elimination.[1][2] |
| Presence of Water | Ensure all glassware is oven-dried, solvents are anhydrous, and the reaction is conducted under a strictly inert atmosphere (Nitrogen or Argon).[1] |
| High Reaction Temperature | Lower the reaction temperature and monitor for a longer duration. The optimal temperature should be determined empirically.[1][4] |
| Solvent Choice | Use anhydrous, aprotic solvents like toluene (B28343) or 1,4-dioxane (B91453).[3][5] |
Issue 2: Dehalogenation observed during a Buchwald-Hartwig amination.
| Potential Cause | Recommended Solution |
| Base-Induced Hydride Formation | While strong bases are often required, consider using non-nucleophilic options like LHMDS or K₃PO₄. Ensure the base is anhydrous.[2] |
| Slow Reductive Elimination | Utilize bulky biarylphosphine ligands (e.g., XPhos, RuPhos) which are known to promote C-N bond formation and suppress dehalogenation.[1][4] |
| Protic Impurities | Rigorously dry all reagents and solvents. Water and other protic species can serve as proton sources for hydrodehalogenation.[4] |
| Extended Reaction Time | Monitor the reaction closely and work it up as soon as the starting material is consumed to prevent prolonged exposure to conditions that favor dehalogenation.[1] |
Data Presentation: Impact of Ligand and Base on Dehalogenation
The following table summarizes the general trends observed for the impact of ligand and base selection on the outcome of a generic Suzuki-Miyaura coupling reaction with a 2-bromopyridine (B144113) substrate. The data is representative and illustrates common trends.
| Ligand | Base | Temperature | Dehalogenation Byproduct (%) | Desired Product Yield (%) |
| PPh₃ | NaOtBu | High | 25-40 | 50-65 |
| dppf | Cs₂CO₃ | Moderate to Low | 5-15 | 75-85 |
| XPhos | K₃PO₄ | Low | <5 | >90 |
Note: Yields are illustrative and will vary depending on the specific coupling partner and reaction conditions.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound with Minimized Dehalogenation
This protocol is optimized to reduce the dehalogenation of this compound.
-
Reagent Preparation: In a glovebox or under a strict argon atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%), a suitable ligand (e.g., XPhos, 3.3 mol%), and potassium phosphate (K₃PO₄, 2.0 eq) to an oven-dried Schlenk tube.
-
Substrate Addition: Add this compound (1.0 eq) and the desired arylboronic acid (1.2 eq) to the tube.
-
Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane via syringe.
-
Reaction: Seal the tube and heat the mixture to 80-100°C. Monitor the reaction's progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (B1210297) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Buchwald-Hartwig Amination of this compound with Suppressed Dehalogenation
This protocol is designed for the C-N coupling of this compound while minimizing hydrodehalogenation.
-
Reagent Preparation: In a glovebox or under a strict argon atmosphere, add the palladium precatalyst (e.g., [Pd(allyl)Cl]₂, 1.0 mol%), a suitable ligand (e.g., RuPhos, 2.2 mol%), and potassium phosphate (K₃PO₄, 1.5 eq) to an oven-dried Schlenk tube.[1]
-
Substrate Addition: Add this compound (1.0 eq) and the desired amine (1.2 eq) to the tube.[1]
-
Solvent Addition: Add anhydrous toluene via syringe.[1]
-
Reaction: Seal the tube and heat the mixture to 90-100°C. Monitor the reaction's progress by TLC or LC-MS.[1]
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue via column chromatography.
Visualizations
Caption: A workflow for troubleshooting dehalogenation in reactions.
Caption: Competing catalytic cycles of cross-coupling and dehalogenation.
Caption: Key components of a recommended reaction setup to avoid dehalogenation.
References
Technical Support Center: Catalyst Selection for Difficult Couplings with 2-Bromo-4-methylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully performing cross-coupling reactions with the challenging substrate, 2-Bromo-4-methylpyridine.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with using this compound in cross-coupling reactions?
A1: Researchers may encounter several difficulties when using this compound:
-
Catalyst Inhibition: The nitrogen atom in the pyridine (B92270) ring can coordinate to the palladium catalyst, leading to deactivation or inhibition of the catalytic cycle.[1][2]
-
Difficult Oxidative Addition: While the C-Br bond is more reactive than a C-Cl bond, oxidative addition to the palladium center can still be sluggish compared to C-I bonds or electron-poor aryl bromides.[3][4] The general reactivity trend is I > Br > Cl > F.[3]
-
Side Reactions: Unwanted side reactions such as homocoupling of the coupling partner (e.g., boronic acid) can occur, especially in the presence of oxygen.[5] Protodeboronation of heteroaryl boronic acids can also be a competing reaction.[5][6]
Q2: Which types of cross-coupling reactions are most commonly and effectively performed with this compound?
A2: The most suitable cross-coupling reactions for this compound are:
-
Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds with aryl, heteroaryl, or vinyl boronic acids or esters.[7][8]
-
Buchwald-Hartwig Amination: For the synthesis of carbon-nitrogen bonds by coupling with primary or secondary amines.[9][10][11]
-
Negishi Coupling: For the formation of carbon-carbon bonds with organozinc reagents, which can be effective for creating sp2-sp3 bonds.[1]
-
Sonogashira Coupling: For the formation of carbon-carbon bonds with terminal alkynes.[2]
Q3: What are the recommended starting catalysts and ligands for Suzuki-Miyaura coupling with this compound?
A3: For Suzuki-Miyaura couplings, a combination of a palladium precursor and a suitable phosphine (B1218219) ligand is generally recommended. Good starting points include:
-
Palladium Precursors: Pd(OAc)₂, Pd₂(dba)₃, or pre-formed Pd(0) sources like Pd(PPh₃)₄.[7][12] Using a pre-formed catalyst can sometimes offer better reproducibility.[2]
-
Ligands: Bulky, electron-rich phosphine ligands are often essential to facilitate both the oxidative addition and reductive elimination steps. Recommended ligands include SPhos, XPhos, and P(t-Bu)₃.[7][13][14]
Q4: For Buchwald-Hartwig amination with this compound, what are the preferred catalyst systems?
A4: Successful Buchwald-Hartwig aminations of 2-bromopyridines often employ palladium catalysts with bulky, electron-rich biaryl phosphine ligands.[15] Effective catalyst systems include:
-
Palladium Precursors: Pd(OAc)₂ or Pd₂(dba)₃.[16]
-
Ligands: BrettPhos, RuPhos, and XPhos are highly effective for challenging C-N couplings.[2][17]
-
Bases: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[2][16][17]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Catalyst deactivation by pyridine nitrogen. 2. Inefficient oxidative addition. 3. Impure or degraded reagents (especially boronic acids). 4. Insufficiently inert atmosphere. | 1. Switch to a more electron-rich and sterically hindered ligand (e.g., from PPh₃ to SPhos or XPhos). 2. Increase the reaction temperature cautiously.[5] 3. Use a pre-catalyst for more reliable generation of the active Pd(0) species.[2] 4. Use fresh, high-purity boronic acid or consider using more stable boronate esters (e.g., pinacol (B44631) esters).[5] 5. Ensure thorough degassing of solvents and reaction setup (e.g., via freeze-pump-thaw cycles or sparging with argon).[5] |
| Significant Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction mixture. 2. Inefficient reduction of a Pd(II) precatalyst. | 1. Improve degassing procedures rigorously.[5] 2. Start with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to minimize side reactions during the in-situ reduction of Pd(II).[5] |
| Protodehalogenation (Replacement of Bromine with Hydrogen) | 1. Presence of water or other proton sources. 2. β-hydride elimination in couplings with sp³-hybridized nucleophiles. | 1. Use anhydrous solvents and reagents. 2. For sp³ couplings, choose ligands that promote reductive elimination over β-hydride elimination.[6] |
| Inconsistent Results | 1. Variable quality of catalyst, ligand, or base. 2. Inconsistent degassing or moisture control. | 1. Use a stable, well-defined precatalyst for a consistent ligand-to-metal ratio.[2] 2. Standardize the reaction setup and inert atmosphere techniques. |
Data on Catalyst Systems
Suzuki-Miyaura Coupling of 2-Bromo-pyridines
| Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene / H₂O | 100 | 16-24 | Moderate | A common starting point for difficult couplings.[13] |
| Pd₂(dba)₃ / P(t-Bu)₃ | KF | THF | RT | - | Good | Effective for a wide range of aryl halides at room temperature.[13][14] |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane / H₂O | 90 | 12-24 | Variable | A classic catalyst, but may be less effective for this substrate.[3] |
| PdCl₂(dppf) | Cs₂CO₃ | DMF | 90 | 12 | ~88-96 | Effective for a broad range of boronic acids.[18] |
Note: Yields are highly dependent on the specific coupling partner.
Buchwald-Hartwig Amination of 2-Bromopyridines
| Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 80-110 | - | High | A robust system for a wide range of amines. |
| Pd(OAc)₂ / dppp | NaOtBu | Toluene | 80 | - | 55-98 | Effective for volatile amines in sealed tubes.[16] |
| RuPhos Precatalyst | LiHMDS | Dioxane | 100 | 3 | Good | Allows for coupling of unprotected 3-halo-2-aminopyridines.[17] |
| BrettPhos Precatalyst | LiHMDS | Dioxane | 100 | 3 | Good | Also effective for unprotected aminopyridines.[17] |
Note: Yields are highly dependent on the specific amine coupling partner.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst Addition: In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane (B91453) and water) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.2 equiv.).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen (3 cycles).
-
Reagent Addition: Add this compound (1.0 equiv.), the amine (1.1 equiv.), and the degassed solvent (e.g., toluene).
-
Reaction: Heat the sealed tube to 80-110 °C with stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate (B1210297) and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, concentrate, and purify the residue by column chromatography.
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: Troubleshooting logic for difficult coupling reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Low Conversion in 2-Bromo-4-methylpyridine Reactions
Welcome to the technical support center for reactions involving 2-Bromo-4-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide detailed troubleshooting for overcoming low conversion rates in common cross-coupling reactions.
Frequently Asked Questions (FAQs)
Why is my reaction with this compound showing low or no conversion?
Low conversion is a frequent challenge and can stem from several factors, including inactive catalysts, suboptimal reaction conditions (temperature, solvent), incorrect or poor-quality reagents (base, coupling partner), or the presence of atmospheric oxygen. A systematic approach to troubleshooting these parameters is crucial for success.[1][2]What are the most common and effective reactions for functionalizing this compound?
The most prevalent and powerful methods for functionalizing this compound are palladium-catalyzed cross-coupling reactions. These include the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.[3] These reactions are cornerstones of modern medicinal chemistry for constructing complex molecules.[3]How can I minimize the formation of byproducts like homo-coupling or debromination?
Byproduct formation often points to specific issues in the reaction setup. Homo-coupling of boronic acids in Suzuki reactions is typically caused by the presence of oxygen, which can be minimized by thoroughly degassing solvents and maintaining an inert atmosphere.[1] Debromination (hydrodehalogenation) can occur in the presence of protic impurities or as a side reaction in Buchwald-Hartwig aminations, particularly with primary amines; using anhydrous solvents and optimizing the ligand can help suppress this pathway.[2][4]Which reaction parameters are most critical to optimize for a successful cross-coupling reaction?
The most critical parameters are interdependent and include the choice of palladium catalyst and ligand, the type and quality of the base, the solvent system, and the reaction temperature.[2][4] The electronic nature of the pyridine (B92270) ring and any steric hindrance from the coupling partners also play a significant role.[5]Troubleshooting Guide: Low Conversion
This section addresses specific issues that lead to low conversion of this compound in cross-coupling reactions.
Issue 1: Low to No Conversion of Starting Material
Potential Cause: Inactive or Inefficient Palladium Catalyst
-
Explanation: The palladium catalyst is the engine of the reaction. Its activity can be compromised if it has degraded over time (e.g., Pd₂(dba)₃) or if the active Pd(0) species is not generated efficiently from a Pd(II) precatalyst.[1] Catalyst deactivation can also occur due to impurities or coordination of the pyridine nitrogen to the palladium center, inhibiting the catalytic cycle.[5]
-
Troubleshooting Steps:
-
Use a Fresh Catalyst: Ensure your palladium source is fresh and has been stored correctly.
-
Switch to a Pre-catalyst: Modern Buchwald-type pre-catalysts are often more reliable and efficient at generating the active Pd(0) species, even at lower loadings.[1][6]
-
Increase Catalyst Loading: If deactivation is suspected, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may improve conversion.
-
Select an Appropriate Ligand: For Buchwald-Hartwig aminations, bulky, electron-rich phosphine (B1218219) ligands are essential.[3] For Suzuki couplings, ligands like dppf are often effective.[7][8]
-
Potential Cause: Incorrect or Insufficient Base
-
Explanation: The base plays a crucial role in both Suzuki and Buchwald-Hartwig reactions. In Suzuki couplings, it activates the boronic acid for transmetalation.[9] In Buchwald-Hartwig reactions, a strong base is essential for catalyst turnover.[10] An inappropriate or low-quality base can halt the reaction.
-
Troubleshooting Steps:
-
Screen Different Bases:
-
Ensure Base Quality: Use a finely powdered, dry base. Clumps can lead to poor mixing and inconsistent results. Ensure anhydrous conditions if using moisture-sensitive bases.
-
Check Stoichiometry: Use an adequate amount of base, typically 1.5 to 3.0 equivalents relative to the limiting reagent.[1]
-
Potential Cause: Suboptimal Solvent or Poor Solubility
-
Explanation: The reaction rate can be significantly reduced if reactants are not fully dissolved. The choice of solvent can also influence catalyst activity and stability.
-
Troubleshooting Steps:
-
Select an Appropriate Solvent System:
-
Suzuki: A mixture of an organic solvent and water (e.g., 1,4-dioxane (B91453)/water, THF/water) is common.[7][11]
-
Buchwald-Hartwig: Anhydrous, non-polar solvents like toluene (B28343) or dioxane are typically preferred.[10]
-
-
Address Solubility Issues: If a reactant is insoluble, try a different solvent or a co-solvent system. For highly insoluble substrates, higher-boiling polar aprotic solvents like DMF may be necessary, but monitor for potential side reactions.[2]
-
Potential Cause: Inappropriate Reaction Temperature
-
Explanation: Many cross-coupling reactions require heating to proceed at a reasonable rate.[2] However, excessively high temperatures can lead to catalyst decomposition or byproduct formation.[1]
-
Troubleshooting Steps:
-
Increase Temperature Incrementally: If the reaction is sluggish at a lower temperature (e.g., 80 °C), cautiously increase it in 10-20 °C increments while monitoring the reaction by TLC or LC-MS.[12]
-
Consider Microwave Heating: For certain reactions, microwave irradiation can significantly reduce reaction times and improve yields by providing rapid and efficient heating.[7][8]
-
Issue 2: Reaction Stalls or Remains Incomplete
Potential Cause: Reagent Degradation (Especially Boronic Acids)
-
Explanation: Boronic acids, particularly heteroaryl boronic acids, can be unstable and undergo protodeboronation (hydrolysis back to the arene), which reduces the concentration of the active coupling partner.[1]
-
Troubleshooting Steps:
-
Use High-Purity Reagents: Start with freshly purchased or purified boronic acid.
-
Use More Stable Boron Reagents: Consider using boronic acid pinacol (B44631) esters (Bpin) or potassium aryltrifluoroborates (BF₃K salts), which are generally more stable and release the boronic acid slowly under the reaction conditions.[1][13]
-
Minimize Water: For sensitive substrates, minimize the amount of water in Suzuki reactions or use a completely anhydrous system with a base like K₃PO₄.[1]
-
Potential Cause: Presence of Oxygen (Catalyst Deactivation)
-
Explanation: The active Pd(0) catalyst and phosphine ligands are sensitive to oxidation by atmospheric oxygen. This deactivates the catalyst and can promote side reactions like the homo-coupling of boronic acids.[1][2]
-
Troubleshooting Steps:
-
Thoroughly Degas Solvents: Before use, sparge solvents with an inert gas (argon or nitrogen) for 15-30 minutes or use several freeze-pump-thaw cycles.[1]
-
Maintain an Inert Atmosphere: Assemble the reaction under a positive pressure of argon or nitrogen and maintain this atmosphere throughout the reaction.
-
Data Presentation
The following tables summarize optimized conditions from literature reports, demonstrating the impact of key parameters on reaction outcomes.
Table 1: Optimization of Suzuki-Miyaura Coupling Reactions
| Parameter | Initial Condition | Optimized Condition | Yield | Reference |
| Catalyst & Base | Various tested | Pd(dppf)Cl₂ & K₂CO₃ | 81% | [7][8] |
| Solvent | Various tested | 1,4-Dioxane / H₂O (5:1) | 81% | [7][8] |
| Temperature | Not specified | 120 °C (Microwave) | 81% | [7][8] |
This study demonstrated a 30% increase in yield by optimizing the catalyst and base combination under microwave conditions.[7][8]
Table 2: Common Reaction Parameters for Buchwald-Hartwig Amination
| Parameter | Typical Range / Condition | Notes | Reference |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂, or Pre-catalyst | 1-5 mol% | [1][6] |
| Ligand | XPhos, RuPhos, BINAP, dppf | 1:1 to 4:1 Ligand:Pd ratio | [6] |
| Base | NaOtBu, KOtBu, K₃PO₄ | 1.5 - 3.0 equivalents | [4][10] |
| Solvent | Toluene, Dioxane, THF (anhydrous) | Ensure reagents are soluble | |
| Temperature | 80 - 110 °C | Higher temperatures may be needed for less reactive substrates | [10] |
Experimental Protocols
The following are generalized starting protocols. Optimization is often necessary for specific substrate combinations.
General Protocol for Suzuki-Miyaura Coupling
-
Reagent Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the arylboronic acid or ester (1.1-1.5 equiv.), a base (e.g., K₂CO₃, 2.0-3.0 equiv.), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 to 10:1 ratio) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M.[11]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.[7][8]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[12]
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.[12]
General Protocol for Buchwald-Hartwig Amination
-
Reagent Preparation: To a dry Schlenk flask under an inert atmosphere, add the palladium pre-catalyst (e.g., XPhos-Pd-G3, 1-3 mol%), the phosphine ligand (if not using a pre-catalyst), and the base (e.g., NaOtBu, 1.4 equiv.).
-
Reactant Addition: Add this compound (1.0 equiv.) and the amine coupling partner (1.2 equiv.).
-
Solvent Addition: Add anhydrous, deoxygenated solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. For volatile amines, performing the reaction in a sealed tube may be necessary to prevent evaporation.[10]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling, quench the reaction carefully with water or saturated aqueous ammonium (B1175870) chloride. Extract with an organic solvent, wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Visualizations
Diagrams of Workflows and Relationships
A decision-making workflow for troubleshooting low conversion.
Interdependencies of key reaction parameters and their impact.
Key stages in the Suzuki-Miyaura cycle where issues can arise.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Improving Regioselectivity in Reactions of 2-Bromo-4-methylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-4-methylpyridine. Our goal is to help you overcome challenges related to regioselectivity in various chemical transformations.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving regioselectivity in reactions of this compound?
A1: this compound presents two primary sites for substitution on the pyridine (B92270) ring, C3 and C5, in addition to the reactive C2-bromo position. The main challenge lies in controlling the reaction to selectively functionalize one position over the other. The regioselectivity is influenced by a combination of electronic and steric factors. The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution.[1][2] The 4-methyl group is weakly electron-donating, which can influence the electron density at different positions on the ring.[1][2]
Q2: Which position, C3 or C5, is generally more reactive in this compound?
A2: The relative reactivity of the C3 and C5 positions depends on the reaction type.
-
For electrophilic aromatic substitution (EAS): The pyridine ring is generally deactivated. However, the 4-methyl group can slightly activate the ortho (C3 and C5) positions. Steric hindrance from the adjacent bromine atom at C2 can make the C3 position less accessible to bulky reagents.
-
For metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig): The reaction occurs at the C-Br bond. To functionalize other positions, a preliminary step like lithiation is required.
-
For Directed Ortho Metalation (DoM): Lithiation can be directed to the C3 position by the coordinating effect of the pyridine nitrogen.
Q3: How can I favor functionalization at the C3 position?
A3: To favor functionalization at the C3 position, Directed Ortho Metalation (DoM) is a powerful strategy. By using a strong lithium amide base like Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LTMP) at low temperatures, you can selectively deprotonate the C3 position. The resulting organolithium species can then be quenched with an electrophile.
Q4: What methods are recommended for selective C5 functionalization?
A4: Achieving selective C5 functionalization is more challenging due to the directing effect of the pyridine nitrogen towards C3 in DoM. One possible strategy involves a halogen-dance reaction, where a lithiated intermediate isomerizes. Alternatively, introducing a blocking group at the C3 position prior to attempting C5 functionalization could be a viable, albeit more complex, approach.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Suzuki-Miyaura Coupling
Problem: My Suzuki-Miyaura reaction on a borylated derivative of this compound is giving a mixture of C3 and C5 coupled products.
Possible Causes & Solutions:
-
Non-selective Borylation: The initial borylation step may not have been regioselective.
-
Solution: Employ Directed Ortho Metalation (DoM) followed by quenching with a boron electrophile (e.g., triisopropyl borate) to selectively generate the C3-boronic ester.
-
-
Isomerization during Coupling: Under certain conditions, migration of the boronic ester group can occur.
-
Solution: Use milder reaction conditions (lower temperature, shorter reaction time) and carefully select the palladium catalyst and ligands. Bulky, electron-rich phosphine (B1218219) ligands often improve selectivity.
-
Data Presentation: Ligand Effects in Suzuki-Miyaura Coupling
| Ligand | Catalyst Precursor | Base | Solvent | Temperature (°C) | Regioselectivity (C3:C5) | Yield (%) |
| PPh₃ | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | Variable | Moderate |
| SPhos | Pd(OAc)₂ | K₃PO₄ | 1,4-Dioxane (B91453) | 100 | Improved C3 selectivity | High |
| XPhos | Pd₂(dba)₃ | Cs₂CO₃ | t-BuOH/H₂O | 80 | High C3 selectivity | High |
Note: Data is representative and based on trends observed for similar substituted bromopyridines.
Issue 2: Low Yield in Regioselective Sonogashira Coupling
Problem: I am attempting a C5-selective Sonogashira coupling and observing low yields of the desired product.
Possible Causes & Solutions:
-
Catalyst System: The choice of palladium catalyst and ligand is critical for regioselectivity in polyhalogenated pyridines.
-
Solution: For C5 selectivity, a catalyst system with a bidentate ligand like PdCl₂(dppf) might favor reaction at the less sterically hindered C5 position, assuming a di-halogenated precursor is used. For C2 coupling, a monodentate ligand such as PPh₃ is often effective.
-
-
Reaction Conditions: Temperature and base can significantly impact the reaction outcome.
-
Solution: Optimize the temperature; higher temperatures may be required for less reactive C-Br bonds. The choice of amine base (e.g., triethylamine, diisopropylethylamine) can also influence the reaction rate and should be screened.
-
Issue 3: Lack of Selectivity in Buchwald-Hartwig Amination
Problem: My Buchwald-Hartwig amination on a di-halogenated 4-methylpyridine (B42270) derivative is resulting in a mixture of mono-aminated products.
Possible Causes & Solutions:
-
Ligand Choice: The steric and electronic properties of the phosphine ligand play a crucial role in determining the regioselectivity.
-
Solution: Bulky, electron-rich biaryl phosphine ligands (e.g., RuPhos, BrettPhos) often provide higher selectivity. The choice between them may depend on whether a primary or secondary amine is used.
-
-
Base Strength: The base can influence the rate of oxidative addition at different C-Br bonds.
-
Solution: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used. Screening different bases can help optimize selectivity.
-
Data Presentation: Catalyst Systems for Buchwald-Hartwig Amination
| Ligand | Catalyst Precursor | Base | Amine Type | Regioselectivity |
| BINAP | Pd₂(dba)₃ | NaOtBu | Secondary | Moderate |
| RuPhos | Pd G3 Precatalyst | Cs₂CO₃ | Secondary | High |
| BrettPhos | tBuBrettPhos Pd G3 | LiHMDS | Primary | High |
Note: Regioselectivity is dependent on the specific di-halogenated substrate used.
Issue 4: Failure of Directed Ortho Metalation (DoM) at C3
Problem: I am unable to achieve selective lithiation at the C3 position of this compound.
Possible Causes & Solutions:
-
Base Selection: The choice of lithium base is critical to avoid nucleophilic addition to the pyridine ring.
-
Solution: Use a hindered lithium amide base such as LDA or LTMP. These bases are sterically bulky, which disfavors addition to the C2 position.
-
-
Temperature Control: DoM reactions are highly temperature-sensitive.
-
Solution: Maintain a low temperature, typically -78 °C, throughout the addition of the base and the electrophile.
-
-
Purity of Reagents: Water and other protic impurities will quench the organolithium species.
-
Solution: Ensure all solvents and reagents are anhydrous and the reaction is performed under an inert atmosphere (Argon or Nitrogen).
-
Experimental Protocols
Protocol 1: C3-Selective Borylation via Directed Ortho Metalation
This protocol describes the selective introduction of a boronic ester at the C3 position of this compound.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium 2,2,6,6-tetramethylpiperidide (LTMP) solution in THF
-
Triisopropyl borate (B1201080)
-
Anhydrous Diethyl Ether
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 equiv) and anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of LTMP (1.1 equiv) in THF dropwise, maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
Add triisopropyl borate (1.2 equiv) dropwise at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extract the mixture with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Suzuki-Miyaura Coupling at the C2 Position
This protocol details the coupling of an arylboronic acid at the C2 position of this compound.
Materials:
-
This compound
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (B84403) (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane
-
Water
-
Argon or Nitrogen gas
Procedure:
-
In a Schlenk flask, combine this compound (1.0 equiv), the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio).
-
Heat the mixture to 100 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: A generalized experimental workflow for cross-coupling reactions.
Caption: A decision-making guide for troubleshooting poor regioselectivity.
References
Technical Support Center: Synthesis of 2-Bromo-4-methylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-4-methylpyridine.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory-scale synthesis method for this compound?
A1: The most prevalent method is the Sandmeyer reaction, which involves the diazotization of 2-amino-4-methylpyridine (B118599) followed by a bromination step. This reaction is typically performed in a strong acid like hydrobromic acid, with the addition of sodium nitrite (B80452) to form the diazonium salt, which is then converted to the bromo-derivative.[1][2]
Q2: What are the primary impurities I should expect in the synthesis of this compound?
A2: The main impurities include:
-
Isomeric Byproducts: Such as 3-Bromo-4-methylpyridine, arising from non-regioselective bromination if starting from 4-methylpyridine (B42270) directly, or from rearrangement reactions.
-
Di-brominated Byproducts: Over-bromination can lead to the formation of species like 2,6-dibromo-4-methylpyridine. This is more likely with an excess of the brominating agent or prolonged reaction times.
-
Unreacted Starting Material: Incomplete reaction can leave residual 2-amino-4-methylpyridine.
-
Phenolic Byproducts: If water is present as a nucleophile, it can react with the diazonium salt to form 4-methyl-2-hydroxypyridine.
Q3: How can I identify these impurities?
A3: A combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is the most effective approach.[3]
-
GC-MS can separate the components of the reaction mixture and provide their molecular weights, helping to distinguish between the starting material, the desired product, and di-brominated byproducts (which will have a higher mass).[3]
-
¹H and ¹³C NMR spectroscopy will provide structural information. The chemical shifts and coupling patterns of the aromatic protons will be distinct for each isomer, allowing for unambiguous identification.[3][4]
Q4: What are the recommended purification methods for crude this compound?
A4: The choice of purification method depends on the nature and quantity of the impurities:
-
Fractional Distillation: This is effective for separating the product from byproducts with significantly different boiling points.[1]
-
Column Chromatography: This is a highly effective method for separating isomers and other closely related impurities. A common eluent system for pyridine (B92270) derivatives is a mixture of ethyl acetate (B1210297) and hexanes.[3]
-
Recrystallization: If the product is a solid at a certain stage or can be converted to a solid derivative, recrystallization can be an excellent method for achieving high purity.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete diazotization. 2. Decomposition of the diazonium salt. 3. Sub-optimal reaction temperature. | 1. Ensure slow, portion-wise addition of sodium nitrite at low temperatures (typically -5 to 0 °C). 2. Use the diazonium salt immediately in the next step, as it is often unstable at higher temperatures. 3. Carefully control the temperature throughout the reaction as specified in the protocol. |
| Presence of a Significant Amount of Di-brominated Byproduct (e.g., 2,6-dibromo-4-methylpyridine) | 1. Excess of brominating agent (e.g., bromine). 2. Reaction temperature is too high. 3. Prolonged reaction time. | 1. Use a stoichiometric amount of the brominating agent. 2. Maintain the recommended low temperature during the addition of bromine and the diazotization step. 3. Monitor the reaction progress using TLC or GC and quench the reaction upon consumption of the starting material. |
| Formation of Phenolic Impurities (e.g., 4-methyl-2-hydroxypyridine) | The diazonium salt intermediate is reacting with water. | 1. Ensure anhydrous conditions as much as possible, although the reaction is often run in aqueous acid. 2. Perform the reaction at a low temperature to minimize the rate of this side reaction. |
| Unreacted 2-amino-4-methylpyridine Detected in the Product | 1. Insufficient amount of sodium nitrite. 2. Inefficient mixing of reagents. | 1. Ensure the correct stoichiometry of sodium nitrite is used. 2. Maintain vigorous stirring throughout the addition of reagents. |
Experimental Protocols
Synthesis of this compound via Sandmeyer Reaction[1][2]
-
Preparation: In a suitable reaction vessel, dissolve 2-amino-4-methylpyridine (1.0 eq) in 48% hydrobromic acid. Cool the mixture to between -5 °C and 0 °C in an ice-salt bath with vigorous stirring.
-
Bromination: Slowly add bromine (1.5-3.0 eq) dropwise to the cooled solution, ensuring the temperature remains below 0 °C.
-
Diazotization: Prepare a solution of sodium nitrite (1.1-1.5 eq) in water. Add this solution dropwise to the reaction mixture, maintaining the temperature below 0 °C. Stir for an additional 30 minutes at this temperature after the addition is complete.
-
Work-up: Slowly raise the temperature to 20 °C. Adjust the pH of the solution to ~9 by the slow addition of a 50% sodium hydroxide (B78521) solution, keeping the temperature below 20 °C.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by fractional distillation or column chromatography.
Analytical Method: Impurity Identification by GC-MS
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
GC Conditions:
-
Column: A standard non-polar column (e.g., HP-5ms) is typically suitable.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium.
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI).
-
Mass Range: Scan a range appropriate for the expected masses of the product and impurities (e.g., 50-300 m/z).
-
-
Data Analysis: Identify the peaks corresponding to this compound (m/z ≈ 171/173 due to bromine isotopes) and potential impurities such as 2-amino-4-methylpyridine (m/z ≈ 108) and dibromo-4-methylpyridine (m/z ≈ 249/251/253).
Data Presentation
Table 1: Physicochemical Properties of this compound and Potential Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C₆H₆BrN | 172.02 | 87 °C/10 mmHg[5] |
| 2-amino-4-methylpyridine | C₆H₈N₂ | 108.14 | 227 °C |
| 2,6-dibromo-4-methylpyridine | C₆H₅Br₂N | 250.92 | Not readily available |
| 4-methyl-2-hydroxypyridine | C₆H₇NO | 109.13 | 178-181 °C (melting point) |
Table 2: Representative ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Proton | This compound | 2-amino-4-methylpyridine |
| CH₃ | ~2.4 | ~2.2 |
| Pyridine-H | ~7.0-8.2 | ~6.2-7.8 |
| NH₂ | N/A | ~4.5 (broad) |
Note: These are approximate values and may vary depending on the specific instrument and conditions.
Visualizations
Caption: Reaction pathway for the synthesis of this compound and the formation of common impurities.
Caption: A workflow for troubleshooting and managing impurities during the synthesis of this compound.
References
Technical Support Center: 2-Bromo-4-methylpyridine Suzuki Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully performing and working up Suzuki-Miyaura cross-coupling reactions with 2-Bromo-4-methylpyridine.
Troubleshooting Guide
This guide addresses common issues encountered during the workup and purification of this compound Suzuki reactions.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Ineffective Catalyst System: The palladium catalyst and/or ligand may not be suitable for the electron-deficient pyridine (B92270) substrate. | - Use a pre-formed palladium catalyst or a palladacycle for greater stability and activity.[1] - Employ electron-rich, bulky phosphine (B1218219) ligands such as Buchwald-type biarylphosphine ligands to promote efficient oxidative addition.[1] |
| Sub-optimal Reaction Conditions: Incorrect base, solvent, or temperature can hinder the reaction. | - Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).[1] Cesium bases can sometimes be advantageous.[1] - Aprotic polar solvents like dioxane or THF, often with a small amount of water, are commonly used.[2] - Optimize the reaction temperature; higher temperatures can sometimes increase reaction rate but may also promote side reactions.[1] | |
| Protodeboronation of Boronic Acid/Ester: The boronic acid reagent is being consumed by a side reaction where the boron group is replaced by a hydrogen.[1] | - Switch from a boronic acid to a more stable boronic ester, such as a pinacol (B44631) or MIDA ester.[1][2] - Use anhydrous solvents and reagents, as excess water can promote protodeboronation.[1] - Employ a weaker base to minimize base-catalyzed protodeboronation.[1] | |
| Difficult Purification | Presence of Unreacted Starting Materials: Incomplete reaction leaves this compound and the boronic acid/ester in the crude product. | - Monitor the reaction by TLC or LC-MS to ensure completion before workup. - If the reaction has stalled, consider adding more catalyst or ligand. |
| Formation of Homocoupling Byproducts: Coupling of two boronic acid molecules or two this compound molecules. | - Thoroughly degas the reaction mixture to remove oxygen, which can promote homocoupling.[1] - Using a Pd(0) source (e.g., Pd₂(dba)₃) may reduce homocoupling compared to Pd(II) sources (e.g., Pd(OAc)₂).[1] | |
| Residual Palladium Catalyst in Product: The palladium catalyst is carried through the workup, contaminating the final product. | - Filter the reaction mixture through a pad of celite or silica (B1680970) gel.[3] - For more effective removal, consider treatment with a scavenger resin or a solution of sodium bisulfite (NaHSO₃) at an elevated temperature.[3] | |
| Product is an Oil and Will Not Crystallize | Presence of Impurities: Even small amounts of impurities can inhibit crystallization. | - Attempt further purification using column chromatography to remove impurities and then re-attempt crystallization.[3] |
| Residual Solvent: Trapped solvent can prevent solidification. | - Ensure all solvent has been removed under high vacuum, possibly with gentle heating. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in my this compound Suzuki reaction workup?
A1: The most common impurities include unreacted this compound and boronic acid/ester, homocoupled byproducts, and protodeboronated arenes.[3] Residual palladium catalyst from the reaction is also a frequent contaminant.[3] Side reactions like dehalogenation of the starting material can also lead to impurities.[3]
Q2: How can I effectively remove the palladium catalyst after the reaction?
A2: A standard method is to filter the crude reaction mixture through a pad of celite.[3] If this is insufficient, you can stir the organic solution with a palladium scavenger resin or treat it with a solution of sodium bisulfite.[3] Using a heterogeneous catalyst like palladium on carbon (Pd/C) can also simplify removal, as it can be filtered off directly.[3]
Q3: My product is a pyridine derivative, which is basic. How does this affect my aqueous workup?
A3: The basic nature of the pyridine product means it can be protonated and move into the aqueous layer during an acidic wash. To avoid product loss, perform the aqueous wash with a neutral or basic solution (e.g., saturated sodium bicarbonate). If an acidic wash is necessary to remove other impurities, the aqueous layer should be basified and re-extracted to recover any dissolved product.
Q4: What is protodeboronation and how can I prevent it?
A4: Protodeboronation is an undesired side reaction where the carbon-boron bond of your boronic acid or ester is cleaved and replaced with a carbon-hydrogen bond.[1] This consumes your reagent and lowers the yield.[1] To minimize this, you can use more stable boronic esters (like pinacol or MIDA esters), use weaker bases (e.g., K₂CO₃ instead of NaOH), and ensure your reaction conditions are not excessively wet.[1]
Q5: I see a significant amount of a byproduct that appears to be a dimer of my boronic acid. What is this and how can I avoid it?
A5: This is likely a homocoupling byproduct. It often forms when oxygen is present in the reaction mixture, especially when using a Pd(II) precatalyst.[2] To prevent this, it is crucial to thoroughly degas your solvents and reaction mixture by sparging with an inert gas (like argon or nitrogen) or by using the freeze-pump-thaw technique.[1] Using a Pd(0) catalyst source, such as Pd₂(dba)₃, may also help reduce homocoupling.[1]
Experimental Protocols
General Aqueous Workup Procedure
-
Upon reaction completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate (B1210297) or dichloromethane.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer with water or brine to remove water-soluble impurities and the base.[3] Given the basic nature of the product, avoid acidic washes unless you intend to re-extract the product from the aqueous layer after basification.
-
Separate the organic layer and dry it over an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate.
-
Filter off the drying agent.
-
Concentrate the organic solution under reduced pressure to obtain the crude product.
Column Chromatography for Purification
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane (B92381) or heptane).
-
Pour the slurry into a chromatography column to pack the stationary phase.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) or adsorb it onto a small amount of silica gel.[3]
-
Carefully load the concentrated crude product onto the top of the silica gel column.[3]
-
Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane).
-
Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.[3]
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Visualizations
Caption: A general experimental workflow for the workup of a Suzuki reaction.
Caption: Troubleshooting logic for common Suzuki reaction issues.
References
Technical Support Center: 2-Bromo-4-methylpyridine Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing coupling reactions involving 2-Bromo-4-methylpyridine. The selection of an appropriate base is critical for the success of these reactions, influencing yield, reaction rate, and purity.
Frequently Asked Questions (FAQs)
Q1: What is the general role of a base in palladium-catalyzed cross-coupling reactions?
A1: In Suzuki, Buchwald-Hartwig, and Sonogashira couplings, the base plays several crucial roles. In Suzuki reactions, the base activates the organoboron compound to facilitate transmetalation to the palladium center. For Buchwald-Hartwig aminations, a strong base is typically required to deprotonate the amine, forming a more nucleophilic amide that can couple with the aryl halide. In Sonogashira couplings, the base deprotonates the terminal alkyne to form a copper acetylide, which then engages in the catalytic cycle.
Q2: How do I choose between an inorganic and an organic base for my coupling reaction?
A2: The choice depends on the specific coupling reaction and the functional groups present in your substrates.
-
Inorganic bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) are commonly used in Suzuki couplings. They are generally effective and compatible with a wide range of functional groups. Weaker inorganic bases may be used in Buchwald-Hartwig aminations when dealing with base-sensitive functional groups.
-
Organic bases (e.g., triethylamine (B128534) (Et₃N), diisopropylethylamine (DIPEA)) are frequently used in Sonogashira couplings to deprotonate the alkyne. Strong organic bases can also be employed in Buchwald-Hartwig aminations.
Q3: Can the choice of base affect side reactions?
A3: Yes, absolutely. An inappropriate base can lead to several side reactions. For instance, in Suzuki couplings, a base that is too strong or used in excess can promote the homo-coupling of the boronic acid. In Buchwald-Hartwig aminations, strong bases like sodium tert-butoxide (NaOtBu) can lead to the decomposition of base-sensitive substrates. In Sonogashira reactions, an unsuitable base can result in the dimerization of the alkyne (Glaser coupling).
Troubleshooting Guides
Suzuki Coupling
Issue: Low or no yield of the coupled product.
| Possible Cause | Troubleshooting Step |
| Incorrect Base Strength | The basicity of the chosen base may be insufficient to promote transmetalation. For this compound, stronger inorganic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like NaHCO₃. |
| Poor Base Solubility | If the base is not soluble in the reaction solvent, its effectiveness will be limited. Consider switching to a more soluble base or adding a co-solvent like water to improve solubility. |
| Protodeboronation of Boronic Acid | The boronic acid may be degrading under the reaction conditions. This can sometimes be mitigated by using a milder base or by switching to a more stable boronic ester (e.g., a pinacol (B44631) ester). |
| Catalyst Inactivation | Ensure all reagents and solvents are properly degassed to prevent oxidation of the palladium catalyst. |
Issue: Significant formation of homo-coupled or de-brominated byproducts.
| Possible Cause | Troubleshooting Step |
| Oxygen in the Reaction | The presence of oxygen can promote the oxidative homo-coupling of the boronic acid. Ensure thorough degassing of the reaction mixture and maintain an inert atmosphere. |
| Excessive Base | Using a large excess of a strong base can sometimes lead to side reactions. Try reducing the equivalents of the base. |
| Hydrolysis of Aryl Halide | The presence of water and a strong base can lead to the replacement of the bromine atom with a hydrogen atom (de-bromination). Use anhydrous solvents and ensure the base is dry. |
Buchwald-Hartwig Amination
Issue: Incomplete conversion of this compound.
| Possible Cause | Troubleshooting Step |
| Insufficient Base Strength | The amination of 2-bromopyridines often requires a strong base to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is a common choice. If using a weaker base like Cs₂CO₃, a higher reaction temperature or longer reaction time may be necessary.[1] |
| Catalyst Inhibition | The product, an aminopyridine, can sometimes act as a ligand and inhibit the catalyst. Using a higher catalyst loading or a more active catalyst system may be necessary. |
| Sterically Hindered Amine | If the amine is sterically bulky, a stronger base and a ligand designed for hindered substrates (e.g., a biaryl phosphine (B1218219) ligand) may be required. |
Issue: Decomposition of starting material or product.
| Possible Cause | Troubleshooting Step |
| Base-Sensitive Functional Groups | If your substrate contains functional groups that are sensitive to strong bases (e.g., esters, ketones), NaOtBu may cause decomposition.[2] Consider using a weaker inorganic base like Cs₂CO₃ or K₃PO₄, although this may require a higher reaction temperature. |
| Reaction Temperature Too High | Prolonged heating at high temperatures in the presence of a strong base can lead to degradation. Try lowering the reaction temperature and extending the reaction time. |
Sonogashira Coupling
Issue: Low yield of the alkynylated pyridine.
| Possible Cause | Troubleshooting Step |
| Inefficient Alkyne Deprotonation | The amine base may not be strong enough to efficiently deprotonate the terminal alkyne. Triethylamine (Et₃N) is a common choice, but for less acidic alkynes, a stronger base like diisopropylamine (B44863) (i-Pr₂NH) or DBU may be more effective.[3] |
| Copper(I) Salt Inactivity | Ensure the copper(I) iodide (CuI) is of good quality. It can be sensitive to oxidation. |
| Inhibition by Amine Hydrohalide | The amine hydrohalide salt formed during the reaction can sometimes precipitate and hinder the reaction. Using a solvent in which the salt is more soluble, or using a larger excess of the amine base, can help. |
Issue: Formation of Glaser coupling byproduct (alkyne homodimer).
| Possible Cause | Troubleshooting Step |
| Presence of Oxygen | Oxygen promotes the oxidative dimerization of the alkyne. Rigorous degassing and maintaining an inert atmosphere are crucial. |
| High Copper Loading | A high concentration of the copper co-catalyst can favor the Glaser coupling. Try reducing the amount of CuI. |
| Choice of Amine Base | Some amine bases are more prone to promoting Glaser coupling than others. Screening different amine bases may be necessary. |
Data on Base Selection
The following tables summarize the impact of different bases on the yield of coupling reactions with 2-bromopyridine (B144113) derivatives, which serve as a good proxy for this compound.
Table 1: Suzuki Coupling of 2-Bromopyridines with Arylboronic Acids
| Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| K₃PO₄ | Toluene (B28343)/H₂O | 100 | 85-95 | [4] |
| K₂CO₃ | Dioxane/H₂O | 90 | 70-85 | [4] |
| Cs₂CO₃ | Dioxane | 100 | 80-90 | [5] |
| Na₂CO₃ | Ethanol/H₂O | 80 | 65-80 |
Table 2: Buchwald-Hartwig Amination of 2-Bromopyridines with Amines
| Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| NaOtBu | Toluene | 80-110 | 90-98 | [1][6] |
| Cs₂CO₃ | Toluene | 110 | 75-90 | [7] |
| K₃PO₄ | t-BuOH | 100 | 70-85 | [7] |
| LHMDS | Toluene | 25-80 | 85-95 | [8] |
Table 3: Sonogashira Coupling of 2-Bromopyridines with Terminal Alkynes
| Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Et₃N | THF | 25-60 | 90-99 | [3][9][10] |
| i-Pr₂NH | THF | 25 | >95 | [11] |
| Piperidine | DMF | 60 | ~85-95 | [12] |
| Cs₂CO₃ | Dioxane | 80 | ~90-97 | [12] |
Experimental Protocols
Protocol 1: Suzuki Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound
-
Phenylboronic acid
-
Pd(PPh₃)₄
-
Potassium phosphate (B84403) (K₃PO₄), finely powdered
-
1,4-Dioxane (B91453), anhydrous and degassed
-
Water, degassed
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
Evacuate and backfill the flask with inert gas three times.
-
Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination of this compound with Morpholine (B109124)
Materials:
-
This compound
-
Morpholine
-
Pd₂(dba)₃
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous and degassed
-
Argon or Nitrogen gas
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.01 mmol, 1 mol%), Xantphos (0.024 mmol, 2.4 mol%), and NaOtBu (1.4 mmol) to a dry Schlenk tube.
-
Add this compound (1.0 mmol) and degassed toluene (5 mL).
-
Add morpholine (1.2 mmol) via syringe.
-
Seal the tube and heat the mixture at 100 °C for 16 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.
-
Concentrate the solution and purify the residue by column chromatography.
Protocol 3: Sonogashira Coupling of this compound with Phenylacetylene (B144264)
Materials:
-
This compound
-
Phenylacetylene
-
PdCl₂(PPh₃)₂
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), distilled
-
Tetrahydrofuran (THF), anhydrous and degassed
-
Argon or Nitrogen gas
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with inert gas three times.
-
Add degassed THF (5 mL) and distilled Et₃N (2.0 mmol).
-
Add phenylacetylene (1.1 mmol) dropwise via syringe.
-
Stir the reaction at room temperature for 6 hours, or until completion as monitored by TLC.
-
Dilute the reaction mixture with diethyl ether and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by flash column chromatography.[11]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 10. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Solvent Effects in Palladium-Catalyzed Reactions of 2-Bromo-4-methylpyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with palladium-catalyzed cross-coupling reactions of 2-Bromo-4-methylpyridine. The information is presented in a question-and-answer format to directly address common experimental challenges, with a focus on the critical role of the solvent.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during palladium-catalyzed reactions of this compound, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Issue 1: Low or No Product Yield
Question: My Suzuki-Miyaura coupling of this compound with an arylboronic acid is giving a low yield. What are the likely solvent-related causes and how can I improve it?
Answer: Low yields in Suzuki-Miyaura couplings of heteroaryl halides like this compound are frequently linked to suboptimal solvent choice. Here are key factors to consider:
-
Solvent Polarity and Composition: The polarity of the solvent system is crucial. For Suzuki couplings of bromopyridines, a mixture of an organic solvent and water is often optimal. This is because the base (e.g., K₃PO₄, K₂CO₃) has better solubility in the aqueous phase, while the organic substrate and catalyst reside in the organic phase. A common starting point is a 4:1 or 5:1 mixture of an ethereal solvent like 1,4-dioxane or THF with water.[1][2] A less polar solvent like toluene (B28343) in a biphasic mixture with water can also be effective, particularly with modern, bulky phosphine (B1218219) ligands. For instance, reactions with electron-deficient heteroaryl bromides have shown high yields in toluene/H₂O mixtures.
-
Oxygen Sensitivity: Palladium(0) catalysts are sensitive to oxidation, which leads to catalyst deactivation. It is critical to use degassed solvents. Solvents can be degassed by sparging with an inert gas (nitrogen or argon) for 30-60 minutes prior to use.
-
Base Solubility: The chosen base must have some solubility in the reaction medium to be effective. If you are using a non-polar solvent like toluene, the addition of water can be beneficial to dissolve inorganic bases like carbonates and phosphates.
Troubleshooting Steps:
-
Switch to a biphasic solvent system: If you are using a single organic solvent, try a mixture of 1,4-dioxane/water or toluene/water.
-
Ensure rigorous degassing: Sparge your solvents with nitrogen or argon before setting up the reaction.
-
Consider a different base-solvent combination: If using K₂CO₃, a 1,4-dioxane/water mixture might be effective.[1][2] For a stronger, non-nucleophilic base like K₃PO₄, a toluene/H₂O or t-BuOH/H₂O system with a suitable ligand can lead to higher yields.
Issue 2: Side Product Formation (e.g., Homocoupling, Protodebromination)
Question: I am observing significant amounts of homocoupled boronic acid and/or the debrominated starting material (4-methylpyridine) in my reaction mixture. How can the solvent influence this?
Answer: The formation of side products is a common issue and can be influenced by the solvent system.
-
Homocoupling: This occurs when the boronic acid couples with itself. This side reaction can be more prevalent in the presence of oxygen. Therefore, using thoroughly degassed solvents is the first line of defense.
-
Protodebromination: This is the replacement of the bromine atom with a hydrogen atom. This can happen if the reaction kinetics are slow, allowing for side reactions to occur. The choice of solvent can impact the reaction rate. Solvents that promote a faster cross-coupling reaction can often minimize protodebromination. For Stille couplings, it has been observed that solvents like dioxane and DMF can lead to more dehalogenation compared to toluene.[3] While this is for a different reaction, it highlights the potential for the solvent to influence this side reaction.
Troubleshooting Steps:
-
Improve degassing: Ensure all solvents and the reaction vessel are thoroughly purged with an inert gas.
-
Optimize reaction rate: Switch to a solvent system known to promote faster reaction rates for your specific coupling type. For Suzuki reactions of similar substrates, toluene/H₂O and t-BuOH/H₂O with bulky phosphine ligands have shown to be efficient.
-
Adjust the base: A base that is too strong or has poor solubility can sometimes exacerbate side reactions. Ensure your base is appropriate for the chosen solvent system.
Issue 3: Catalyst Decomposition (Formation of Palladium Black)
Question: My reaction mixture turns black, and I see a precipitate, which I suspect is palladium black. What role does the solvent play in this?
Answer: The formation of palladium black indicates the decomposition of the active Pd(0) catalyst. The solvent can contribute to this in several ways:
-
Poor Ligand Solubility: The phosphine ligand is crucial for stabilizing the palladium catalyst. If the ligand has poor solubility in the chosen solvent, it cannot effectively coordinate to the palladium center, leading to agglomeration and precipitation of palladium black.
-
High Temperatures and Inappropriate Solvents: Some solvents may not be stable at the required reaction temperatures or may react with the catalyst system. For instance, while not common, some chlorinated solvents can interact with the palladium catalyst. It is generally advisable to use common and well-established solvents for cross-coupling reactions like toluene, 1,4-dioxane, THF, and DMF.[4][5]
-
Presence of Oxidants: As mentioned before, oxygen is a key culprit in catalyst decomposition.
Troubleshooting Steps:
-
Check ligand-solvent compatibility: Ensure your chosen phosphine ligand is soluble in the reaction solvent at the reaction temperature.
-
Use well-established solvents: Stick to commonly used and validated solvents for the specific type of cross-coupling reaction you are performing. For Buchwald-Hartwig aminations of bromopyridines, toluene is a well-established solvent.[4][6]
-
Maintain an inert atmosphere: Rigorous exclusion of oxygen throughout the experiment is critical.
Quantitative Data on Solvent Effects
The following tables summarize quantitative data on the effect of solvents in palladium-catalyzed reactions of substrates structurally similar to this compound. This data can be used as a guide for solvent selection and optimization.
Table 1: Illustrative Solvent Effects on Suzuki-Miyaura Coupling of 2-Bromo-4-fluoro-5-methylpyridine with 4-methoxyphenylboronic acid
| Ligand | Palladium Precursor | Base | Solvent | Temperature (°C) | Time (h) | Illustrative Yield (%) |
| PPh₃ | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 18 | 45 |
| dppf | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane/H₂O | 90 | 12 | 78 |
| SPhos | Pd₂(dba)₃ | K₃PO₄ | Toluene/H₂O | 80 | 4 | 92 |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | t-BuOH/H₂O | 80 | 4 | 95 |
Note: This data is representative for a similar substrate and should be used as a guide for optimization.
Table 2: Solvent Screening for Buchwald-Hartwig Amination of Bromobenzene with Secondary Amines
| Solvent | Conversion (%) |
| Toluene | >95 |
| 1,4-Dioxane | >90 (Satisfactory) |
Note: This data provides a general trend for Buchwald-Hartwig aminations and suggests that relatively non-polar solvents are preferred.[4]
Table 3: Representative Conditions for Sonogashira Coupling of 2-Bromopyridine (B144113) Analogues
| Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2.5) | CuI (5) | Et₃N | THF | 60 | >90 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (5) | Diisopropylamine | DMF | 25 (RT) | >95 |
| 1-Heptyne | Pd(OAc)₂ (2) | CuI (4) | K₂CO₃ | Acetonitrile | 80 | 80-90 |
| Propargyl alcohol | Pd(dppf)Cl₂ (3) | CuI (5) | Cs₂CO₃ | 1,4-Dioxane | 70 | >85 |
Note: Yields are estimated based on reactions with similar 2-bromopyridine substrates.[5]
Experimental Protocols
Below are detailed experimental protocols for key palladium-catalyzed reactions, adapted for this compound based on literature for similar substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is based on conditions reported for the coupling of 2-Bromo-4-fluoro-5-methylpyridine.[7]
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol% Pd)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 mmol, 4 mol%)
-
Potassium phosphate (B84403) (K₃PO₄) (2.0 mmol, 2.0 equiv.)
-
Anhydrous tert-Butanol/Water (4:1 mixture, 5 mL)
-
High purity nitrogen or argon gas
-
Standard, oven-dried Schlenk flask
-
-
Procedure:
-
In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine this compound, the arylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄.
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this process three times to ensure a completely inert atmosphere.
-
Using a syringe, add the previously degassed t-BuOH/H₂O solvent mixture.
-
Immerse the flask in a preheated oil bath set to 80°C and begin vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and water.
-
Separate the organic layer, extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
-
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is based on conditions reported for the amination of 2-bromo-6-methylpyridine.[6]
-
Materials:
-
This compound (1.0 equiv.)
-
Amine (1.2 equiv.)
-
[Pd₂(dba)₃] (e.g., 0.02 equiv)
-
Suitable phosphine ligand (e.g., BINAP, 0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, deoxygenated toluene
-
-
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add this compound, the amine, [Pd₂(dba)₃], the phosphine ligand, and NaOtBu.
-
Add the anhydrous, deoxygenated toluene via syringe.
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool to room temperature and quench the reaction with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by chromatography.
-
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the palladium-catalyzed reactions of this compound.
Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.
Caption: Decision tree for initial solvent selection in common cross-coupling reactions.
Caption: Conceptual diagram of solvent polarity effects on catalytic cycle steps.
References
- 1. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Palladium‐Catalyzed Aryl Amination Reactions of 6‐Bromo‐ and 6‐Chloropurine Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Deactivation in 2-Bromo-4-methylpyridine Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing catalyst deactivation during cross-coupling reactions involving 2-Bromo-4-methylpyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of catalyst deactivation in cross-coupling reactions with this compound?
A1: Catalyst deactivation in these reactions primarily stems from several factors:
-
Catalyst Poisoning: The nitrogen atom in the pyridine (B92270) ring of this compound can act as a Lewis base and coordinate strongly to the active metal center of the catalyst (commonly palladium), blocking sites required for the catalytic cycle.[1][2] Impurities in reactants or solvents, such as sulfur compounds, water, and oxygen, can also act as potent poisons for transition metal catalysts.[3]
-
Thermal Decomposition: Many cross-coupling reactions require elevated temperatures. However, excessive heat can lead to catalyst decomposition and the formation of inactive palladium black.[3][4]
-
Ligand Degradation: Phosphine (B1218219) ligands, often used in these catalytic systems, are susceptible to oxidation by trace amounts of air, which inhibits their ability to coordinate to the palladium center.[4]
-
Formation of Inactive Catalyst Species: The catalyst can react with other components in the reaction mixture to form stable, catalytically inactive complexes.[1]
Q2: How do the substituents on the this compound ring influence catalyst activity?
A2: The electronic and steric properties of substituents on the pyridine ring significantly impact catalyst performance. The methyl group at the 4-position is an electron-donating group, which increases the electron density on the nitrogen atom. This enhanced Lewis basicity can lead to stronger coordination to the metal center, potentially increasing the likelihood of catalyst poisoning compared to unsubstituted bromopyridine.[1]
Q3: I am observing the formation of palladium black in my reaction. What does this indicate and how can I prevent it?
A3: The formation of palladium black, which is finely divided, catalytically inactive palladium metal, is a clear sign of catalyst decomposition.[2] This can be caused by:
-
A ligand-to-metal ratio that is too low, leaving the palladium center unsaturated and prone to aggregation.[4]
-
The presence of oxygen, which can oxidize the active Pd(0) catalyst.[4]
To prevent its formation, consider using bulky, electron-rich phosphine ligands to stabilize the catalyst, ensure the reaction is conducted under a strictly inert atmosphere, and optimize the reaction temperature.[2]
Q4: Can I regenerate a catalyst that has been deactivated in a reaction with this compound?
A4: Catalyst regeneration is possible, but its effectiveness depends on the deactivation mechanism.
-
For deactivation by organic residues: Washing the catalyst with a mixture of solvents like chloroform (B151607) and glacial acetic acid can remove adsorbed organic materials and restore activity.[5]
-
For poisoning by sulfur: High-temperature treatment (above 500°C) may be required for regeneration.[6]
-
For sintered catalysts: High-temperature treatment under an inert atmosphere can sometimes redisperse the metal nanoparticles.[7]
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Catalyst Poisoning | Ensure high purity of this compound and other reagents. Purify solvents and thoroughly degas them to remove oxygen and water.[3][4] Conduct the reaction under a strictly inert atmosphere (e.g., Argon or Nitrogen).[3] |
| Inadequate Catalyst Activation | Some palladium precatalysts, like Pd(OAc)₂, require an in-situ reduction to the active Pd(0) species. Ensure your protocol includes this step or consider using a pre-formed Pd(0) source like Pd(PPh₃)₄.[4][8] |
| Suboptimal Reaction Conditions | Optimize the reaction temperature; too low may lead to incomplete conversion, while too high can cause decomposition.[3] Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., dioxane, toluene, THF) as their choice is critical for catalyst activity and stability.[3][9] |
| Ligand Oxidation | Use fresh phosphine ligands or those stored under an inert atmosphere to prevent oxidation.[4] |
Issue 2: Rapid Catalyst Deactivation
| Possible Cause | Troubleshooting Steps |
| Strong Coordination of Pyridine Nitrogen | Increase the catalyst loading to counteract the poisoning effect.[1] Consider using more sterically hindered ligands that can limit the access of the pyridine nitrogen to the metal center. |
| Presence of Impurities | Rigorously purify all starting materials and solvents to eliminate potential catalyst poisons like sulfur or nitrogen-containing impurities.[1] |
| Inadequate Mixing | Ensure efficient stirring to avoid localized high concentrations of reagents that can contribute to catalyst decomposition.[4] |
Quantitative Data Summary
The following tables provide typical reaction parameters for Suzuki-Miyaura and Sonogashira cross-coupling reactions, which are commonly performed with substrates like this compound.
Table 1: Typical Catalyst Systems for Suzuki-Miyaura Coupling of Aryl Bromides
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Catalyst Loading (mol%) | Reference |
| Pd(PPh₃)₄ | - | K₂CO₃ | 1,4-Dioxane/Water | 90 | 5 | [10] |
| Pd(dppf)Cl₂ | - | K₂CO₃ | 1,4-Dioxane/Water | 120 (Microwave) | Not Specified | [11][12] |
| Pd(OAc)₂ | SPhos | K₂CO₃ | Toluene/Water | 100 | 2 | [9] |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | DMF | 90 | 3 | [9] |
Table 2: Typical Catalyst Systems for Sonogashira Coupling of Aryl Bromides
| Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Catalyst Loading (mol%) | Reference |
| Pd(PPh₃)₄ | CuI | Et₃N | THF | Room Temp. | 5 | [9] |
| [Pd(NH₃)₄]²⁺/(NH₄)Y | None (Copper-free) | Various | Various | Various | 1 | [13] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
-
Reaction Setup: In an oven-dried Schlenk flask, add the arylboronic acid (1.1-1.2 equivalents), a base such as K₃PO₄ (2.0-3.0 equivalents), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a ligand if required.[9]
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Under a positive pressure of the inert gas, add this compound (1.0 equivalent) followed by the degassed solvent (e.g., 1,4-Dioxane).[9]
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or LC-MS.[9][10]
-
Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Protocol 2: General Procedure for Catalyst Regeneration
This protocol is for catalysts deactivated by the accumulation of organic byproducts.[5]
-
Catalyst Recovery: After the reaction, recover the spent catalyst by filtration.
-
Washing: Suspend the spent catalyst in a mixture of chloroform and glacial acetic acid.
-
Treatment: Stir the suspension, potentially with the aid of ultrasonication, for a set period (e.g., 1-2 hours).
-
Isolation: Filter the catalyst, wash it with a suitable solvent to remove the acid and any dissolved residues, and dry it under vacuum.
-
Activity Test: The regenerated catalyst can then be tested in a new reaction to evaluate its recovered activity.
Visualizations
Caption: Troubleshooting workflow for low reaction yield.
Caption: Common catalyst deactivation pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. dcl-inc.com [dcl-inc.com]
- 7. In Situ helps to understand the recovery of deactivated palladium catalyst - DENSsolutions [denssolutions.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Page loading... [wap.guidechem.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-Bromo-4-methylpyridine Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of 2-Bromo-4-methylpyridine and its derivatives.
Troubleshooting Guide & FAQs
This section provides solutions to common problems encountered during the purification of this compound derivatives in a question-and-answer format.
Q1: After my synthesis, TLC analysis of the crude product shows multiple spots. What are the likely impurities?
A1: The presence of multiple spots on your TLC plate indicates that, along with your desired this compound derivative, byproducts have likely formed during the reaction. Common impurities include:
-
Isomeric Byproducts: Depending on the starting material, bromination can sometimes occur at a different position on the pyridine (B92270) ring, leading to constitutional isomers. For example, in the synthesis of 2-Bromo-4-fluoro-5-methylpyridine, the 6-bromo isomer can form as a byproduct.[1]
-
Di-brominated Byproducts: Over-bromination of the starting material or the desired product can lead to the formation of di-brominated species.[1]
-
Unreacted Starting Material: The reaction may not have gone to completion, leaving unreacted starting material in the crude product.[1]
-
Hydrolysis Products: If moisture is present during workup or storage, the bromo-group can be susceptible to hydrolysis, forming the corresponding hydroxypyridine derivative.
Q2: How can I identify the specific impurities present in my crude product?
A2: A combination of analytical techniques is recommended for unambiguous identification of impurities:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly effective for separating volatile compounds and determining their molecular weights. This will help you distinguish between your product, any isomeric byproducts (which will have the same mass), and di-brominated byproducts (which will have a higher mass).[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will provide detailed structural information. The chemical shifts and coupling constants of the aromatic protons will be distinct for each isomer, allowing for clear identification.[1]
Q3: What is the most effective method for purifying my this compound derivative?
A3: The choice of purification method depends on the nature of the impurities and the physical properties of your compound. The most common and effective techniques are:
-
Flash Column Chromatography: This is often the most effective method for separating compounds with different polarities, such as isomers and di-brominated byproducts.[1]
-
Recrystallization: If your product is a solid and a suitable solvent can be found, recrystallization is an excellent technique for removing small amounts of impurities.[2]
-
Fractional Distillation: For liquid derivatives with boiling points sufficiently different from those of the impurities, fractional distillation under reduced pressure can be a viable option.[1]
Q4: I'm having trouble with my column chromatography. The separation is poor. What can I do?
A4: Poor separation in column chromatography can be due to several factors. Here are some troubleshooting tips:
-
Optimize the Eluent System: The polarity of your solvent system (eluent) is crucial. Use Thin-Layer Chromatography (TLC) to test various solvent mixtures (e.g., different ratios of ethyl acetate (B1210297) in hexanes) to find the optimal eluent that gives good separation between your product and the impurities. A good starting point for pyridine derivatives is a mixture of ethyl acetate and hexanes.[3]
-
Check for Column Overloading: Using too much crude product for the size of your column will lead to broad bands and poor separation. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica (B1680970) gel.
-
Ensure Proper Column Packing: An improperly packed column with air bubbles or cracks will result in channeling and inefficient separation. Ensure the silica gel is packed uniformly.
Q5: My compound "oils out" during recrystallization instead of forming crystals. How can I fix this?
A5: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can be caused by several factors:
-
The solution is too concentrated. Try using a larger volume of solvent.
-
The solution is being cooled too quickly. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
The presence of impurities is inhibiting crystallization. In this case, another purification step, like column chromatography, may be necessary before recrystallization.
-
Scratching the inside of the flask with a glass rod at the surface of the liquid can sometimes induce crystallization.
-
Adding a "seed crystal" of the pure compound to the cooled solution can also initiate crystallization.
Quantitative Data on Purification Methods
The following table provides a general comparison of the expected outcomes for different purification methods for this compound derivatives. The actual values will vary depending on the specific derivative and the nature and amount of impurities.
| Purification Method | Typical Starting Purity | Expected Final Purity | Expected Yield |
| Flash Column Chromatography | 70-90% | >98% | 60-85% |
| Recrystallization | 90-95% | >99% | 70-90% |
| Fractional Distillation | 85-95% | >98% | 65-88% |
Note: Purity is typically determined by GC or NMR analysis. Yields are highly dependent on the initial purity and the skill of the researcher.
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol describes a general procedure for purifying a this compound derivative using flash column chromatography.
Materials:
-
Silica gel (230-400 mesh)
-
Appropriate size chromatography column
-
Eluent (e.g., a mixture of ethyl acetate and hexanes, determined by TLC analysis)
-
Sand
-
Cotton or glass wool
-
Collection tubes
-
Crude this compound derivative
Procedure:
-
Prepare the Column:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approximately 1 cm).
-
Prepare a slurry of silica gel in the eluent and carefully pour it into the column, avoiding the formation of air bubbles.
-
Gently tap the column to ensure even packing of the silica gel.
-
Add another thin layer of sand on top of the silica gel.
-
Drain the excess eluent until the solvent level is just at the top of the sand layer.
-
-
Load the Sample:
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane.
-
Carefully add the sample solution to the top of the column using a pipette.
-
Allow the sample to absorb onto the silica gel by draining the eluent until the liquid level is again at the top of the sand.
-
-
Elute the Column:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure to the top of the column (using a pump or a syringe) to force the eluent through the silica gel.
-
Collect fractions in separate test tubes.
-
-
Analyze the Fractions:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound derivative.
-
Protocol 2: Recrystallization
This protocol provides a general procedure for purifying a solid this compound derivative by recrystallization.
Materials:
-
Crude solid this compound derivative
-
A suitable solvent or solvent pair (e.g., ethanol, isopropanol, or a mixture like ethanol/water)
-
Erlenmeyer flasks
-
Heating source (e.g., hot plate)
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolve the Crude Product:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent.
-
Gently heat the mixture while stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point of the solvent.
-
-
Hot Filtration (if necessary):
-
If there are any insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Crystals of the pure product should start to form.
-
Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
-
Isolate and Dry the Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Allow the crystals to air dry on the filter paper, and then transfer them to a watch glass or drying oven to remove all traces of solvent.
-
Protocol 3: Fractional Distillation (under reduced pressure)
This protocol is for the purification of liquid this compound derivatives.
Materials:
-
Crude liquid this compound derivative
-
Distillation flask (round-bottom flask)
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flask
-
Heating mantle
-
Vacuum source (e.g., vacuum pump or water aspirator)
-
Boiling chips or a magnetic stir bar
Procedure:
-
Set up the Apparatus:
-
Assemble the fractional distillation apparatus as shown in standard laboratory manuals. Ensure all glass joints are properly sealed.
-
Place the crude liquid and boiling chips or a magnetic stir bar in the distillation flask.
-
-
Apply Vacuum:
-
Connect the apparatus to the vacuum source and slowly reduce the pressure.
-
-
Heating:
-
Begin heating the distillation flask gently with the heating mantle.
-
-
Distillation:
-
As the liquid boils, the vapor will rise through the fractionating column.
-
Monitor the temperature at the distillation head. The temperature should remain steady as the pure compound distills.
-
Collect the fraction that distills at a constant temperature and pressure. This is your purified product.
-
-
Shutdown:
-
Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before releasing the vacuum.
-
Visualizations
Experimental Workflow for Purification
Caption: A generalized workflow for the purification of this compound derivatives.
Troubleshooting Logic for Purification Challenges
Caption: A troubleshooting guide for common purification challenges.
References
Technical Support Center: Scale-Up of Reactions Involving 2-Bromo-4-methylpyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the scale-up of chemical reactions involving 2-Bromo-4-methylpyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of reactions involving this compound that present scale-up challenges?
A1: The most prevalent reactions include Palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira coupling. Nucleophilic aromatic substitution (SNAr) reactions also present unique scale-up challenges.
Q2: Why are reactions with this compound particularly sensitive to scale-up?
A2: The pyridine (B92270) ring can coordinate to metal catalysts, potentially leading to catalyst inhibition or deactivation. Furthermore, the electronic nature of the pyridine ring influences the reactivity of the C-Br bond. On a larger scale, issues with mass and heat transfer can become more pronounced, affecting reaction kinetics and impurity profiles.
Q3: What are the key safety precautions when handling this compound on a larger scale?
A3: this compound is classified as an irritant, causing skin, eye, and respiratory irritation.[1] It is crucial to handle it in a well-ventilated area, wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.[2] On a larger scale, the potential for exposure increases, necessitating more stringent engineering controls like fume hoods or glove boxes. Always consult the Safety Data Sheet (SDS) before handling.
Q4: How does the purity of this compound affect scale-up?
A4: Impurities in the starting material can have a significant impact on the reaction outcome at scale. They can poison the catalyst, lead to the formation of unforeseen by-products, and complicate purification. It is essential to use high-purity this compound for large-scale reactions.
Q5: My palladium-catalyzed reaction mixture turns black on a large scale, but not in the lab. What does this indicate?
A5: The formation of a black precipitate, often referred to as "palladium black," signifies the agglomeration and precipitation of the palladium catalyst from the solution.[3] This leads to catalyst deactivation and can halt the reaction. This is often exacerbated on a larger scale due to localized overheating or inadequate mixing, leading to catalyst decomposition.
Troubleshooting Guides
Issue 1: Suzuki-Miyaura Coupling - Low Yield and/or Incomplete Conversion at Scale
| Potential Cause | Troubleshooting Steps |
| Catalyst Deactivation | • Ensure Strict Inert Atmosphere: Oxygen can oxidize the active Pd(0) catalyst. Rigorously degas solvents and the reaction mixture and maintain a positive pressure of an inert gas (e.g., Nitrogen or Argon).[4] • Optimize Ligand-to-Metal Ratio: An insufficient amount of ligand can lead to palladium aggregation. A typical ratio is 1:1 to 4:1, depending on the ligand.[4] • Consider a More Robust Catalyst: For challenging couplings, consider using more stable pre-catalysts like Buchwald's palladacycles. |
| Poor Mass Transfer/Mixing | • Improve Agitation: Inadequate stirring can lead to localized high concentrations of reagents and poor heat dissipation, causing catalyst decomposition.[4] Use appropriate stirring equipment for the vessel size. • Optimize Solvent System: Ensure all components, including the base, are sufficiently soluble in the chosen solvent. The addition of a co-solvent like water can sometimes improve solubility and reaction rate.[3] |
| Boronic Acid Instability | • Use Fresh Boronic Acid: Boronic acids can degrade over time, especially heteroaryl boronic acids.[4] • Consider Boronate Esters: Pinacol or MIDA boronate esters are often more stable alternatives.[4] |
| Incorrect Base | • Screen Different Bases: The choice of base is critical. Common inorganic bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. The optimal base depends on the substrates and solvent.[5] • Ensure Base is Finely Powdered and Dry: This increases the surface area and reactivity. |
Issue 2: Buchwald-Hartwig Amination - Sluggish Reaction and By-product Formation at Scale
| Potential Cause | Troubleshooting Steps |
| Catalyst Inhibition by Amine | • Slow Addition of Amine: Adding the amine slowly can help to maintain a higher concentration of the active catalyst. • Use a Bulky Ligand: Sterically hindered phosphine (B1218219) ligands can prevent the formation of inactive bis-ligated palladium complexes. |
| Base Incompatibility | • Use a Strong, Non-nucleophilic Base: Sodium tert-butoxide (NaOtBu) is a common choice. Ensure it is of high purity and handled under anhydrous conditions. • Optimize Base Equivalents: Typically, 1.2-1.5 equivalents of base are used. |
| Formation of Hydrodehalogenation By-product | • Optimize Reaction Temperature: Lowering the temperature may reduce the rate of this side reaction. • Ensure Anhydrous Conditions: Water can be a proton source for this side reaction. |
| Amine Volatility (for volatile amines) | • Use a Sealed Reaction Vessel: This is crucial for preventing the loss of volatile amines, especially at elevated temperatures.[6] |
Issue 3: Sonogashira Coupling - Catalyst Decomposition and Alkyne Homocoupling
| Potential Cause | Troubleshooting Steps |
| Copper(I) Mediated Alkyne Homocoupling (Glaser coupling) | • Use Copper-Free Conditions: Several modern protocols for Sonogashira coupling do not require a copper co-catalyst, which can eliminate this side reaction.[7] • Strict Exclusion of Oxygen: Oxygen promotes the homocoupling of terminal alkynes. |
| Catalyst Decomposition at Higher Temperatures | • Use a More Stable Palladium Pre-catalyst: Consider catalysts with bulky phosphine ligands that are more resistant to decomposition at elevated temperatures. • Optimize Reaction Temperature: Run the reaction at the lowest effective temperature. |
| Incomplete Reaction | • Ensure Purity of Alkyne: Impurities in the terminal alkyne can interfere with the reaction. • Optimize Base: An amine base like triethylamine (B128534) or diisopropylethylamine is typically used. Ensure it is dry and used in sufficient excess. |
Quantitative Data Summary
The following tables provide an illustrative comparison of typical reaction parameters and outcomes when scaling up reactions involving this compound. The values are representative and may vary depending on the specific reaction and equipment.
Table 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
| Parameter | Laboratory Scale (1 g) | Pilot Plant Scale (1 kg) |
| Catalyst Loading (mol%) | 1 - 5 | 0.1 - 1 |
| Reaction Time (hours) | 2 - 12 | 8 - 24 |
| Typical Yield (%) | 85 - 95 | 75 - 85 |
| Purity (%) | >98 | 95 - 98 |
| Key Impurities | Homocoupled boronic acid, debrominated starting material | Increased levels of homocoupled and debrominated products, potential process-related impurities |
Table 2: Buchwald-Hartwig Amination of this compound with a Primary Amine
| Parameter | Laboratory Scale (1 g) | Pilot Plant Scale (1 kg) |
| Catalyst Loading (mol%) | 2 - 5 | 0.5 - 2 |
| Reaction Time (hours) | 4 - 18 | 12 - 36 |
| Typical Yield (%) | 80 - 90 | 70 - 80 |
| Purity (%) | >97 | 90 - 97 |
| Key Impurities | Hydrodehalogenated starting material, bis-arylated amine | Increased levels of hydrodehalogenation, potential impurities from longer reaction times |
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Coupling (Lab Scale)
-
To a dry flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq), the arylboronic acid (1.2 eq), a suitable palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).
-
Purge the flask with an inert gas (Nitrogen or Argon) for 15-20 minutes.
-
Add a degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane (B91453) and water).
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Representative Protocol for Buchwald-Hartwig Amination (Lab Scale)
-
To a dry, sealable reaction tube, add a palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01 eq) and a suitable phosphine ligand (e.g., XPhos, 0.02 eq).
-
Add the base (e.g., NaOtBu, 1.2 eq).
-
Seal the tube, and purge with an inert gas.
-
Add a solution of this compound (1.0 eq) in a dry, degassed solvent (e.g., toluene).
-
Add the amine (1.1 eq).
-
Heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction, quench with saturated aqueous ammonium (B1175870) chloride, and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Visualizations
References
- 1. A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors - Chemical Science (RSC Publishing) DOI:10.1039/D2SC04041G [pubs.rsc.org]
- 2. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. researchgate.net [researchgate.net]
- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 6. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Microwave-Assisted Synthesis with 2-Bromo-4-methylpyridine
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 2-Bromo-4-methylpyridine in microwave-assisted organic synthesis. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and standardized experimental protocols to help you optimize your reactions, ensure safety, and achieve reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using microwave synthesis for reactions with this compound? A1: Microwave-assisted synthesis offers several key advantages over conventional heating methods. The primary benefits include dramatically reduced reaction times, often from hours to minutes, and improved product yields.[1][2][3] This rapid and efficient heating can also lead to cleaner reactions with fewer byproducts, simplifying purification.[4] The technology is particularly effective for cross-coupling reactions like Suzuki and Buchwald-Hartwig aminations.[5][6]
Q2: Which cross-coupling reactions are commonly performed with this compound under microwave irradiation? A2: this compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. The most common are:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids. This is used to synthesize biaryl compounds.[5][7]
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with various amines, creating substituted aminopyridines.[1][8]
-
Heck Coupling: For the formation of C-C bonds with alkenes.
-
Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.
Q3: How do I select an appropriate solvent for my microwave reaction? A3: Solvent selection is critical for efficient microwave heating. Polar solvents with a high dielectric loss tangent (tan δ) absorb microwave energy effectively and heat rapidly.[4] Common choices for cross-coupling reactions include:
-
Ethers: 1,4-Dioxane (B91453), Tetrahydrofuran (THF)
-
Alcohols: Isopropanol (iPrOH), Ethanol (EtOH)
-
Amides: N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP)
-
Nitriles: Acetonitrile (MeCN) Often, a mixture of an organic solvent and water is used, particularly for Suzuki reactions, to dissolve all reactants.[7][9]
Q4: What are typical starting parameters (temperature, time, power) for a new reaction? A4: When developing a new method, it's best to start with conditions similar to a conventional protocol. A good starting point for a closed-vessel microwave reaction is to set the temperature about 10-25°C higher than the boiling point of the solvent or the temperature used in the conventional method.[10]
-
Temperature: 120-160°C is a common range for Suzuki and Buchwald-Hartwig reactions.[5][7]
-
Time: Start with 10-20 minutes. Microwave reactions are rapid, and this is often sufficient.[3]
-
Power: Use the instrument's automatic power modulation to maintain the set temperature. A maximum power setting of 200-300 W is typical.[10]
Q5: Are there any specific safety precautions I should take? A5: Yes, safety is paramount. Always use a microwave reactor designed for chemical synthesis, not a domestic oven.[11] Key safety considerations include:
-
Pressure: Be aware of potential pressure buildup, especially with volatile solvents or highly exothermic reactions. Never exceed the pressure rating of the reaction vessel.[11][12]
-
Vessel Integrity: Inspect vessels for cracks or damage before use. Do not use vessels beyond their recommended lifetime.[11]
-
Stirring: Ensure adequate stirring to prevent localized superheating and ensure even temperature distribution.[11]
-
Exothermic Reactions: Exercise extreme caution with potentially explosive functional groups (e.g., azides, nitro groups) or highly exothermic reactions.[11]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses and gloves.[13]
Troubleshooting Guide
Q1: My reaction yield is low or I'm recovering only starting material. What should I do? A1: Low or no conversion is a common issue when developing a new method. Consider the following troubleshooting steps, which are also illustrated in the flowchart below.
-
Increase Temperature: This is the most effective parameter to change first. Increase the reaction temperature in increments of 15-20°C.[10] For many cross-coupling reactions, temperatures up to 150°C or higher may be necessary.[5]
-
Increase Reaction Time: If increasing the temperature does not work, try extending the reaction time. Double the initial time (e.g., from 15 min to 30 min) and analyze the results.
-
Check Catalyst and Ligand: Ensure the palladium catalyst and ligand are active. Deactivated catalysts are a common source of failure. Consider using a different ligand or a pre-catalyst. For Suzuki reactions, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) is often effective.[7] For Buchwald-Hartwig aminations, ligands like XPhos can be beneficial.[1]
-
Verify Base and Solvent: Ensure the correct base is being used and that it is sufficiently strong. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are common for Suzuki reactions, while a stronger base like sodium tert-butoxide (NaOtBu) is often required for aminations.[1][5] The solvent must be anhydrous if required by the reaction chemistry.
Caption: Troubleshooting flowchart for low product yield.
Q2: My reaction is producing significant byproducts. How can I improve selectivity? A2: Byproduct formation is often related to excessive temperature or reaction time.
-
Reduce Temperature: High temperatures can cause decomposition of reactants or products. Try lowering the temperature by 10-20°C.
-
Reduce Reaction Time: Microwave heating is very efficient; prolonged irradiation can lead to side reactions. Monitor the reaction at shorter time intervals to find the optimal endpoint.
-
Check Stoichiometry: Ensure the ratio of reactants is correct. For Suzuki reactions, a slight excess of the boronic acid (1.1-1.5 equivalents) is common.[5]
-
Inert Atmosphere: For oxygen-sensitive reactions like the Buchwald-Hartwig amination, ensure the reaction vial is properly purged with an inert gas (e.g., Nitrogen or Argon) to prevent oxidative side reactions.
Q3: I am experiencing a sudden pressure increase or "pressure runaway". What is happening? A3: A rapid pressure increase indicates a highly exothermic event or that the temperature has significantly exceeded the solvent's boiling point in the sealed vessel.
-
Reduce Reactant Concentration: Highly concentrated reaction mixtures can lead to uncontrollable exothermic events. Dilute the reaction mixture.
-
Ramp Heating: Instead of applying maximum power immediately, use a temperature ramp to allow for better control over the initial heating phase.
-
Ensure Proper Stirring: Inadequate stirring can create localized "hot spots" where the temperature is much higher than the sensor reading, leading to solvent boiling and rapid pressure increase.[11]
Experimental Protocols & Data
General Reaction Parameters
The following table summarizes typical starting parameters for microwave-assisted cross-coupling reactions involving this compound.
| Parameter | Suzuki Coupling | Buchwald-Hartwig Amination |
| Temperature | 120 - 150 °C | 110 - 160 °C |
| Reaction Time | 10 - 30 min | 15 - 45 min |
| Catalyst | Pd(dppf)Cl₂, PdCl₂(PPh₃)₂ | Pd₂(dba)₃ |
| Ligand | (Included) or PPh₃ | XPhos, BINAP |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | NaOtBu, K₂CO₃ |
| Solvent | Dioxane/H₂O, DMF, MeCN/H₂O | Toluene, Dioxane |
Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol describes a typical procedure for coupling this compound with an arylboronic acid.
| Reagent | Molar Eq. | Example Amount | Purpose |
| This compound | 1.0 | 172 mg (1.0 mmol) | Substrate |
| Arylboronic Acid | 1.2 | 1.2 mmol | Coupling Partner |
| Pd(dppf)Cl₂ | 0.05 | 41 mg (0.05 mmol) | Catalyst |
| K₂CO₃ | 2.0 | 276 mg (2.0 mmol) | Base |
| 1,4-Dioxane | - | 3 mL | Solvent |
| Water | - | 1 mL | Co-solvent |
Methodology:
-
To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Add the 1,4-dioxane and water.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor cavity.
-
Irradiate at 120°C for 20 minutes with continuous stirring.
-
After the reaction, cool the vial to room temperature using compressed air before opening.[5]
-
Analyze the reaction mixture by TLC or LC-MS to confirm product formation.
Caption: General experimental workflow for microwave synthesis.
Protocol 2: Microwave-Assisted Buchwald-Hartwig Amination
This protocol provides a general method for the amination of this compound.
| Reagent | Molar Eq. | Example Amount | Purpose |
| This compound | 1.0 | 172 mg (1.0 mmol) | Substrate |
| Amine | 1.2 | 1.2 mmol | Coupling Partner |
| Pd₂(dba)₃ | 0.02 | 18 mg (0.02 mmol) | Catalyst Precursor |
| XPhos | 0.08 | 38 mg (0.08 mmol) | Ligand |
| NaOtBu | 1.4 | 135 mg (1.4 mmol) | Base |
| Toluene | - | 4 mL | Solvent |
Methodology:
-
In a glovebox, add NaOtBu to a 10 mL microwave reaction vial containing a stir bar.
-
Add the Pd₂(dba)₃ and XPhos.
-
In a separate vial, dissolve this compound and the amine in toluene.
-
Transfer the solution to the microwave vial containing the catalyst and base.
-
Seal the vial tightly.
-
Remove the vial from the glovebox and place it in the microwave reactor.
-
Irradiate at 130°C for 30 minutes.[1]
-
After cooling, quench the reaction and proceed with standard workup and purification.
Safety and Best Practices Visualization
Caption: Key safety principles for microwave-assisted synthesis.
References
- 1. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microwave-Assisted Buchwald-Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microwave-assisted Suzuki cross-coupling reaction, a key step in the synthesis of polycyclic aromatic hydrocarbons and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bspublications.net [bspublications.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Page loading... [guidechem.com]
- 8. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Getting Started with Microwave Synthesis [cem.com]
- 11. Safety Considerations for Microwave Synthesis [cem.com]
- 12. ijnrd.org [ijnrd.org]
- 13. scribd.com [scribd.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Bromo-4-methylpyridine and 2-Chloro-4-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel chemical entities, the choice of starting materials is a critical decision that significantly influences reaction efficiency, cost, and overall synthetic strategy. Halogenated pyridines are versatile building blocks in medicinal chemistry and materials science, offering a reactive handle for a variety of transformations. This guide provides an objective comparison of the reactivity of two common building blocks: 2-Bromo-4-methylpyridine and 2-Chloro-4-methylpyridine (B103993). The comparison focuses on their performance in key synthetic transformations, supported by established chemical principles and available experimental data for analogous systems.
General Principles of Reactivity
The reactivity of this compound and 2-chloro-4-methylpyridine is primarily dictated by the nature of the carbon-halogen bond and the electronic properties of the pyridine (B92270) ring. Two main classes of reactions are considered here: palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).
In palladium-catalyzed cross-coupling reactions , such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, the initial and often rate-determining step is the oxidative addition of the palladium(0) catalyst into the carbon-halogen (C-X) bond. The reactivity trend for halogens in this step is generally I > Br > Cl > F. This is attributed to the decreasing strength of the C-X bond down the group, with the C-Br bond being weaker and thus more readily cleaved than the C-Cl bond. Consequently, this compound is expected to be more reactive than its chloro-analogue in these transformations, often allowing for milder reaction conditions and lower catalyst loadings.
Conversely, in nucleophilic aromatic substitution (SNAr) , the reaction proceeds via a two-step addition-elimination mechanism. The rate of this reaction is influenced by two main factors: the ability of the pyridine ring to stabilize the negative charge in the intermediate Meisenheimer complex and the leaving group ability of the halide. The electron-withdrawing nature of the pyridine nitrogen activates the 2- and 4-positions towards nucleophilic attack. For the leaving group, the trend is often F > Cl > Br > I. This is because the more electronegative halogen can better stabilize the developing negative charge in the transition state leading to the Meisenheimer complex. Therefore, 2-chloro-4-methylpyridine is generally expected to be more reactive than this compound in SNAr reactions.
Quantitative Reactivity Comparison
Note: The data presented below is a compilation from different sources for structurally similar compounds and should be interpreted as illustrative of the general reactivity patterns. Reaction conditions are not identical and yields can be highly dependent on the specific substrates, catalyst system, and reaction parameters.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. As expected, bromopyridines generally exhibit higher reactivity compared to their chloro counterparts.
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Bromo-6-methylpyridine | Arylboronic acid | Pd₂(dba)₃ / P(o-tol)₃ | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~80-95 |
| 2-Chloropyridine derivative | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 18 | ~70-90 |
Data is for illustrative purposes based on typical conditions for similar substrates.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. Similar to the Suzuki coupling, the bromo-substituted pyridine is generally more reactive.
| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Bromo-6-methylpyridine[1] | (+/-)-trans-1,2-Diaminocyclohexane | Pd₂(dba)₃ / (±)-BINAP | NaOBuᵗ | Toluene | 80 | 4 | 60[1] |
| 2-Chlorotoluene (B165313) | Morpholine | (NHC)Pd(allyl)Cl | NaOtBu | 1,4-Dioxane | 80 | 0.4 | 94[2] |
Data for 2-chlorotoluene is included as a representative example of a less reactive aryl chloride requiring a highly active catalyst system.
Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C bonds between aryl halides and terminal alkynes. The higher reactivity of the C-Br bond is also evident in this reaction.
| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Amino-3-bromopyridine[3] | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 3 | 91[3] |
| Aryl Chloride | Phenylacetylene | [{Pd(µ-OH)Cl(IPr)}₂] | (none) | EtOH | 80 | 24 | Moderate |
Data for a generic aryl chloride highlights that these couplings often require specialized catalysts and conditions.
Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, the trend is generally reversed, with chloro-substituted pyridines often being more reactive than their bromo counterparts. A direct comparison can be seen in the synthesis of 2-bromo-4-methoxypyridine (B110594) from 2-bromo-4-chloropyridine, where the chloride is selectively displaced by methoxide.
| Aryl Halide | Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | |---|---|---|---|---|---|---|---| | 2-Bromo-4-chloropyridine[4] | Sodium Methoxide | - | DMSO | 120 | 24 | 25 (for 2-bromo-4-methoxypyridine)[4] | | 2-Chloropyridine | Sodium Ethoxide | - | Ethanol | Reflux | - | Good |
The first entry demonstrates the selective substitution of the chloro group in the presence of a bromo group on the same pyridine ring, indicating the higher reactivity of the chloride in this SNAr reaction.
Mandatory Visualization
References
A Comparative Guide to Palladium Catalysts for 2-Bromo-4-methylpyridine Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of pyridine (B92270) rings is a cornerstone of modern synthetic chemistry, particularly in the development of pharmaceuticals and functional materials. 2-Bromo-4-methylpyridine is a key building block, and its efficient coupling via palladium-catalyzed reactions is of paramount importance. This guide provides an objective comparison of various palladium catalysts for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions involving this compound, supported by experimental data and detailed protocols to aid in catalyst selection and reaction optimization.
Catalyst Selection Workflow
The choice of an appropriate palladium catalyst and reaction conditions is critical for achieving high yields and purity in cross-coupling reactions. The following diagram illustrates a general workflow for selecting a suitable catalytic system.
Caption: A logical workflow for selecting and optimizing a palladium catalyst system for a cross-coupling reaction.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a versatile method for creating carbon-carbon bonds. For the coupling of this compound with boronic acids, the choice of catalyst and ligand is crucial for efficient conversion.
Performance of Palladium Catalysts in Suzuki-Miyaura Coupling
| Catalyst / Precursor | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dimethoxyethane | 80 | 2 | High | Not specified |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane | 80-100 | 2-24 | High | 5 |
| Pd(OAc)₂ | SPhos | K₂CO₃ | Toluene/H₂O | 100 | 8 | ~90-98 | 2 |
| Pd/C | - | K₂CO₃ | PEG400/H₂O | 45 | Not specified | High | Not specified |
| Bis(imino)pyridine Pd(II) | Bis(imino)pyridine | K₃PO₄·3H₂O | H₂O | 80 | 3-10 | ≥90 | 0.25 |
Note: Yields are based on reactions with various arylboronic acids and may vary for specific substrates.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)[1]
-
Base (e.g., K₂CO₃, 2.0 equiv)[1]
-
Degassed solvent (e.g., 1,4-dioxane/water mixture)[1]
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask containing a magnetic stir bar, combine this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon) three times.
-
Catalyst and Solvent Addition: Add the palladium catalyst and degassed solvent.
-
Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or GC-MS.[1]
-
Workup: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent. The combined organic layers are dried and concentrated.
-
Purification: Purify the crude product by column chromatography.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination allows for the formation of C-N bonds, which is critical in the synthesis of many biologically active compounds. The choice of a bulky electron-rich phosphine (B1218219) ligand is often key to a successful transformation.
Performance of Palladium Catalysts in Buchwald-Hartwig Amination
| Catalyst / Precursor | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ | RuPhos | LiHMDS | Toluene | 100 | 16 | 71 |
| RuPhos-precatalyst | RuPhos | LiHMDS | Toluene | 100 | 16 | 83 |
| BrettPhos-precatalyst | BrettPhos | LiHMDS | Toluene | 100 | 16 | Moderate-Good |
| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Not specified | Not specified | Not specified | Good |
Note: Yields are based on reactions with various amines on similar bromopyridine substrates.[2]
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., RuPhos-precatalyst, 2 mol%)[2]
-
Base (e.g., LiHMDS, 2.0 equiv)[2]
-
Anhydrous toluene
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst and base.
-
Inert Atmosphere: Evacuate and backfill the tube with argon.
-
Reagent Addition: Add a solution of this compound and the amine in anhydrous toluene.
-
Reaction: Heat the mixture in a preheated oil bath at the desired temperature until the starting material is consumed (monitored by GC-MS or LC-MS).
-
Workup: Cool the reaction to room temperature, quench with water, and extract with an organic solvent.
-
Purification: The crude product is purified by flash column chromatography.
Sonogashira Coupling: C-C (sp²-sp) Bond Formation
The Sonogashira coupling is a reliable method for the formation of a bond between an sp² carbon of an aryl halide and an sp carbon of a terminal alkyne. This reaction is pivotal for the synthesis of conjugated enynes and arylalkynes.[3]
Performance of Palladium Catalysts in Sonogashira Coupling
| Catalyst / Precursor | Ligand | Additive | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(CF₃COO)₂ | PPh₃ | CuI | Et₃N | DMF | 100 | 3 | up to 96 |
| PdCl₂(PPh₃)₂ | PPh₃ | - | TBAF | Solvent-free | Not specified | Fast | Moderate-Excellent |
| [DTBNpP]Pd(crotyl)Cl | DTBNpP | - | TMP | DMSO | Room Temp | Not specified | up to 97 |
Note: Yields are based on reactions with various terminal alkynes on similar bromopyridine substrates.[4][5][6]
Experimental Protocol: Sonogashira Coupling
Materials:
-
This compound (0.5 mmol)
-
Terminal alkyne (0.6 mmol)
-
Pd(CF₃COO)₂ (2.5 mol%)[6]
-
PPh₃ (5.0 mol%)[6]
-
CuI (5.0 mol%)[6]
-
Et₃N (1 mL)[6]
-
DMF (2 mL)[6]
Procedure:
-
Catalyst Preparation: Under a nitrogen atmosphere, add Pd(CF₃COO)₂, PPh₃, and CuI to a round-bottomed flask, followed by DMF, and stir for 30 minutes.[6]
-
Reagent Addition: Add this compound, the terminal alkyne, and Et₃N.[6]
-
Reaction: Heat the reaction mixture at 100 °C for 3 hours, monitoring the progress by TLC.[6]
-
Workup: After completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Purification: The combined organic layers are dried, concentrated, and the residue is purified by column chromatography.
Catalytic Cycles Overview
The following diagram provides a simplified overview of the catalytic cycles for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.
Caption: Simplified catalytic cycles for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 6. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
A Comparative Analysis of the Reactivity of 2-Bromo-4-methylpyridine and 2-Bromo-3-methylpyridine in Key Cross-Coupling and Metallation Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 2-Bromo-4-methylpyridine and 2-Bromo-3-methylpyridine, two isomeric building blocks crucial in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. The positioning of the methyl group relative to the bromo substituent significantly influences the electronic and steric environment of the pyridine (B92270) ring, leading to distinct reactivity profiles in common organic transformations. This document summarizes available experimental data, provides detailed experimental protocols for key reactions, and uses visualizations to illustrate reaction pathways and workflows.
Introduction to Reactivity
The reactivity of 2-bromopyridines in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, is primarily governed by the ease of oxidative addition of the C-Br bond to the palladium(0) catalyst. This step can be influenced by both electronic and steric factors. Electron-donating groups, such as a methyl group, can increase electron density on the pyridine ring, potentially slowing down the oxidative addition step. However, the steric hindrance around the C-Br bond plays a more critical role, especially for substituents at the 3-position.
This compound: The methyl group is located para to the bromine atom. In this position, it exerts a modest electron-donating effect through hyperconjugation and induction, which can slightly influence the reactivity of the C-Br bond. Steric hindrance at the reaction center is minimal.
2-Bromo-3-methylpyridine: The methyl group is positioned ortho to the bromine atom. This proximity introduces significant steric hindrance around the C-Br bond, which can impede the approach of the bulky palladium catalyst complex, thereby reducing the reaction rate and efficiency of cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The reactivity of 2-bromo-methylpyridines in this reaction is a good indicator of their general utility in constructing biaryl structures.
Table 1: Representative Data for Suzuki-Miyaura Coupling with Phenylboronic Acid
| Substrate | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | ~85 (estimated) | General Knowledge |
| 2-Bromo-3-methylpyridine | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 110 | 18 | ~70 (estimated) | General Knowledge |
Note: The data in this table is representative and compiled from general knowledge of Suzuki couplings of similar bromopyridines. Actual yields may vary depending on the specific reaction conditions and catalyst system used.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
A mixture of the 2-bromomethylpyridine (1.0 equiv.), phenylboronic acid (1.2 equiv.), potassium carbonate (2.0 equiv.), and Pd(PPh₃)₄ (0.05 equiv.) in a 4:1 mixture of 1,4-dioxane (B91453) and water is degassed with argon for 15 minutes. The reaction mixture is then heated at 90 °C for 12-24 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate (B1210297) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel.
A Comparative Study of Bases in Suzuki Reactions of 2-Bromo-4-methylpyridine
For Researchers, Scientists, and Drug Development Professionals: Optimizing the Suzuki-Miyaura Coupling of a Key Pyridine (B92270) Intermediate
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. For drug discovery and development, the synthesis of substituted pyridines is of particular interest due to their prevalence in pharmaceutical agents. This guide provides a comparative analysis of various bases used in the Suzuki reaction of 2-Bromo-4-methylpyridine, a versatile building block in medicinal chemistry. By presenting available experimental data and detailed protocols, this document aims to assist researchers in selecting the optimal conditions for their synthetic needs.
The Critical Role of the Base in the Suzuki-Miyaura Catalytic Cycle
The base plays a multifaceted and indispensable role in the Suzuki-Miyaura reaction. Its primary functions are to activate the organoboron species and facilitate the transmetalation step, which is often the rate-determining step of the catalytic cycle. The base reacts with the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center. The choice of base can significantly impact reaction yield, rate, and selectivity. Common bases employed in Suzuki couplings include carbonates (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides. The strength, solubility, and nature of the counter-ion of the base are all critical factors to consider.
Performance Comparison of Bases
While a direct, side-by-side comparison of multiple bases for the Suzuki reaction of this compound under identical conditions is not extensively documented in the literature, we can compile and compare data from various studies on similar substrates to provide valuable insights.
| Base | Catalyst | Ligand | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference Substrate |
| K₂CO₃ | Pd(dppf)Cl₂ | dppf | water/1,4-dioxane (B91453) (5:1) | 120 (microwave) | - | 81 | This compound |
| Na₂CO₃ | Pd(OAc)₂ | - | water | 80 | - | 98 | Aryl Halide & Phenylboronic Acid |
| K₃PO₄ | Pd(PPh₃)₄ | PPh₃ | 1,4-dioxane/water | 85-95 | >15 | Moderate to Good | 5-bromo-2-methylpyridin-3-amine |
| Cs₂CO₃ | Pd(PPh₃)₄ | PPh₃ | dry toluene | 70-80 | - | 80 | 5-(4-bromophenyl)-4,6-dichloropyrimidine |
Note: The data presented is compiled from different sources and the reaction conditions are not identical. Direct comparison of yields should be interpreted with caution.
From the available data, potassium carbonate (K₂CO₃) has been shown to be an effective base for the Suzuki coupling of this compound, affording a high yield of 81%.[1] For a different aryl halide system, sodium carbonate (Na₂CO₃) provided an excellent yield of 98%.[2] Potassium phosphate (B84403) (K₃PO₄) and cesium carbonate (Cs₂CO₃) have also been successfully employed in Suzuki reactions of other brominated pyridine derivatives, demonstrating their utility.[3][4] The choice of base is often intertwined with the solvent system and the specific palladium catalyst and ligand used.
Experimental Protocols
Below are representative experimental protocols for Suzuki-Miyaura reactions, which can be adapted for the coupling of this compound.
Protocol 1: Suzuki Coupling of this compound using K₂CO₃
This protocol is based on the optimized conditions reported for the Suzuki reaction of this compound.[1]
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd(dppf)Cl₂ (catalyst)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
Procedure:
-
To a microwave reaction vessel, add this compound, the arylboronic acid (1.2 equiv.), Pd(dppf)Cl₂ (catalyst loading to be optimized, e.g., 2-5 mol%), and K₂CO₃ (2.0 equiv.).
-
Add a 5:1 mixture of water and 1,4-dioxane.
-
Seal the vessel and place it in a microwave reactor.
-
Heat the reaction mixture to 120 °C and hold for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and wash with water.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Suzuki Coupling of Bromo-pyridines using K₃PO₄
This protocol is a general method that has been successfully applied to the Suzuki coupling of functionalized bromo-pyridines.[3]
Materials:
-
Bromo-pyridine derivative
-
Arylboronic acid (1.1-1.5 equivalents)
-
Pd(PPh₃)₄ (5 mol%)
-
Potassium phosphate (K₃PO₄) (2-3 equivalents)
-
1,4-Dioxane
-
Water
Procedure:
-
In a Schlenk flask, combine the bromo-pyridine, arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed mixture of 1,4-dioxane and water (typically 4:1 or 5:1 v/v).
-
Heat the reaction mixture to 85-95 °C with stirring for 15 hours or until completion as monitored by TLC or LC-MS.
-
After cooling to room temperature, filter the reaction mixture.
-
Dilute the filtrate with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Visualizing the Suzuki-Miyaura Reaction
To better understand the process, the following diagrams illustrate the experimental workflow and the fundamental catalytic cycle of the Suzuki-Miyaura reaction.
Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 4. mdpi.com [mdpi.com]
A Comparative Guide to the Analytical Validation of 2-Bromo-4-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantitative determination of 2-Bromo-4-methylpyridine. The focus is on two prevalent chromatographic techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The information presented is essential for researchers and professionals in drug development and quality control to ensure the reliability and accuracy of their analytical results.
While specific validated method data for this compound is not extensively published, this guide synthesizes standard validation protocols and includes representative experimental data based on the analysis of analogous brominated pyridine (B92270) compounds. The methodologies and data tables are structured to offer a clear comparison of the performance of each technique.
Methodology Comparison: HPLC vs. GC
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are both powerful techniques for the separation and quantification of this compound. The choice between them often depends on the sample matrix, the required sensitivity, and the nature of potential impurities.
-
High-Performance Liquid Chromatography (HPLC): This technique is well-suited for the analysis of this compound, particularly for assessing purity and identifying non-volatile impurities. A reversed-phase method is typically employed.
-
Gas Chromatography (GC): GC is an excellent alternative, especially for assessing volatile impurities and for its high resolution. Given the volatility of this compound, GC can provide rapid and efficient analysis. Commercial suppliers often use GC to determine the assay of this compound[1][2].
Experimental Workflow for Analytical Method Validation
The following diagram outlines the typical workflow for validating an analytical method to ensure it is suitable for its intended purpose.
Caption: General workflow for the validation of an analytical method.
Data Presentation: Performance Comparison
The following tables summarize the typical performance characteristics of validated HPLC and GC methods for the analysis of this compound.
Table 1: Comparison of HPLC and GC Method Validation Parameters
| Validation Parameter | HPLC Method | GC Method |
| Linearity (R²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 98.0% - 102.0% |
| Precision (% RSD) | ||
| - Repeatability | < 1.0% | < 1.0% |
| - Intermediate Precision | < 2.0% | < 2.0% |
| Limit of Detection (LOD) | 0.01 µg/mL | 0.02 µg/mL |
| Limit of Quantitation (LOQ) | 0.03 µg/mL | 0.06 µg/mL |
| Specificity | No interference from placebo or impurities | No interference from placebo or impurities |
| Robustness | Passed | Passed |
Table 2: System Suitability Test (SST) Results
| SST Parameter | HPLC Method Requirements | GC Method Requirements |
| Tailing Factor (T) | ≤ 2.0 | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 | > 3000 |
| % RSD of Peak Area | ≤ 2.0% (for n=6) | ≤ 2.0% (for n=6) |
Experimental Protocols
Detailed methodologies for the HPLC and GC methods are provided below. These protocols are representative and may require optimization for specific laboratory conditions and instrumentation.
High-Performance Liquid Chromatography (HPLC) Method
This method is based on a reversed-phase separation with UV detection, similar to methods used for other bromopyridine compounds[3].
1. Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile and Water (60:40 v/v) with 0.1% Formic Acid
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 270 nm
-
Injection Volume: 10 µL
-
Run Time: 10 minutes
2. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of diluent (Acetonitrile:Water, 50:50 v/v).
-
Working Standard Solution (100 µg/mL): Dilute 10 mL of the stock solution to 100 mL with the diluent.
-
Sample Solution (100 µg/mL): Prepare the sample at a target concentration of 100 µg/mL in the diluent.
3. Validation Experiments:
-
Linearity: Prepare a series of solutions from the stock solution ranging from the LOQ to 150% of the working standard concentration.
-
Accuracy: Perform recovery studies by spiking a placebo with the analyte at 80%, 100%, and 120% of the target concentration.
-
Precision: Analyze six replicate preparations of the standard solution for repeatability. For intermediate precision, repeat the analysis on a different day with a different analyst.
-
Robustness: Intentionally vary chromatographic parameters such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%).
Gas Chromatography (GC) Method
This method utilizes a capillary column with flame ionization detection (FID).
1. Chromatographic Conditions:
-
Column: DB-5, 30 m x 0.32 mm, 0.25 µm film thickness (or equivalent)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injector Temperature: 250 °C
-
Detector Temperature (FID): 280 °C
-
Oven Temperature Program:
-
Initial Temperature: 80 °C, hold for 1 minute
-
Ramp: 15 °C/min to 200 °C, hold for 5 minutes
-
-
Injection Volume: 1 µL (Split ratio 50:1)
-
Run Time: 15 minutes
2. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of a suitable solvent such as Dichloromethane.
-
Working Standard Solution (100 µg/mL): Dilute 10 mL of the stock solution to 100 mL with the solvent.
-
Sample Solution (100 µg/mL): Prepare the sample at a target concentration of 100 µg/mL in the solvent.
3. Validation Experiments:
-
Linearity, Accuracy, Precision, and Robustness: Follow a similar approach as described for the HPLC method, adapting for the GC technique and parameters. For robustness, vary parameters such as injector temperature, oven ramp rate, and carrier gas flow rate.
Logical Relationships in Method Selection
The choice between HPLC and GC for the analysis of this compound depends on several factors. The following diagram illustrates the decision-making process.
Caption: Decision tree for selecting an analytical method.
References
A Comparative Guide to the Mechanistic Studies of 2-Bromo-4-methylpyridine Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common palladium-catalyzed cross-coupling reactions involving 2-bromo-4-methylpyridine, a versatile building block in medicinal chemistry and materials science. We will delve into the mechanistic aspects and performance of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, supported by experimental data to aid in reaction optimization and catalyst selection.
Performance Comparison of Cross-Coupling Reactions
The choice of catalytic system is paramount for achieving high yields and reaction efficiency. Below, we summarize and compare the performance of different catalysts, ligands, and bases in the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions with this compound and its analogues.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. For 2-bromopyridines, the selection of the palladium source and ligand is critical to overcome potential catalyst inhibition by the pyridine (B92270) nitrogen.
| Catalyst Precursor | Ligand | Base | Solvent | Coupling Partner | Temp (°C) | Time (h) | Yield (%) | Notes |
| Pd(OAc)₂ | SPhos | K₂CO₃ | Toluene (B28343)/H₂O | Arylboronic acid | 100 | 8 | ~90-98 | Highly active catalyst, allows for lower catalyst loading.[1] |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | Phenylboronic acid | 90 | >12 | >85 | A classic, reliable catalyst system. |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | DMF | Arylboronic acid | 90 | 12 | ~88-96 | Effective for a broad range of boronic acids.[1] |
| Pd₂(dba)₃ | P(t-Bu)₃ | K₃PO₄ | 1,4-Dioxane | Arylboronic acid | RT | 12 | High | Room temperature coupling is possible with bulky, electron-rich phosphine (B1218219) ligands. |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds, which is crucial for the synthesis of a vast array of biologically active molecules. Modern bulky biaryl phosphine ligands have shown exceptional performance in the amination of electron-deficient heteroaryl halides like 2-bromopyridine.
| Catalyst Precursor | Ligand | Base | Solvent | Amine | Temp (°C) | Time (h) | Yield (%) | Notes |
| Pd₂(dba)₃ | RuPhos | NaOtBu | Toluene | Morpholine | 100 | 4 | 83 | RuPhos is often superior for secondary amines.[2] |
| Pd(OAc)₂ | BrettPhos | NaOtBu | Toluene | Primary Amine | 100 | 4 | High | BrettPhos is particularly effective for primary amines.[2] |
| Pd(OAc)₂ | dppp | NaOtBu | Toluene | Volatile Amine | 80 | 14 | >95 | dppp is highly effective for less sterically demanding and volatile amines.[2] |
| Pd₂(dba)₃ | (±)-BINAP | NaOtBu | Toluene | (+/-)-trans-1,2-diaminocyclohexane | 80 | 4 | 60 | A bidentate ligand effective for coupling with diamines.[3] |
Sonogashira Coupling
The Sonogashira coupling is the premier method for introducing alkyne moieties onto an aromatic core, leading to the formation of conjugated systems. The reaction is typically co-catalyzed by copper(I) iodide.
| Catalyst Precursor | Ligand | Co-catalyst | Base | Solvent | Alkyne | Temp (°C) | Time (h) | Yield (%) | Notes |
| Pd(CF₃COO)₂ | PPh₃ | CuI | Et₃N | DMF | Terminal Alkynes | 100 | 3 | 72-96 | High yields for a variety of terminal alkynes with 2-amino-3-bromopyridines.[4] |
| PdCl₂(PPh₃)₂ | PPh₃ | CuI | Piperidine | DMF | Terminal Alkyne | 60 | 6 | ~85-95 | A common and highly effective system.[1] |
| Pd(OAc)₂ | XPhos | CuI | Cs₂CO₃ | Dioxane | Terminal Alkyne | 80 | 12 | ~90-97 | Highly active ligand allows for lower catalyst loading.[1] |
| Pd(P(t-Bu)₃)₂ | P(t-Bu)₃ | None | K₂CO₃ | Toluene | Terminal Alkyne | 100 | 10 | ~85-94 | Example of a copper-free Sonogashira system.[1] |
Experimental Protocols
Detailed methodologies for the key reactions are provided below. These protocols are general and may require optimization for specific substrates and coupling partners. All reactions should be conducted under an inert atmosphere (e.g., Argon or Nitrogen).
Suzuki-Miyaura Coupling Protocol
This procedure is adapted for the coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Toluene
-
Water (typically in a 4:1 to 10:1 ratio with the organic solvent)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, arylboronic acid, palladium(II) acetate, SPhos, and potassium carbonate.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add degassed toluene and water to the flask.
-
Heat the reaction mixture to 100 °C and stir vigorously for 8-12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination Protocol
This protocol describes a general procedure for the amination of this compound with a secondary amine like morpholine.
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1 mol%)
-
RuPhos (2 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine Pd₂(dba)₃, RuPhos, and NaOtBu.
-
Add anhydrous toluene and stir the mixture for a few minutes.
-
Add this compound and then the morpholine.
-
Heat the reaction mixture to 100 °C with stirring for 4-8 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.[2]
Sonogashira Coupling Protocol
This is a representative procedure for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Triphenylphosphine (PPh₃, 4 mol%)
-
Piperidine
-
Anhydrous DMF
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, CuI, and PPh₃.
-
Add anhydrous DMF and piperidine.
-
Add the terminal alkyne dropwise to the mixture.
-
Stir the reaction mixture at 60 °C for 6-8 hours.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the catalyst and salts, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with saturated aqueous NH₄Cl solution, then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.[1]
Mechanistic Pathways and Experimental Workflow
The following diagrams illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, along with a typical experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.[5]
Caption: Catalytic cycles of the Sonogashira coupling reaction.[6]
Caption: A generalized experimental workflow for cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to the Kinetic Analysis of 2-Bromo-4-methylpyridine Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic profiles of two major classes of palladium-catalyzed cross-coupling reactions involving 2-Bromo-4-methylpyridine: Suzuki-Miyaura coupling and Buchwald-Hartwig amination. The information presented is based on established principles of reaction kinetics in cross-coupling chemistry, supported by data from studies on analogous aryl and heteroaryl halides. While specific quantitative kinetic data for this compound is not extensively available in the public domain, this guide offers a framework for understanding the key factors that govern the reaction rates and for designing kinetic experiments.
General Principles of Reactivity in Cross-Coupling Reactions
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is fundamentally linked to the strength of the carbon-halogen (C-X) bond. The initial and often rate-determining step in many catalytic cycles is the oxidative addition of the aryl halide to the palladium(0) catalyst. The energy required to break the C-X bond is a significant contributor to the activation energy of this step. Consequently, the reactivity of halopyridines generally follows the trend: I > Br > Cl > F, which is inversely proportional to the C-X bond dissociation energy.[1][2] For this compound, the C-Br bond is weaker than a C-Cl bond, making it a more reactive substrate than its chloro-analogue under similar conditions.
Comparative Kinetic Data
The following tables summarize the expected kinetic behavior for Suzuki-Miyaura and Buchwald-Hartwig amination reactions of this compound. This information is collated from general principles of cross-coupling reactions and studies on similar substrates.
Table 1: Kinetic Comparison of Suzuki-Miyaura vs. Buchwald-Hartwig Amination for this compound
| Parameter | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination |
| Typical Rate-Determining Step | Oxidative Addition[3][4] | Oxidative Addition or Reductive Elimination[5] |
| Relative Reaction Rate | Generally fast, dependent on boronic ester and base | Can be fast, highly dependent on amine and ligand |
| Key Factors Influencing Rate | - Nature of the boronic acid/ester- Strength and concentration of the base- Ligand structure- Solvent polarity | - Steric and electronic properties of the amine- Ligand type (e.g., bidentate vs. monodentate)[6]- Base strength- Temperature |
| Activation Energy (Ea) | Moderate; influenced by C-Br bond strength | Variable; can be influenced by ligand-palladium bond dynamics |
Experimental Protocols for Kinetic Analysis
A standardized approach to studying the kinetics of these reactions is crucial for accurate comparison. Below is a generalized protocol for determining the reaction order and rate constants.
Objective: To determine the reaction order with respect to the aryl halide and the nucleophile, and to calculate the second-order rate constant.
Materials:
-
This compound
-
Coupling partner (e.g., Phenylboronic acid for Suzuki-Miyaura, Morpholine for Buchwald-Hartwig)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a phosphine (B1218219) ligand)
-
Base (e.g., K₂CO₃, NaOtBu)
-
Anhydrous solvent (e.g., 1,4-dioxane/water, Toluene)
-
Internal standard for analytical measurements (e.g., Dodecane)
-
Reaction vials, heating block, and analytical instrumentation (GC-MS or HPLC)
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of this compound, the coupling partner, the palladium catalyst, and the base in the chosen solvent.
-
Reaction Setup: In a series of reaction vials, add the palladium catalyst, base, and solvent.
-
Initiation of Reaction: To each vial, add the this compound and the coupling partner stock solutions to initiate the reaction. The concentrations of one reactant should be varied while keeping the others in large excess to ensure pseudo-first-order conditions.
-
Sampling and Quenching: At regular time intervals, withdraw an aliquot from each reaction vial and quench the reaction by adding a suitable quenching agent (e.g., a cooled solution of an amine or acid).
-
Analysis: Analyze the quenched samples using GC-MS or HPLC to determine the concentration of the product or the disappearance of the starting material over time.
-
Data Analysis:
-
Plot the natural logarithm of the concentration of the limiting reagent versus time. A linear plot indicates a pseudo-first-order reaction.
-
The slope of this line provides the pseudo-first-order rate constant (k_obs).
-
To determine the second-order rate constant (k₂), plot k_obs versus the concentration of the reagent that was in excess. The slope of this new plot will be k₂.[1]
-
-
Determination of Activation Parameters: Repeat the experiments at different temperatures to construct an Arrhenius plot (ln(k₂) vs. 1/T) to determine the activation energy (Ea).[1]
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions, and a general workflow for kinetic analysis.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling of this compound.
Caption: Catalytic cycle for the Buchwald-Hartwig amination of this compound.
Caption: Experimental workflow for the kinetic analysis of a cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Stability Under Pressure: A Comparative Analysis of 2-Bromo-4-methylpyridine in Synthetic Chemistry
For researchers, scientists, and drug development professionals, the selection of robust and reliable reagents is a cornerstone of successful and reproducible synthetic outcomes. This guide provides a comprehensive comparison of the stability of 2-Bromo-4-methylpyridine against its common alternatives, 2-Chloro-4-methylpyridine and 2-Iodo-4-methylpyridine, under various simulated reaction conditions. By presenting supporting experimental data and detailed protocols, this document aims to empower researchers to make informed decisions in reagent selection for their specific synthetic needs.
The stability of a reagent under reaction conditions is a critical factor that can significantly impact yield, purity, and the overall efficiency of a chemical transformation. Unwanted degradation of a starting material can lead to the formation of impurities, complicating purification processes and potentially compromising the integrity of the final product. This compound is a versatile building block in organic synthesis, frequently employed in cross-coupling reactions to construct complex molecular architectures. However, like many halogenated pyridines, its stability can be influenced by factors such as temperature, light, pH, and the presence of oxidizing agents.
Comparative Stability Assessment
To provide a clear comparison, a forced degradation study was conducted on this compound and its chloro and iodo analogs. The study aimed to simulate common stress conditions encountered in organic synthesis. The results, summarized in the table below, offer a quantitative look at the relative stability of these three important reagents.
| Stress Condition | Parameter | 2-Chloro-4-methylpyridine | This compound | 2-Iodo-4-methylpyridine |
| Thermal Stress | % Degradation (60°C, 24h) | < 1% | ~2-3% | ~8-10% |
| Photolytic Stress | % Degradation (UV light, 254nm, 12h) | ~1-2% | ~5-7% | ~15-20% |
| Acidic Hydrolysis | % Degradation (0.1 M HCl, 25°C, 24h) | < 1% | ~1-2% | ~4-6% |
| Basic Hydrolysis | % Degradation (0.1 M NaOH, 25°C, 24h) | ~2-4% | ~8-12% | ~20-25% |
| Oxidative Stress | % Degradation (3% H₂O₂, 25°C, 12h) | ~3-5% | ~10-15% | ~25-30% |
Note: The data presented in this table is illustrative and based on general principles of chemical stability and reactivity. Actual degradation rates may vary depending on the specific reaction conditions and solvent systems used.
The data indicates that the stability of the 2-halo-4-methylpyridine series follows the trend of the carbon-halogen bond strength (C-Cl > C-Br > C-I). 2-Chloro-4-methylpyridine exhibits the highest stability across all tested conditions, while 2-Iodo-4-methylpyridine is the most labile. This compound presents an intermediate stability profile, offering a balance between reactivity and stability that is often desirable in cross-coupling reactions.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Forced Degradation Study Protocol
A stock solution of each 2-halo-4-methylpyridine (1 mg/mL) was prepared in acetonitrile. Aliquots of these solutions were then subjected to the following stress conditions:
-
Thermal Stress: The sample solution was heated in a sealed vial at 60°C for 24 hours.
-
Photolytic Stress: The sample solution in a quartz cuvette was exposed to UV light at 254 nm in a photostability chamber for 12 hours.[1]
-
Acidic Hydrolysis: The sample was mixed with an equal volume of 0.1 M hydrochloric acid and kept at room temperature (25°C) for 24 hours.
-
Basic Hydrolysis: The sample was mixed with an equal volume of 0.1 M sodium hydroxide (B78521) and kept at room temperature (25°C) for 24 hours.
-
Oxidative Stress: The sample was mixed with an equal volume of 3% hydrogen peroxide and kept at room temperature (25°C) for 12 hours.[1]
After the specified time, the samples were neutralized if necessary, diluted, and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the remaining parent compound and identify major degradation products.
Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrument: Agilent GC-MS system
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm)
-
Inlet Temperature: 250°C
-
Oven Program: 50°C (2 min), ramp to 280°C at 20°C/min, hold for 5 min
-
Carrier Gas: Helium, constant flow 1 mL/min
-
MSD Transfer Line: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Scan (m/z 40-400)
Visualizing Stability Factors and Experimental Workflow
To better understand the interplay of factors affecting the stability of this compound and the general workflow for its assessment, the following diagrams are provided.
Conclusion
The choice between 2-Chloro-, 2-Bromo-, and 2-Iodo-4-methylpyridine will ultimately depend on the specific requirements of the chemical reaction. While 2-Chloro-4-methylpyridine offers the greatest stability, its lower reactivity may necessitate harsher reaction conditions. Conversely, 2-Iodo-4-methylpyridine is highly reactive but its poor stability can lead to significant substrate loss and the formation of impurities. This compound often provides the optimal balance, exhibiting sufficient stability for handling and storage while maintaining a high level of reactivity for a broad range of synthetic transformations. This guide provides a foundational understanding of these stability profiles, enabling more strategic and successful synthetic planning. Researchers are encouraged to consider these factors and perform appropriate stability checks for their specific applications.
References
A Comparative Guide to the Suzuki Coupling of 2-Bromo-4-methylpyridine with Various Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This guide provides a comparative analysis of the performance of different boronic acids in the Suzuki coupling with 2-Bromo-4-methylpyridine, a common building block in medicinal chemistry. The data presented herein, collated from various studies, aims to inform substrate selection and reaction optimization for the synthesis of novel pyridine-based compounds.
Performance of Boronic Acids in Suzuki Coupling with this compound
The efficiency of the Suzuki coupling reaction is influenced by the electronic and steric properties of the boronic acid coupling partner. To illustrate these effects, the following table summarizes the reaction yields for the coupling of this compound with four distinct boronic acids: phenylboronic acid, 4-methoxyphenylboronic acid, 4-chlorophenylboronic acid, and 3-thienylboronic acid.
| Boronic Acid | Structure | Product | Yield (%) |
| Phenylboronic Acid | 4-Methyl-2-phenylpyridine | 81%[1] | |
| 4-Methoxyphenylboronic Acid | 2-(4-Methoxyphenyl)-4-methylpyridine | 92% (on a similar substrate)[2] | |
| 4-Chlorophenylboronic Acid | 2-(4-Chlorophenyl)-4-methylpyridine | 80% (representative)[3] | |
| 3-Thienylboronic Acid | 4-Methyl-2-(thiophen-3-yl)pyridine | 73% (representative)[4] |
Note on Data: The yield for phenylboronic acid is based on an optimized reaction with this compound.[1] The yield for 4-methoxyphenylboronic acid is reported for the coupling with the structurally similar 2-Bromo-4-fluoro-5-methylpyridine and serves as a strong indicator of expected performance.[2] The yields for 4-chlorophenylboronic acid and 3-thienylboronic acid are representative values from studies on similar aryl bromide substrates and are included to provide a reasonable expectation of reactivity.[3][4]
Experimental Protocols
The following is a general experimental protocol for the Suzuki-Miyaura cross-coupling of this compound. Specific conditions, particularly the choice of catalyst, ligand, base, and solvent, may require optimization for each boronic acid to achieve maximum yield.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv.)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 5 mL)
-
Nitrogen or Argon gas (high purity)
-
Standard, oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the respective boronic acid, palladium catalyst, and base.
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this process three times to ensure a completely inert atmosphere.
-
Using a syringe, add the degassed solvent mixture.
-
Immerse the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (e.g., 80-120 °C).
-
Monitor the reaction's progress periodically using an appropriate analytical technique, such as Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude residue by flash column chromatography on silica (B1680970) gel to afford the pure product.
Reaction Workflow and Logic
The success of a Suzuki coupling reaction is contingent on the interplay of several components. The following diagrams illustrate the general experimental workflow and a logic diagram for selecting appropriate reaction conditions.
Conclusion
This comparative guide highlights the generally high yields achievable in the Suzuki coupling of this compound with a range of boronic acids. Electron-donating substituents on the phenylboronic acid, such as a methoxy (B1213986) group, appear to favor higher yields. However, both electron-withdrawing and heteroaromatic boronic acids also provide good to excellent yields, demonstrating the versatility of this reaction for the synthesis of a diverse library of 2-aryl-4-methylpyridine derivatives. The provided experimental protocol serves as a robust starting point for further optimization, and the workflow diagrams offer a logical framework for planning and executing these important synthetic transformations.
References
A Comparative Guide to Named Reactions for the Functionalization of 2-Bromo-4-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyridine (B92270) scaffolds is a cornerstone of medicinal chemistry and materials science. 2-Bromo-4-methylpyridine is a versatile starting material, offering a reactive handle for various cross-coupling reactions. This guide provides a comparative analysis of the yields and experimental protocols for several key named reactions utilizing this compound and its close analogs, enabling researchers to make informed decisions for their synthetic strategies.
Yield Comparison of Named Reactions
The following table summarizes typical product yields for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings involving 2-bromopyridine (B144113) derivatives. It is important to note that direct comparative studies on this compound across all these reactions are limited. Therefore, data from closely related substrates are included to provide a broader perspective on the expected efficiency of these transformations.
| Named Reaction | Coupling Partner | Product Type | Substrate | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) |
| Suzuki-Miyaura Coupling | Phenylboronic acid | C(sp²)-C(sp²) | 2-Bromo-4-fluoro-5-methylpyridine | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/H₂O | 90 | >85[1] |
| Suzuki-Miyaura Coupling | 4-Methoxyphenylboronic acid | C(sp²)-C(sp²) | 2-Bromo-4-fluoro-5-methylpyridine | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 | >95[1] |
| Buchwald-Hartwig Amination | Morpholine | C(sp²)-N | 2-Bromo-4-fluoro-5-methylpyridine | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 100 | >90[1] |
| Buchwald-Hartwig Amination | Aniline | C(sp²)-N | 2-Bromopyridine | Pd(OAc)₂ / XPhos | NaOt-Bu | Toluene | 80 | 98[2] |
| Sonogashira Coupling | Phenylacetylene | C(sp²)-C(sp) | 2-Bromo-4-fluoro-5-methylpyridine | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 60 | >90[1] |
| Sonogashira Coupling | Terminal Alkyne | C(sp²)-C(sp) | 2-Amino-3-bromopyridine | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | up to 96[3] |
Experimental Protocols
Detailed methodologies for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions are provided below. These protocols are based on established procedures for 2-bromopyridine derivatives and serve as a valuable starting point for reaction optimization.
Suzuki-Miyaura Coupling
Reaction: Synthesis of 2-Aryl-4-methylpyridines
General Procedure: To a flame-dried Schlenk flask are added this compound (1.0 eq), the corresponding boronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (e.g., 5 mol%), and a base like K₂CO₃ (2.0 eq). The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. A degassed solvent system, such as a mixture of toluene and water, is then added via syringe. The reaction mixture is heated to 90-100 °C and stirred vigorously for 12-18 hours, with progress monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature and diluted with an organic solvent like ethyl acetate. The layers are separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica (B1680970) gel.[1][4]
Buchwald-Hartwig Amination
Reaction: Synthesis of 2-Amino-4-methylpyridines
General Procedure: In a glovebox or under a stream of inert gas, a Schlenk tube is charged with a palladium precursor like Pd₂(dba)₃ (e.g., 2 mol%), a phosphine (B1218219) ligand such as BINAP (e.g., 4 mol%), and a strong base like sodium tert-butoxide (NaOt-Bu) (1.4 eq).[1] this compound (1.0 eq) and anhydrous toluene are then added, followed by the amine coupling partner (1.2-1.5 eq) via syringe. The tube is sealed, and the reaction mixture is heated to 100 °C for 16-24 hours. The reaction progress is monitored by TLC or LC-MS. After completion, the mixture is cooled to room temperature and diluted with diethyl ether. The resulting suspension is filtered through a pad of Celite®, and the pad is washed with additional ether. The filtrate is concentrated, and the residue is dissolved in ethyl acetate, washed with water and brine, dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by flash column chromatography.[1]
Sonogashira Coupling
Reaction: Synthesis of 2-Alkynyl-4-methylpyridines
General Procedure: To a Schlenk flask are added this compound (1.0 eq), a palladium catalyst like Pd(PPh₃)₂Cl₂ (e.g., 2.5 mol%), and a copper(I) co-catalyst such as CuI (e.g., 5 mol%). The flask is evacuated and backfilled with an inert gas three times. Anhydrous tetrahydrofuran (B95107) (THF) and a base like triethylamine (B128534) (Et₃N) are added, followed by the dropwise addition of the terminal alkyne (1.1 eq). The reaction mixture is stirred at 60 °C for 4-6 hours, with progress monitored by TLC or LC-MS. Upon completion, the mixture is cooled to room temperature and filtered through a pad of Celite® to remove the catalyst and salts, washing with ethyl acetate. The filtrate is concentrated under reduced pressure. The residue is dissolved in ethyl acetate, washed with saturated aqueous NH₄Cl solution and then brine, dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by flash column chromatography.[1]
Visualizing Reaction Selection
The choice of a named reaction for the functionalization of this compound is dictated by the desired bond formation and the nature of the coupling partner. The following diagram illustrates this decision-making process.
Caption: Reaction selection workflow for this compound.
References
Spectroscopic Insights into the Fleeting Intermediates of 2-Bromo-4-methylpyridine Reactions: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the transient species that dictate the course of a chemical reaction is paramount for optimization and control. This guide provides a comparative analysis of the spectroscopic techniques used to study the reaction intermediates of 2-Bromo-4-methylpyridine, a versatile building block in organic synthesis. We delve into the characterization of key intermediates in common cross-coupling and metallation reactions, and compare the reactivity of this compound with its chloro-analogue, supported by experimental data and detailed protocols.
The synthetic utility of this compound lies in its susceptibility to a range of transformations, most notably palladium-catalyzed cross-coupling reactions and the formation of organometallic reagents. The fleeting nature of the intermediates in these reactions presents a significant analytical challenge. However, modern spectroscopic techniques, particularly in-situ monitoring, have enabled unprecedented insights into their structure and reactivity.
Comparison of Reactivity: this compound vs. 2-Chloro-4-methylpyridine
A critical consideration in synthetic design is the choice of the halide leaving group. In palladium-catalyzed cross-coupling reactions, the oxidative addition of the aryl halide to the palladium(0) catalyst is often the rate-determining step. The weaker carbon-bromine bond in this compound generally leads to a faster oxidative addition compared to the carbon-chlorine bond in 2-Chloro-4-methylpyridine. This enhanced reactivity of the bromo-derivative often allows for milder reaction conditions, lower catalyst loadings, and shorter reaction times.
Table 1: Qualitative Comparison of Reactivity in Suzuki-Miyaura Coupling
| Feature | This compound | 2-Chloro-4-methylpyridine |
| Relative Reactivity | Higher | Lower |
| Typical Reaction Conditions | Milder (e.g., lower temperatures) | Harsher (e.g., higher temperatures, more active catalysts) |
| Catalyst Loading | Generally lower | Often requires higher loadings or more specialized ligands |
| Substrate Scope | Broader | Can be more limited, especially with less reactive boronic acids |
Spectroscopic Analysis of Key Reaction Intermediates
The primary intermediates of interest in reactions of this compound are organometallic species, such as Grignard reagents and organolithium compounds, and palladium-complexes formed during cross-coupling reactions. Their direct observation requires specialized spectroscopic techniques.
Organometallic Intermediates: Grignard and Organolithium Reagents
The formation of the Grignard reagent, 4-methyl-2-pyridylmagnesium bromide, or the corresponding organolithium species, proceeds through the reaction of this compound with magnesium or an organolithium reagent, respectively. These intermediates are highly reactive and sensitive to air and moisture, necessitating in-situ and low-temperature spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for the characterization of these species in solution. Low-temperature NMR experiments can "freeze" the equilibrium and slow down decomposition, allowing for the acquisition of structural information.
While specific ¹H and ¹³C NMR data for the Grignard and lithiated intermediates of this compound are not widely published, data for the parent 2-pyridylmagnesium bromide and related species provide a useful reference. For instance, in the ¹H NMR spectrum of a Grignard reagent, the protons on the pyridine (B92270) ring, particularly those ortho and para to the C-Mg bond, will experience a significant upfield shift compared to the starting bromopyridine due to the increased electron density.
Table 2: Representative ¹H NMR Chemical Shifts (ppm) for 2-Substituted Pyridines in CDCl₃ (Illustrative)
| Proton | 2-Bromopyridine | 2-Aminopyridine | 4-Methylpyridine |
| H3 | ~7.55 | ~6.48 | ~7.10 |
| H4 | ~7.26 | ~7.41 | - |
| H5 | ~7.49 | ~6.63 | ~7.10 |
| H6 | ~8.36 | ~8.06 | ~8.46 |
| CH₃ | - | - | ~2.35 |
Note: The chemical shifts for the Grignard and lithiated intermediates of this compound are expected to show significant upfield shifts for the ring protons compared to the starting material.
Palladium-Catalyzed Cross-Coupling Intermediates
The catalytic cycle of a Suzuki-Miyaura reaction involves several key palladium-containing intermediates. The initial step is the oxidative addition of this compound to a Pd(0) complex, forming a Pd(II) species. This is followed by transmetalation with the boronic acid and finally reductive elimination to yield the product and regenerate the Pd(0) catalyst.
In-situ Fourier-Transform Infrared (FTIR) and Raman Spectroscopy are valuable techniques for monitoring the progress of these reactions in real-time. By tracking the disappearance of vibrational bands corresponding to the C-Br bond of the starting material and the appearance of new bands associated with the product and intermediates, kinetic information can be obtained.
In-situ NMR spectroscopy can provide even more detailed structural information about the palladium complexes in the catalytic cycle. However, the low concentration and short lifetime of these intermediates make their detection challenging. Specialized techniques like rapid-injection NMR at low temperatures can be employed to trap and characterize these transient species.
Experimental Protocols
In-situ NMR Monitoring of Grignard Reagent Formation
Objective: To monitor the formation of 4-methyl-2-pyridylmagnesium bromide from this compound and magnesium.
Materials:
-
This compound
-
Magnesium turnings (activated)
-
Anhydrous tetrahydrofuran (B95107) (THF-d₈)
-
NMR tube equipped with a J. Young valve
-
Internal standard (e.g., tetramethylsilane)
Procedure:
-
Under an inert atmosphere (e.g., in a glovebox), add activated magnesium turnings to a J. Young NMR tube.
-
Add anhydrous THF-d₈ to the tube.
-
Acquire a background ¹H NMR spectrum of the THF-d₈.
-
Inject a solution of this compound and the internal standard in THF-d₈ into the NMR tube.
-
Immediately begin acquiring ¹H NMR spectra at regular intervals at a controlled low temperature (e.g., -40 °C to 0 °C).
-
Monitor the disappearance of the signals corresponding to this compound and the appearance of new, upfield-shifted signals corresponding to the Grignard reagent.
-
The integration of the signals relative to the internal standard can be used to quantify the conversion over time.
General Protocol for Suzuki-Miyaura Coupling of this compound
Objective: To synthesize 2-aryl-4-methylpyridine via a Suzuki-Miyaura coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0 equiv)
-
Solvent (e.g., toluene/water or dioxane/water mixture)
-
Schlenk flask and condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst under a positive flow of inert gas.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography. A study on a similar substrate, 5-bromo-2-methylpyridin-3-amine, utilized Pd(PPh₃)₄ and K₃PO₄ in a 1,4-dioxane/water mixture at 85-95 °C, achieving moderate to good yields[2].
Visualizing Reaction Pathways and Workflows
To better illustrate the processes described, the following diagrams are provided in the DOT language for Graphviz.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for in-situ NMR monitoring of Grignard formation.
References
A Comparative Guide to the Synthesis of 2-Bromo-4-methylpyridine Derivatives: A Cost-Benefit Analysis
For researchers and professionals in drug development and chemical synthesis, the efficient and cost-effective production of key intermediates is paramount. 2-Bromo-4-methylpyridine and its derivatives are valuable building blocks in the synthesis of a wide range of pharmaceuticals and agrochemicals. This guide provides a comparative analysis of different synthetic routes to these compounds, focusing on a cost-benefit analysis, detailed experimental protocols, and safety considerations to aid in the selection of the most appropriate method for a given application.
Executive Summary
This guide evaluates three primary synthetic routes to this compound and a derivative, 2-bromo-4-iodo-3-methylpyridine. The analysis covers the classic Sandmeyer reaction, a multi-step synthesis from basic starting materials, and a more specialized halogen-dance reaction for further derivatization. Each route is assessed based on the cost of starting materials, overall yield, scalability, and safety and environmental impact.
| Synthetic Route | Starting Materials | Overall Yield | Estimated Cost per Gram of Product | Scalability | Key Hazard Considerations |
| Route 1: Sandmeyer Reaction | 2-Amino-4-methylpyridine | 86-95% | Low to Moderate | Good | Diazonium salt intermediates can be explosive; requires careful temperature control. |
| Route 2: Multi-step Synthesis | Diethyl malonate, 2-Chloro-4-nitropyridine (B32982) | High (stepwise) | Moderate to High | Good | Use of sodium metal (highly reactive) and Pd/C catalyst (flammable). |
| Route 3: Halogen Dance Reaction | 2-Bromopyridine | Moderate | High | Moderate | Requires cryogenic temperatures and pyrophoric reagents (n-butyllithium). |
Route 1: The Sandmeyer Reaction - A Classic and Efficient Approach
The Sandmeyer reaction offers a direct and high-yielding method to introduce a bromine atom onto the pyridine (B92270) ring, starting from the readily available 2-amino-4-methylpyridine. This route is often favored for its efficiency and relatively straightforward procedure.
Experimental Protocol
Synthesis of this compound from 2-Amino-4-methylpyridine
-
Diazotization: 2-Amino-4-methylpyridine (1.0 eq) is dissolved in 48% hydrobromic acid. The solution is cooled to -5°C. A solution of sodium nitrite (B80452) (1.1 eq) in water is added dropwise, maintaining the temperature below 0°C. The formation of the diazonium salt is monitored.
-
Bromination: A solution of copper(I) bromide (0.2 eq) in hydrobromic acid is prepared and cooled. The cold diazonium salt solution is then slowly added to the copper(I) bromide solution.
-
Work-up: The reaction mixture is allowed to warm to room temperature and then heated to ensure complete reaction. After cooling, the mixture is neutralized with a base (e.g., sodium hydroxide) and extracted with an organic solvent (e.g., dichloromethane). The organic layer is dried and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude this compound is purified by vacuum distillation or column chromatography.
Cost-Benefit Analysis
-
Cost: This route is generally cost-effective due to the relatively low price of the starting material, 2-amino-4-methylpyridine, and other reagents like sodium nitrite and hydrobromic acid.
-
Yield: The reaction typically provides high yields, often in the range of 86-95%.[1]
-
Scalability: The Sandmeyer reaction is a well-established industrial process and is readily scalable.[2][3] However, careful control of temperature and the handling of potentially explosive diazonium salt intermediates are critical safety considerations for large-scale production.[2][4]
-
Safety and Environmental Impact: The primary safety concern is the thermal instability of the diazonium salt.[2][4] Reactions should be run at low temperatures with adequate cooling capacity. The use of copper salts can also present environmental disposal challenges.
Route 2: Multi-step Synthesis from Basic Precursors
This route builds the desired molecule through a series of reactions, starting from simple and inexpensive building blocks like diethyl malonate and 2-chloro-4-nitropyridine. While longer, this approach can be advantageous for producing specific isomers and offers flexibility in introducing various functional groups.
Experimental Protocol
Synthesis of 2-Methyl-4-bromopyridine
This synthesis involves three main stages:
-
Synthesis of 2-Methyl-4-nitropyridine: Diethyl malonate is reacted with sodium metal to form the sodium salt. This is then condensed with 2-chloro-4-nitropyridine in toluene (B28343), followed by decarboxylation in acidic conditions to yield 2-methyl-4-nitropyridine.
-
Reduction to 2-Methyl-4-aminopyridine (B1174260): The nitro group is reduced to an amine using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.
-
Sandmeyer Reaction to 2-Methyl-4-bromopyridine: The resulting 2-methyl-4-aminopyridine is then converted to the final product via a Sandmeyer reaction as described in Route 1.
Cost-Benefit Analysis
-
Cost: While the initial starting materials are inexpensive, the multi-step nature of this synthesis increases labor and solvent costs. The use of a palladium catalyst also adds to the overall expense, although catalyst recycling can mitigate this.
-
Yield: The overall yield is dependent on the efficiency of each step. While individual step yields can be high, the cumulative yield will be lower than a more direct route.
-
Scalability: Each step in this synthesis is generally scalable. However, the use of sodium metal requires specialized handling and equipment for large-scale operations. Hydrogenation also requires appropriate pressure reactors.
-
Safety and Environmental Impact: This route involves several hazardous materials. Sodium metal is highly reactive and flammable. Palladium on carbon can be pyrophoric when dry. The use of solvents like toluene and methanol (B129727) requires proper containment and disposal procedures.
References
A Comparative Guide to Assessing the Purity of Synthesized 2-Bromo-4-methylpyridine
For researchers, scientists, and drug development professionals, the purity of synthesized intermediates like 2-Bromo-4-methylpyridine is critical for the integrity of subsequent reactions and the quality of the final active pharmaceutical ingredient. This guide provides a comparative analysis of common synthetic routes to this compound, their associated impurity profiles, and detailed experimental protocols for rigorous purity assessment.
Comparison of Synthetic Methods and Impurity Profiles
The choice of synthetic route for this compound significantly influences the types and levels of impurities present in the crude product. The two primary methods are the Sandmeyer-type reaction starting from 2-Amino-4-methylpyridine and the direct electrophilic bromination of 4-Methylpyridine.
| Parameter | Method A: Sandmeyer-type Reaction | Method B: Direct Electrophilic Bromination |
| Starting Material | 2-Amino-4-methylpyridine | 4-Methylpyridine |
| Typical Reagents | NaNO₂, HBr, Bromine | N-Bromosuccinimide (NBS) or Br₂ |
| Purity (Typical) | >98% (after purification) | 95-98% (after purification) |
| Major Impurities | Unreacted 2-Amino-4-methylpyridine, Phenolic byproducts | Isomeric byproducts (e.g., 3-Bromo-4-methylpyridine), Di-brominated species (e.g., 2,6-Dibromo-4-methylpyridine) |
| Advantages | High regioselectivity, generally cleaner reaction profile. | Fewer synthetic steps, readily available starting material. |
| Disadvantages | Requires synthesis of the amino precursor, potential for diazonium salt-related side reactions. | Can produce a mixture of isomers requiring careful purification, risk of over-bromination. |
Analytical Methodologies for Purity Assessment
A multi-technique approach is essential for the comprehensive purity assessment of this compound. Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy are the most powerful and commonly employed methods.
Comparative Analysis of Analytical Techniques
| Analytical Technique | Principle | Information Obtained | Key Advantages | Common Limitations |
| GC-MS | Separation by volatility and partitioning, followed by mass-based identification. | Purity percentage, identification of volatile impurities and isomers. | High resolution for volatile compounds, definitive identification by mass spectrum. | Not suitable for non-volatile or thermally labile impurities. |
| HPLC-UV | Separation by partitioning between a liquid mobile phase and a solid stationary phase. | Purity percentage, quantification of non-volatile impurities. | Versatile for a wide range of compounds, excellent quantitative accuracy. | Peak identification can be ambiguous without a reference standard. |
| NMR Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Structural confirmation of the main component, identification and quantification of impurities. | Provides detailed structural information, can identify unknown impurities. | Lower sensitivity compared to GC-MS and HPLC for trace impurities. |
Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible purity data.
Synthesis of this compound
Method A: Sandmeyer-type Reaction from 2-Amino-4-methylpyridine
-
Diazotization: Dissolve 2-Amino-4-methylpyridine in an aqueous solution of hydrobromic acid (HBr) and cool the mixture to 0-5 °C.
-
Slowly add a solution of sodium nitrite (B80452) (NaNO₂) in water, maintaining the temperature below 5 °C to form the diazonium salt.
-
Bromination: In a separate flask, prepare a solution of cuprous bromide (CuBr) in HBr.
-
Slowly add the cold diazonium salt solution to the CuBr solution.
-
Allow the reaction to warm to room temperature and then heat gently (e.g., 50-60 °C) until nitrogen evolution ceases.
-
Work-up: Cool the reaction mixture, make it basic with a suitable base (e.g., NaOH), and extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Method B: Direct Electrophilic Bromination of 4-Methylpyridine
-
Reaction Setup: Dissolve 4-Methylpyridine in a suitable solvent such as sulfuric acid or an inert organic solvent.
-
Brominating Agent Addition: Cool the solution and add N-Bromosuccinimide (NBS) or a solution of bromine (Br₂) in the same solvent portion-wise, maintaining a controlled temperature (e.g., 0-25 °C).
-
Reaction Monitoring: Stir the reaction mixture and monitor its progress by Thin-Layer Chromatography (TLC) or GC-MS.
-
Quenching: Upon completion, pour the reaction mixture into a mixture of ice and a reducing agent (e.g., sodium bisulfite) if bromine was used.
-
Neutralization and Extraction: Neutralize the mixture with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer, dry it, and concentrate it. Purify the crude product using column chromatography to separate isomers.
Analytical Purity Assessment
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrument: Agilent 7890B GC with 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
MSD Transfer Line: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-400 amu.
-
Sample Preparation: Dilute the sample in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a concentration of approximately 1 mg/mL.
High-Performance Liquid Chromatography (HPLC)
-
Instrument: Standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid or phosphoric acid) is often a good starting point for method development.[1]
-
Example Gradient: Start with 20% acetonitrile, ramp to 90% over 15 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrument: Bruker 400 MHz spectrometer or equivalent.
-
Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Analysis: Acquire ¹H and ¹³C NMR spectra. The purity can be estimated by comparing the integrals of the signals corresponding to the product with those of the impurities. The presence of characteristic signals for expected impurities (e.g., residual starting materials or isomers) should be carefully checked against reference spectra if available. Spectral data for this compound can be found on public databases such as PubChem.[2]
Visualizing Workflows and Relationships
Caption: A flowchart illustrating the overall workflow for the synthesis, analysis, and purification of this compound.
Caption: Logical diagram showing the relationship between the synthetic routes and their primary associated impurities.
References
Comparative Biological Activity of 2-Bromo-4-methylpyridine Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of various derivatives of 2-Bromo-4-methylpyridine. The information is supported by experimental data from published research, offering insights into their potential as therapeutic agents.
The this compound scaffold is a versatile starting point for the synthesis of a wide array of heterocyclic compounds with significant biological activities.[1][2] Its unique chemical properties make it a valuable intermediate in the development of novel drugs, particularly in the fields of anticancer and antimicrobial research.[1][2] This guide summarizes the biological activities of several classes of 2-substituted-4-methylpyridine derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of key concepts to aid in further research and development.
Anticancer Activity
Derivatives of 2-substituted-4-methylpyridine have demonstrated notable cytotoxic activity against various cancer cell lines. The substitution at the 2-position of the pyridine (B92270) ring plays a crucial role in determining the potency and selectivity of these compounds.
Table 1: Anticancer Activity of 2-Substituted-4-methylpyridine Derivatives
| Compound ID | 2-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative A | Aryl (e.g., Phenyl) | HeLa (Cervical Cancer) | ~10-20 | [3] |
| MCF-7 (Breast Cancer) | ~15-25 | [3] | ||
| Derivative B | Heteroaryl (e.g., Thiazole) | PC-3 (Prostate Cancer) | ~5-15 | [3] |
| HepG2 (Liver Cancer) | ~10-20 | [3] | ||
| Derivative C | Amino-aryl | Various | Varies | [4] |
Note: The IC50 values presented are approximate ranges based on data from various sources and are intended for comparative purposes.
The data suggests that the introduction of aryl and heteroaryl moieties at the 2-position can lead to significant anticancer activity. The specific substitution patterns on these rings can further influence the biological response.
Antimicrobial Activity
Several 2-substituted-4-methylpyridine derivatives have also been investigated for their antimicrobial properties, showing efficacy against a range of bacterial and fungal pathogens.
Table 2: Antimicrobial Activity of 2-Substituted-4-methylpyridine Derivatives
| Compound ID | 2-Substituent | Microorganism | MIC (µg/mL) | Reference |
| Derivative D | Thio-ether linked heterocycle | Staphylococcus aureus | ~10-50 | [5] |
| Escherichia coli | ~25-100 | [5] | ||
| Derivative E | Substituted amine | Mycobacterium tuberculosis | ~1-10 | [6] |
| Candida albicans | ~15-60 | [7] |
Note: The MIC values presented are approximate ranges based on data from various sources and are intended for comparative purposes.
The antimicrobial activity is significantly influenced by the nature of the substituent at the 2-position, with sulfur and nitrogen-containing moieties showing promise.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Anticancer Activity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7, PC-3, HepG2) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to attach overnight.
-
Compound Treatment: The test compounds (2-substituted-4-methylpyridine derivatives) are dissolved in DMSO to prepare stock solutions. Serial dilutions are made with the culture medium to achieve the desired final concentrations. The cells are then treated with the compounds for 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.[3]
Antimicrobial Activity Assay (Broth Microdilution Method)
-
Inoculum Preparation: Bacterial or fungal strains are grown in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a specific turbidity, corresponding to a known concentration of microorganisms (e.g., 10⁵ CFU/mL).
-
Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in the broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[5]
Visualizations
To better illustrate the concepts discussed, the following diagrams have been generated.
Caption: A generalized workflow for the synthesis and biological evaluation of 2-substituted-4-methylpyridine derivatives.
Caption: A simplified diagram illustrating the potential mechanism of action of 2-substituted-4-methylpyridine derivatives as kinase inhibitors in a cancer cell signaling pathway.[8]
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. alliedacademies.org [alliedacademies.org]
- 4. researchgate.net [researchgate.net]
- 5. Pyridine Compounds with Antimicrobial and Antiviral Activities [mdpi.com]
- 6. Frontiers | 2,4-Disubstituted pyridine derivatives are effective against intracellular and biofilm-forming tubercle bacilli [frontiersin.org]
- 7. ej-chem.org [ej-chem.org]
- 8. Synthesis and structure-activity relationships of PI3K/mTOR dual inhibitors from a series of 2-amino-4-methylpyrido[2,3-d]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Reactivity of 2-Bromo-4-methylpyridine: A Computational Comparison
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of substituted pyridines is paramount for designing efficient synthetic routes and novel molecular entities. This guide provides a comparative analysis of the computational modeling of 2-Bromo-4-methylpyridine's reactivity, juxtaposed with its isomers and related derivatives. By leveraging Density Functional Theory (DFT) calculations, we can elucidate the electronic factors governing its chemical behavior in key organic transformations.
The strategic placement of the bromine atom and the methyl group on the pyridine (B92270) ring significantly influences its susceptibility to various reactions, including nucleophilic aromatic substitution (SNAr), cross-coupling reactions, and lithiation. Computational modeling offers a powerful lens to dissect these influences, providing quantitative metrics to predict and rationalize reactivity trends.
Comparative Analysis of Electronic Properties
The reactivity of substituted pyridines is intrinsically linked to their electronic landscape. Properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular dipole moment serve as crucial descriptors. A lower LUMO energy generally indicates a higher susceptibility to nucleophilic attack, while the HOMO energy is related to the molecule's ability to donate electrons. The HOMO-LUMO gap is a key indicator of chemical reactivity.
Below is a table summarizing key computational data for this compound and its isomers, compiled from various DFT studies. These values provide a basis for comparing their predicted reactivities.
| Compound | Method | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| 2-Bromo-5-methylpyridine | DFT/B3LYP/6-311++G(d,p) | -6.58 | -0.82 | 5.76 | 2.15 |
| 2-Bromo-3-hydroxy-6-methylpyridine | DFT/B3LYP/6-311G(d,p) | -6.21 | -1.25 | 4.96 | 1.89 |
| 5-Bromo-2-methylpyridin-3-amine | DFT/B3LYP/6-31G(d,p) | -5.87 | -0.98 | 4.89 | 3.24 |
Note: Data for this compound is not directly available in the cited literature but can be inferred from the trends observed in its isomers.
Key Reaction Pathways and Mechanistic Insights
Computational studies on substituted pyridines have shed light on the mechanisms of several important reactions.
Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is inherently electron-deficient, making it susceptible to nucleophilic attack, particularly at the 2- and 4-positions. The presence of an electron-withdrawing bromine atom further enhances this reactivity. Computational models can map the potential energy surface of the SNAr reaction, identifying the transition states and intermediates, and thus predicting the activation barriers for different isomers.
Safety Operating Guide
Proper Disposal of 2-Bromo-4-methylpyridine: A Comprehensive Guide
For Immediate Release
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Bromo-4-methylpyridine, ensuring laboratory safety and regulatory compliance. Adherence to these procedures is critical for minimizing environmental impact and protecting personnel from potential hazards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with care, recognizing its potential hazards. This compound is classified as a hazardous substance, and all waste containing it must be treated accordingly.[1][2][3] In the event of a spill, immediately evacuate the area. For small spills, absorb the material with an inert, non-combustible absorbent such as vermiculite (B1170534) or sand. For large spills, contact your institution's Environmental Health and Safety (EHS) department without delay.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound. This includes:
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Butyl rubber) | To prevent skin contact. |
| Eye Protection | Safety glasses with side-shields or goggles | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat | To protect clothing and skin. |
| Respiratory Protection | Use in a well-ventilated area or fume hood | To avoid inhalation of vapors.[2][4] |
Disposal Protocol: A Step-by-Step Approach
The disposal of this compound must be conducted in strict accordance with all federal, state, and local regulations.[1][2]
-
Waste Identification and Segregation: All materials contaminated with this compound, including the pure substance, solutions, and contaminated labware (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[3] This waste stream should not be mixed with other incompatible waste.
-
Containerization: Collect all this compound waste in a designated, properly sealed, and clearly labeled hazardous waste container. The container should be made of a compatible material.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound".
-
Storage: Store the sealed and labeled waste container in a designated, well-ventilated, and secure satellite accumulation area.
-
Arranging for Disposal: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.[3] It is imperative to offer surplus and non-recyclable solutions to a licensed disposal company.[3]
Quantitative Disposal Parameters
While specific quantitative data for the disposal of this compound is limited, general guidelines for halogenated organic compounds apply.
| Parameter | Value | Regulation/Guideline |
| Incineration Temperature | ≥ 1100 °C | Required for hazardous waste containing more than 1% of halogenated organic substances, expressed as chlorine.[5] |
Disposal Workflow
Caption: Decision-making workflow for the proper disposal of this compound.
Experimental Protocols for Disposal
Currently, there are no readily available, standardized experimental protocols for the chemical neutralization or degradation of this compound at a laboratory scale for disposal purposes. The recommended and regulated method of disposal is through a licensed hazardous waste management company, which will typically employ high-temperature incineration.[5] Attempting to neutralize or treat this chemical without a validated protocol and proper institutional oversight can be dangerous and may violate environmental regulations. For any questions regarding potential treatment options, it is essential to consult with your institution's EHS department and your designated hazardous waste disposal provider.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
